Product packaging for Biotin-PEG6-Boc(Cat. No.:)

Biotin-PEG6-Boc

Cat. No.: B8106367
M. Wt: 635.8 g/mol
InChI Key: GZXCUSYIKZQKML-DPZBCOQUSA-N
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Description

Biotin-PEG6-Boc is a useful research compound. Its molecular formula is C29H53N3O10S and its molecular weight is 635.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H53N3O10S B8106367 Biotin-PEG6-Boc

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53N3O10S/c1-29(2,3)42-26(34)8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-30-25(33)7-5-4-6-24-27-23(22-43-24)31-28(35)32-27/h23-24,27H,4-22H2,1-3H3,(H,30,33)(H2,31,32,35)/t23-,24-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXCUSYIKZQKML-DPZBCOQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53N3O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biotin-PEG6-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG6-Boc is a heterobifunctional chemical linker integral to the advancement of targeted protein degradation, a revolutionary approach in drug discovery. This molecule is specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that harness the cell's natural protein disposal system to eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the synthesis and mechanism of action of PROTACs, and detailed experimental protocols for its use.

Core Concepts: Understanding this compound

This compound is a molecule comprised of three key functional components:

  • Biotin: A high-affinity ligand for streptavidin and avidin. This moiety is often utilized for purification, detection, and immobilization in various biochemical assays.

  • PEG6 (Hexaethylene Glycol): A six-unit polyethylene glycol spacer. The PEG linker is hydrophilic, which enhances the solubility and bioavailability of the final PROTAC molecule. Its flexibility and length are critical for optimizing the formation of the ternary complex between the target protein and the E3 ligase.

  • Boc (tert-butyloxycarbonyl): A protecting group for a primary amine. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive amine, which can then be coupled to another molecule.

This trifunctional nature makes this compound a versatile tool for the modular construction of PROTACs.

Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

PropertyValue
Molecular Formula C₂₉H₅₄N₄O₁₀S
Molecular Weight 650.83 g/mol [1]
CAS Number 1352814-07-3[2]
Appearance White to off-white solid or waxy solid[1]
Purity Typically ≥95% or ≥98%
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Conditions Store at -20°C for long-term storage, protected from moisture.[1]
IUPAC Name tert-butyl (2-(2-(2-(2-(2-(2-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate

Role in PROTAC Synthesis and Mechanism of Action

PROTACs are bifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound serves as a versatile linker in the synthesis of PROTACs. The Boc-protected amine allows for a controlled, stepwise synthesis. Typically, the deprotected amine of the linker is first coupled to the E3 ligase ligand. Subsequently, the biotin end can be functionalized to connect to the POI ligand, or in some cases, the biotin itself can be used as a handle for experimental purposes.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action of a PROTAC, which is the hijacking of the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Releases PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->Ub Recycles Ub Degraded Degraded Peptides Proteasome->Degraded Produces

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis of a PROTAC and subsequent validation of its activity.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step process for synthesizing a PROTAC where an E3 ligase ligand containing a carboxylic acid is first coupled to the deprotected amine of this compound, followed by coupling to a POI ligand.

Step 1: Boc Deprotection of this compound

  • Reagents and Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Standard glassware

  • Procedure:

    • Dissolve this compound in DCM (e.g., 10 mL per 1 g of linker).

    • Add an excess of TFA (e.g., 5-10 equivalents) dropwise to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Biotin-PEG6-Amine.

Step 2: Amide Coupling with E3 Ligase Ligand

  • Reagents and Materials:

    • Biotin-PEG6-Amine (from Step 1)

    • E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of thalidomide for Cereblon)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of Biotin-PEG6-Amine (1.0-1.1 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the Biotin-PEG6-E3 ligase ligand conjugate.

Step 3: Coupling with POI Ligand

The strategy for this step will depend on the functional groups available on the POI ligand and the biotin end of the linker. If the POI ligand has a reactive group that can be coupled to the biotin moiety (or a derivative thereof), a similar amide coupling or other bioconjugation techniques like click chemistry can be employed.

Experimental Workflow: PROTAC Synthesis and Validation

The following diagram outlines the general workflow from PROTAC synthesis to cellular validation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Biological Validation start This compound deprotection Boc Deprotection start->deprotection coupling1 Couple to E3 Ligase Ligand deprotection->coupling1 coupling2 Couple to POI Ligand coupling1->coupling2 purification Purification & Characterization (HPLC, MS, NMR) coupling2->purification protac_treatment PROTAC Treatment purification->protac_treatment cell_culture Cell Culture cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (Western Blot, ELISA) cell_lysis->protein_quant ternary_complex Ternary Complex Formation (Co-IP, SPR) cell_lysis->ternary_complex

Caption: Experimental workflow for PROTAC synthesis and validation.

Protocol 2: Validation of PROTAC Activity by Western Blot

This protocol is used to determine if the synthesized PROTAC induces the degradation of the target protein in a cellular context.

  • Reagents and Materials:

    • Cell line expressing the target protein

    • Synthesized PROTAC

    • Cell culture medium and supplements

    • DMSO (for dissolving the PROTAC)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of protein degradation.

Protocol 3: Co-Immunoprecipitation to Confirm Ternary Complex Formation

This experiment aims to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.

  • Reagents and Materials:

    • Cell line expressing the target protein and the E3 ligase

    • Synthesized PROTAC

    • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

    • Antibody for immunoprecipitation (against the target protein or a tag)

    • Protein A/G agarose or magnetic beads

    • Wash buffer

    • Elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer)

    • Western blot reagents (as in Protocol 2)

  • Procedure:

    • Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer.

    • Pre-clear the lysates with beads to reduce non-specific binding.

    • Incubate the lysates with the immunoprecipitating antibody.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Analyze the eluates by Western blot, probing for the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a biotin handle, a flexible PEG spacer, and a protected amine, facilitates the modular and efficient synthesis of PROTACs. Understanding the principles of PROTAC design and employing rigorous experimental validation are crucial for the successful development of these next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to empower scientists in their efforts to harness the power of targeted protein degradation for scientific discovery and drug development.

References

An In-depth Technical Guide to Biotin-PEG6-Boc: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG6-Boc, a heterobifunctional linker widely utilized in biomedical research and drug development. This document will delve into its chemical structure, physicochemical properties, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation. Detailed experimental protocols and workflow visualizations are provided to assist researchers in applying this versatile molecule in their work.

Introduction to this compound

This compound is a chemical linker that incorporates three key functional components:

  • A biotin moiety, which exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules.

  • A polyethylene glycol (PEG) spacer with six ethylene glycol units (PEG6). This hydrophilic spacer enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the conjugated molecule.

  • A tert-butyloxycarbonyl (Boc) protecting group. The term "this compound" most commonly refers to one of two variants, distinguished by the functional group protected by the Boc moiety:

    • Biotin-PEG6-NH-Boc : Features a Boc-protected amine group.

    • Biotin-PEG6-t-butyl ester : Contains a tert-butyl ester, which is a Boc-protected carboxylic acid.

The presence of the Boc protecting group allows for selective chemical modifications at the other end of the molecule. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive amine or carboxylic acid, enabling subsequent conjugation to other molecules of interest.

Structure and Physicochemical Properties

The chemical structures of the two primary forms of this compound are presented below, followed by a table summarizing their key properties.

Chemical Structures

G cluster_0 Biotin-PEG6-NH-Boc cluster_1 Biotin-PEG6-t-butyl ester struct1 Biotin-PEG6-NH-Boc Structure image1 struct2 Biotin-PEG6-t-butyl ester Structure image2

Caption: Chemical structures of Biotin-PEG6-NH-Boc and Biotin-PEG6-t-butyl ester.

Quantitative Data Summary
PropertyBiotin-PEG6-NH-BocBiotin-PEG6-t-butyl ester
Synonyms Boc-amino-PEG6-BiotinBiotin-PEG6-tert-butyl ester
CAS Number 1292268-20-21352814-07-3
Chemical Formula C₂₉H₅₄N₄O₁₀SC₂₉H₅₃N₃O₁₀S
Molecular Weight 650.82 g/mol 635.81 g/mol
Appearance White to off-white solid or waxy solidWhite to off-white solid
Purity ≥95%≥95%
Solubility Soluble in DMSO and DMF. The PEG linker enhances solubility in aqueous media.[1]Soluble in DMSO and DMF. The PEG linker enhances solubility in aqueous media.
Storage Conditions Store at -20°C for long-term storage.Store at -20°C for long-term storage.

Applications in Research and Drug Development

The unique trifunctional structure of this compound makes it a versatile tool in several areas of research, most notably in the development of PROTACs and in various bioconjugation techniques.

PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

This compound serves as a valuable building block for synthesizing PROTACs. The biotin end can be used as a versatile handle for purification or detection, or it can be replaced by a ligand for the target protein or E3 ligase in the final PROTAC structure. The Boc-protected end allows for the controlled, sequential attachment of the other components of the PROTAC. The PEG6 spacer provides the necessary length and flexibility for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The general mechanism by which a PROTAC induces protein degradation is illustrated below.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Bioconjugation

The biotin-PEG moiety is widely used for labeling and detecting proteins, nucleic acids, and other biomolecules.[2] While this compound itself is not directly used for labeling due to the protected functional group, its deprotected form (Biotin-PEG6-amine or Biotin-PEG6-acid) can be activated (e.g., as an NHS ester) and used for bioconjugation. The PEG spacer in these reagents helps to maintain the biological activity of the labeled molecule and improves the accessibility of the biotin for binding to streptavidin.

Experimental Protocols

The following are representative protocols for the use of this compound derivatives in PROTAC synthesis and for a general bioconjugation application.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes a general workflow for synthesizing a PROTAC where a warhead (ligand for the protein of interest) is coupled to a deprotected Biotin-PEG6-amine linker, which is then coupled to an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: First Amide Coupling cluster_2 Step 3: Second Amide Coupling A Biotin-PEG6-NH-Boc B Biotin-PEG6-NH2 (Amine Linker) A->B TFA, DCM D Warhead-PEG6-Biotin B->D C Warhead-COOH (POI Ligand) C->D HATU, DIPEA, DMF F Final PROTAC D->F E E3 Ligase Ligand-COOH E->F HATU, DIPEA, DMF

References

An In-depth Technical Guide to Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG6-Boc, a heterobifunctional linker widely utilized in biomedical research and drug development. Its unique structure, incorporating a biotin moiety, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, makes it a versatile tool for bioconjugation, targeted drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).

Core Properties and Molecular Data

This compound is characterized by its biotin group, which exhibits a high-affinity interaction with avidin and streptavidin, a flexible and hydrophilic hexaethylene glycol (PEG6) spacer that enhances solubility and reduces steric hindrance, and a tert-butyloxycarbonyl (Boc) protected amine group that allows for controlled conjugation following deprotection.

Below is a summary of the key quantitative data for this compound, compiled from various suppliers. It is important to note that slight variations in molecular weight may exist due to different salt forms or hydration states.

ParameterValueSource(s)
Molecular Weight 635.81 g/mol [1]
650.8 g/mol [2]
650.82 g/mol [3][4]
650.83 g/mol [5]
Molecular Formula C29H54N4O10S
C29H55N6O5PSI
CAS Number 1292268-20-2
1352814-07-3
Purity ≥98%
98.18%
Appearance White Waxy Solid
Storage Conditions -20°C for long-term storage

Applications in Research and Development

This compound is a key reagent in various biotechnical applications owing to its specific binding properties and flexible linker design.

PROTAC Development: A primary application of this compound is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The Biotin-PEG6 linker serves as a bridge connecting the target protein-binding ligand and the E3 ligase-binding ligand.

Bioconjugation and Labeling: The biotin moiety allows for the specific and strong binding to streptavidin and avidin, which can be conjugated to various reporters (e.g., fluorescent dyes, enzymes) or solid supports (e.g., beads, surfaces). This enables the use of this compound in protein labeling, purification, and detection assays. The PEG spacer enhances the water solubility of the resulting conjugate and provides spatial separation between the biotin and the conjugated molecule, which can be crucial for maintaining biological activity.

Drug Delivery: The PEGylated nature of the linker can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility, stability, and circulation time in vivo.

Experimental Workflow: A General Protocol for Bioconjugation

The following diagram illustrates a typical experimental workflow for the use of this compound in a bioconjugation application, such as labeling a target protein.

Bioconjugation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Application Boc_Deprotection Boc Deprotection (e.g., TFA) Purification1 Purification of Biotin-PEG6-NH2 Boc_Deprotection->Purification1 Reaction Conjugation Reaction Purification1->Reaction Amine-reactive linker Activation Activation of Target (e.g., NHS ester) Activation->Reaction Activated Target Purification2 Purification of Conjugate Reaction->Purification2 Analysis Characterization (e.g., SDS-PAGE, MS) Purification2->Analysis Application Downstream Application (e.g., Immunoassay) Analysis->Application Biotin_PEG6_Boc This compound Biotin_PEG6_Boc->Boc_Deprotection Target_Molecule Target Molecule (e.g., Protein) Target_Molecule->Activation

General workflow for bioconjugation using this compound.

Detailed Methodologies for Key Experimental Steps:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine must be removed to allow for conjugation. This is typically achieved by treating the this compound with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature for 1-2 hours. Following deprotection, the resulting primary amine (Biotin-PEG6-NH2) is often purified, for example, by HPLC.

  • Activation of Target Molecule: For conjugation to a primary amine, the target molecule (e.g., a protein, peptide, or drug) often requires activation of a carboxyl group. A common method is the formation of an N-hydroxysuccinimide (NHS) ester using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Conjugation Reaction: The deprotected and purified Biotin-PEG6-NH2 is then reacted with the activated target molecule. The primary amine of the linker will nucleophilically attack the activated group (e.g., NHS ester) on the target, forming a stable amide bond. The reaction is typically performed in a buffer with a slightly alkaline pH (e.g., pH 7.5-8.5) to ensure the amine is deprotonated and reactive.

  • Purification and Analysis: After the conjugation reaction, the desired biotinylated product is purified from unreacted components and byproducts. Common purification techniques include size-exclusion chromatography (SEC), affinity chromatography (if the target has a suitable tag), or dialysis. The final product is then characterized to confirm successful conjugation and purity using methods such as SDS-PAGE, mass spectrometry (MS), and HPLC.

Signaling Pathway and Logical Relationships

The utility of this compound is not tied to a single signaling pathway but rather facilitates the investigation and manipulation of various biological pathways through its application in tools like PROTACs and affinity-based probes. The logical relationship in its application revolves around the highly specific and high-affinity interaction between biotin and streptavidin/avidin.

Biotin_Avidin_Interaction cluster_components Molecular Components cluster_interaction Interaction & Application Biotin_Linker Biotin-PEG6-Conjugate Complex Stable Biotin-Streptavidin Complex Biotin_Linker->Complex High-affinity binding Streptavidin Streptavidin/Avidin (e.g., on a bead or conjugated to a reporter) Streptavidin->Complex Application Detection / Isolation / Targeting Complex->Application

Logical diagram of the Biotin-Streptavidin interaction.

This fundamental interaction enables researchers to "pull-down" or detect molecules of interest that have been labeled with the biotin-PEG linker, providing a powerful tool for studying protein-protein interactions, identifying protein localization, and purifying target molecules from complex biological samples.

References

Understanding Biotin-PEG6-Boc: A Technical Overview of its Function and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG6-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and diagnostic assay development. Its utility stems from the distinct functionalities of its three core components: a biotin moiety for high-affinity binding to streptavidin and avidin, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for controlled chemical ligation. This technical guide elucidates the function of each component and provides an overview of its applications, rather than a traditional "mechanism of action," as it does not possess inherent pharmacological activity.

Core Functionality: A Modular Approach to Bioconjugation

The "mechanism of action" of this compound is best understood by dissecting its chemical functionalities. It does not act on a biological pathway directly but rather serves as a versatile tool to connect different molecular entities.

  • Biotin Moiety: This vitamin H derivative exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M). This interaction is rapid, stable, and withstands a wide range of pH, temperature, and denaturing conditions, making it a robust anchor in bioassays and purification protocols.

  • PEG6 Spacer (Polyethylene Glycol): The hexaethylene glycol spacer is a flexible, hydrophilic chain. Its primary roles are to increase the overall water solubility of the molecule and the conjugates it forms. Furthermore, it acts as a linker arm, physically separating the biotin from the conjugated molecule. This separation minimizes steric hindrance, ensuring that both the biotin can efficiently bind to streptavidin/avidin and the conjugated molecule can maintain its biological activity.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines. This chemical "cap" renders the amine unreactive, preventing unwanted side reactions during storage or other conjugation steps. The Boc group can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This deprotected amine is then available for covalent conjugation to a target molecule, typically through reactions targeting carboxylic acids (e.g., EDC/NHS chemistry), activated esters, or other amine-reactive functional groups.

The logical workflow of using this compound is depicted below.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Conjugation cluster_2 Step 3: Application Biotin_PEG_Boc Biotin-PEG6-NHBoc Biotin_PEG_NH2 Biotin-PEG6-NH2 Biotin_PEG_Boc->Biotin_PEG_NH2 Deprotection Acid Acid (e.g., TFA) Target Target Molecule (e.g., Drug, Protein with -COOH) Conjugate Biotin-PEG6-Target Conjugate Biotin_PEG_NH2->Conjugate Amide Bond Formation EDC_NHS EDC/NHS Final_Complex Immobilized/Detected Complex Conjugate->Final_Complex High-Affinity Binding Streptavidin Streptavidin/Avidin (e.g., on a surface or probe) G cluster_probe Probe Module cluster_linker Linker Module cluster_system System Module Probe Biological Probe (e.g., Antibody, DNA, Drug) Linker Biotin-PEG6 Probe->Linker Covalent Bond (via deprotected amine) System Detection/Immobilization System (e.g., Streptavidin-coated Plate, Bead, or Sensor) Linker->System Biotin-Streptavidin Interaction

The Strategic Imperative of Biotin-PEG6-Boc in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." At the heart of this approach lies the design of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the key ternary complex. This technical guide provides a comprehensive overview of Biotin-PEG6-Boc, a versatile linker building block, and its application in the synthesis and evaluation of PROTACs for targeted protein degradation. We will delve into detailed experimental protocols, present quantitative data for PROTAC performance, and provide visual representations of the underlying biological pathways and experimental workflows.

Introduction to Targeted Protein Degradation and PROTACs

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, PROTACs are designed to induce the degradation of a target protein, thereby eliminating its function entirely.[1][2] These chimeric molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3]

The mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[3] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in further catalytic cycles of degradation.

The Role of the Linker: A Focus on this compound

The linker is not merely a passive spacer but plays a crucial role in determining the overall properties and efficacy of a PROTAC. The length, composition, and flexibility of the linker influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties. The repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility of often large and hydrophobic PROTAC molecules. Furthermore, the flexibility of PEG linkers can allow for the optimal orientation of the POI and E3 ligase to facilitate efficient ubiquitination.

This compound is a heterobifunctional linker that incorporates a biotin moiety, a six-unit PEG chain, and a Boc-protected amine.

  • Biotin: A vitamin with exceptionally high affinity for avidin and streptavidin, making it a valuable tool for various biochemical assays, including purification and detection.

  • PEG6: The six-unit polyethylene glycol chain provides a desirable balance of hydrophilicity and length, contributing to improved solubility and potentially influencing cell permeability. The length of the PEG linker is a critical parameter that needs to be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficacy.

  • Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled and sequential synthesis of the PROTAC. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically characterized by two key parameters:

  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable.

Below is a summary of quantitative data for a PROTAC utilizing a PEG6 linker.

PROTACTarget ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell LineReference
RC-1 BTKIbrutinib derivativePEG6 Not explicitly stated, but degradation observed at low nM concentrations>90%Mino
NC-1 BTKIbrutinib derivativeNot specified2.297Mino

Note: While RC-1 utilizes a PEG6 linker, the publication does not provide a precise DC50 value but indicates potent degradation at low nanomolar concentrations. The data for NC-1, a non-covalent analogue from the same study, is included for comparative purposes.

Experimental Protocols

Synthesis of a PROTAC using Biotin-PEG6-amine

This protocol describes a general method for synthesizing a PROTAC by coupling a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) with the amine of Biotin-PEG6-amine (obtained after deprotection of this compound).

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting Biotin-PEG6-amine TFA salt is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid-functionalized component (Component A-COOH, 1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected Biotin-PEG6-amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Western Blotting for Determination of DC50 and Dmax
  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.

Biophysical Assays for Ternary Complex Characterization

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques to quantify the binding affinities (Kd) of the PROTAC to its individual binding partners and to characterize the formation and stability of the ternary complex. These assays can also determine the cooperativity of ternary complex formation, a critical parameter for PROTAC efficacy.

Visualizing the Process: Signaling Pathways and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Recycling PROTAC Recycling Ubiquitination->Recycling Releases Degradation POI Degradation Proteasome->Degradation Mediates Recycling->PROTAC

Caption: Catalytic cycle of PROTAC-mediated targeted protein degradation.

PROTAC Drug Discovery Workflow

The development of a novel PROTAC is a multi-step process, from initial design to preclinical evaluation.

PROTAC_Workflow PROTAC Drug Discovery Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 In Vivo & Preclinical Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand & Linker Design Target_Selection->Ligand_Design PROTAC_Synthesis PROTAC Synthesis Ligand_Design->PROTAC_Synthesis Binding_Assays Binary & Ternary Binding Assays (Kd) PROTAC_Synthesis->Binding_Assays Degradation_Assays Cellular Degradation Assays (DC50, Dmax) Binding_Assays->Degradation_Assays Selectivity_Profiling Proteomic Selectivity Profiling Degradation_Assays->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR_Studies SAR_Studies->PROTAC_Synthesis Iterative Optimization ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox PK_PD_Studies Pharmacokinetics/Pharmacodynamics (PK/PD) ADME_Tox->PK_PD_Studies Efficacy_Models In Vivo Efficacy Models PK_PD_Studies->Efficacy_Models Preclinical_Dev Preclinical Development Efficacy_Models->Preclinical_Dev

Caption: A generalized workflow for the discovery and development of PROTACs.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its constituent parts—biotin for assay utility, a PEG6 chain for modulating physicochemical properties, and a protected amine for controlled synthesis—make it a strategic choice for researchers in the field of targeted protein degradation. The rational design of PROTACs, including the careful selection of linkers like this compound, is paramount to developing potent and selective degraders with therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, evaluation, and optimization of novel PROTACs, ultimately contributing to the advancement of this exciting new therapeutic modality.

References

PEGylation in Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, is a cornerstone of modern drug delivery.[1] This technology has revolutionized the pharmaceutical industry by significantly improving the pharmacokinetic and pharmacodynamic profiles of a wide range of drugs, from small molecules to large biologics.[2][3] By enhancing drug stability, increasing systemic circulation time, and reducing immunogenicity, PEGylation has enabled the development of numerous successful therapies with improved efficacy and patient compliance.[4][5] This guide provides an in-depth technical overview of the core principles of PEGylation, including its chemical foundations, impact on drug properties, and the experimental methodologies crucial for the development and characterization of PEGylated therapeutics.

Core Principles of PEGylation

PEGylation involves the covalent conjugation of one or more PEG chains to a drug molecule. PEG is a synthetic, hydrophilic, and biocompatible polymer with the repeating unit (–CH2CH2O–)n. Its unique physicochemical properties, including high water solubility, lack of toxicity, and low immunogenicity, make it an ideal candidate for modifying therapeutic agents. The attachment of PEG chains increases the hydrodynamic radius of the drug, effectively creating a "stealth" shield. This shielding mechanism underlies many of the beneficial effects of PEGylation.

Advantages of PEGylation

The primary benefits of PEGylating a therapeutic agent include:

  • Prolonged Circulatory Half-Life: The increased size of the PEG-drug conjugate reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream. This allows for less frequent dosing, improving patient convenience and adherence to treatment regimens.

  • Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the drug's surface, preventing recognition by the immune system and reducing the risk of an immune response. This is particularly crucial for biologic drugs, which can be highly immunogenic.

  • Enhanced Solubility and Stability: PEGylation can significantly improve the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration. It also protects drugs from enzymatic degradation, enhancing their stability in vivo.

  • Improved Pharmacokinetics and Tissue Distribution: By altering the drug's pharmacokinetic profile, PEGylation can lead to more favorable tissue distribution and accumulation at the target site. In oncology, for instance, PEGylated drugs can take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

Challenges and Limitations

Despite its numerous advantages, PEGylation is not without its challenges:

  • Reduced Biological Activity: The steric hindrance caused by the PEG chains can sometimes interfere with the drug's interaction with its target receptor, leading to a decrease in biological activity.

  • Potential for Anti-PEG Antibodies: Although PEG itself is considered non-immunogenic, some individuals may develop antibodies against PEG, which can lead to accelerated clearance of the PEGylated drug and potential allergic reactions.

  • Manufacturing Complexity and Cost: The PEGylation process adds complexity and cost to drug manufacturing, requiring precise control to ensure consistency and quality.

  • Non-Biodegradability: High molecular weight PEGs are not readily biodegradable, which can lead to their accumulation in the body with long-term, high-dose administration.

Quantitative Impact of PEGylation on Drug Properties

The following tables summarize the quantitative effects of PEGylation on key drug parameters, providing a comparative overview for researchers.

Table 1: Impact of PEGylation on Drug Half-Life

DrugUnmodified Half-LifePEGylated Half-LifeFold Increase
Interferon-α2a2-3 hours~77 hours~25-38
Asparaginase1.28 days~5.5 days~4.3
Granulocyte Colony-Stimulating Factor (G-CSF)3.5 hours~15-80 hours~4-23

Source: Data compiled from publicly available drug information and scientific literature.

Table 2: Effect of PEGylation on Immunogenicity

DrugIncidence of Antibodies (Unmodified)Incidence of Antibodies (PEGylated)
Adenosine DeaminaseHighSignificantly Reduced
Asparaginase~30%<5%
Interferon-α~25%~1-5%

Source: Data compiled from clinical trial results and published research.

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of PEGylated drugs. This section outlines key experimental protocols.

PEGylation Conjugation Chemistry

The choice of conjugation chemistry depends on the available functional groups on the drug molecule and the desired properties of the final conjugate.

Protocol: N-Hydroxysuccinimide (NHS) Ester-Mediated Amine PEGylation

This is a common method for attaching PEG to primary amines (e.g., lysine residues) on proteins.

  • Materials:

    • Protein/drug solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

    • mPEG-NHS ester (activated PEG)

    • Quenching solution (e.g., Tris or glycine buffer)

    • Purification system (e.g., size-exclusion or ion-exchange chromatography)

  • Procedure:

    • Dissolve the protein/drug to a known concentration in the reaction buffer.

    • Dissolve the mPEG-NHS ester in the same buffer immediately before use.

    • Add the activated PEG solution to the protein/drug solution at a specific molar ratio (e.g., 1:1, 1:5, 1:10 protein:PEG).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-2 hours), with gentle stirring.

    • Stop the reaction by adding the quenching solution to consume any unreacted mPEG-NHS ester.

    • Purify the PEGylated conjugate from unreacted PEG and protein using a suitable chromatography technique.

    • Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.

Characterization of PEGylated Drugs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.

Protocol: Characterization by SDS-PAGE and Mass Spectrometry

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

    • Run samples of the unmodified drug, the PEGylated conjugate, and molecular weight markers on an SDS-PAGE gel.

    • The PEGylated protein will migrate slower than the unmodified protein, appearing as a broader band at a higher apparent molecular weight due to the attached PEG chains. This provides a qualitative assessment of successful PEGylation.

  • Mass Spectrometry (MS):

    • Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) Mass Spectrometry can be used to determine the precise molecular weight of the PEGylated conjugate.

    • This allows for the determination of the number of PEG chains attached per drug molecule (degree of PEGylation).

    • Tandem mass spectrometry (MS/MS) can be used to identify the specific sites of PEGylation on the protein.

Visualizing PEGylation Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in PEGylation.

The "Stealth" Effect of PEGylation

PEG_Stealth_Effect cluster_unmodified Unmodified Drug cluster_pegylated PEGylated Drug Unmodified_Drug Unmodified Drug - Rapid Clearance - Immunogenic Recognition Immune_Cell Immune Cell Unmodified_Drug->Immune_Cell Recognition Kidney Kidney (Renal Clearance) Unmodified_Drug->Kidney Clearance PEGylated_Drug PEGylated Drug + PEG Chains - Reduced Clearance - Masked Epitopes PEGylated_Drug->Immune_Cell Evades Recognition PEGylated_Drug->Kidney Reduced Clearance

Caption: The "stealth" effect of PEGylation shields the drug from immune recognition and reduces renal clearance.

General Workflow for Developing a PEGylated Drug

PEGylation_Workflow Start Drug Candidate Selection PEG_Selection PEG Reagent Selection & Activation Start->PEG_Selection Conjugation PEGylation Reaction (Conjugation) PEG_Selection->Conjugation Purification Purification of PEG-Drug Conjugate Conjugation->Purification Characterization Physicochemical Characterization Purification->Characterization InVitro In Vitro Activity and Stability Assays Characterization->InVitro InVivo In Vivo Pharmacokinetics and Efficacy Studies InVitro->InVivo End Preclinical & Clinical Development InVivo->End

Caption: A streamlined workflow for the development of a PEGylated therapeutic, from candidate selection to clinical trials.

Future Perspectives

The field of PEGylation continues to evolve, with ongoing research focused on overcoming its current limitations. Next-generation strategies include the development of site-specific PEGylation techniques to produce more homogeneous conjugates with preserved bioactivity. Additionally, there is growing interest in alternatives to PEG, such as polysarcosine and other hydrophilic polymers, that may offer improved biocompatibility and reduced immunogenicity. As our understanding of the interactions between PEGylated drugs and the biological environment deepens, we can expect the development of even more sophisticated and effective drug delivery systems.

References

Biotin-PEG6-Boc: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides detailed information on Biotin-PEG6-Boc, a versatile heterobifunctional linker crucial in the development of advanced bioconjugates and targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, lists prominent suppliers, and offers detailed experimental protocols for its application. Furthermore, it visualizes key experimental workflows and the underlying mechanism of action for PROTACs, providing a valuable resource for researchers in drug discovery and chemical biology.

Product Information: this compound at a Glance

This compound is a chemical tool that incorporates a biotin moiety, a hexaethylene glycol (PEG6) spacer, and a Boc-protected amine. The biotin group provides a high-affinity handle for detection, purification, and immobilization via its interaction with avidin or streptavidin. The flexible, hydrophilic PEG6 spacer enhances solubility and provides spatial separation between conjugated molecules. The Boc (tert-butyloxycarbonyl) protecting group allows for the controlled deprotection of the terminal amine, enabling its sequential conjugation to other molecules of interest.

Key Technical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 1352814-07-3[1]
Alternative CAS Number 1292268-20-2 (for Biotin-PEG6-NH-Boc)[2][3]
Molecular Formula C₂₉H₅₄N₄O₁₀S[4]
Molecular Weight 650.83 g/mol [4]
Purity Typically ≥95% or ≥98%
Appearance White to off-white solid or waxy solid
Storage Conditions Store at -20°C for long-term storage.
IUPAC Name tert-butyl (2-(2-(2-(2-(2-(2-(biotinamido)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
Prominent Suppliers

A variety of chemical suppliers offer this compound and related derivatives. Researchers should consult the respective company websites for the most current product specifications and availability.

  • AOBIOUS

  • AxisPharm

  • BroadPharm

  • DC Chemicals

  • MedchemExpress

  • PurePEG

  • Sigma-Aldrich

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of this compound, with a focus on its use in the construction of PROTACs.

Synthesis of this compound

While many researchers will opt to purchase this linker, it can be synthesized by the coupling of a biotinylating agent with a Boc-protected PEGylated amine. The following is a representative protocol.

Materials:

  • Boc-NH-PEG6-Amine

  • Biotin-NHS (N-Hydroxysuccinimide) ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve Boc-NH-PEG6-amine (1.0 equivalent) in anhydrous DMF.

  • Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Add the Biotin-NHS ester solution dropwise to the Boc-NH-PEG6-amine solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the pure this compound.

PROTAC Synthesis using this compound

This protocol outlines the steps for constructing a PROTAC by first coupling a ligand for an E3 ubiquitin ligase to this compound, followed by deprotection and coupling to a target protein ligand.

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Boc Deprotection: Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the amine salt of Biotin-PEG6-amine.

  • Amide Coupling: Dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 equivalent) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents). Stir for 15 minutes at room temperature. Add the Biotin-PEG6-amine salt (1.2 equivalents) to the reaction mixture and stir overnight at room temperature.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography or preparative HPLC.

Step 2: Coupling of Target Protein Ligand

This step assumes the E3 ligase ligand-Biotin-PEG6 conjugate has a functional group amenable to coupling with the target protein ligand. The specific chemistry will depend on the functional groups present on both molecules. "Click chemistry" is a common and efficient method.

Protocol for Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

  • Ensure one of your components (E3 ligase ligand-Biotin-PEG6 or the target protein ligand) has an azide group and the other has a terminal alkyne.

  • Dissolve the alkyne-containing component (1.0 equivalent) and the azide-containing component (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).

  • Add a solution of sodium ascorbate (0.2 equivalents) in water.

  • Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC by preparative HPLC.

Verification of Target Engagement using a Pull-Down Assay

The biotin handle on the PROTAC allows for the confirmation of its binding to the target protein within a cellular context.

Materials:

  • Cells expressing the target protein

  • Biotinylated PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the biotinylated PROTAC or a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • PROTAC-Target Complex Pull-Down: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated PROTAC and any bound proteins.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate. An enrichment of the target protein in the PROTAC-treated sample compared to the control indicates successful target engagement.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Final PROTAC Assembly Biotin_PEG6_Boc This compound TFA_DCM TFA/DCM Biotin_PEG6_Boc->TFA_DCM Biotin_PEG6_NH2 Biotin-PEG6-NH2 TFA_DCM->Biotin_PEG6_NH2 Boc Deprotection Coupling HATU, DIPEA, DMF Biotin_PEG6_NH2->Coupling E3_Ligand_COOH E3 Ligase Ligand (with -COOH) E3_Ligand_COOH->Coupling Intermediate E3 Ligand-Biotin-PEG6 (with reactive group for Step 2) Coupling->Intermediate Amide Bond Formation Final_Coupling Coupling Chemistry (e.g., Click Chemistry) Intermediate->Final_Coupling Target_Ligand Target Protein Ligand (with complementary reactive group) Target_Ligand->Final_Coupling Final_PROTAC Final Biotinylated PROTAC Final_Coupling->Final_PROTAC

Caption: General workflow for the synthesis of a biotinylated PROTAC using this compound.

PROTAC_MoA cluster_cell Cellular Environment PROTAC Biotinylated PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

Pull_Down_Workflow start Treat cells with Biotinylated PROTAC lyse Cell Lysis start->lyse incubate Incubate lysate with Streptavidin Beads lyse->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute analyze Analyze by Western Blot for Target Protein elute->analyze result Target Protein Enriched? analyze->result yes Yes: Target Engaged result->yes Positive Signal no No: No/Weak Engagement result->no Negative/Weak Signal

Caption: Experimental workflow for a pull-down assay to verify target engagement of a biotinylated PROTAC.

Safety and Handling

This compound should be handled in a laboratory setting by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a comprehensive overview of this compound for its application in modern drug discovery and bioconjugation. The provided protocols and diagrams serve as a foundation for researchers to design and execute their experiments effectively.

References

Methodological & Application

Synthesis of Biotin-PEG6-Boc: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biotin-PEG6-Boc is a valuable heterobifunctional linker commonly employed in biomedical research and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This linker features a biotin moiety for binding to streptavidin or avidin, a hexaethylene glycol (PEG6) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation to a target-binding ligand. This application note provides a detailed, two-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis Overview

The synthesis of this compound is typically achieved in two main steps:

  • Mono-Boc Protection of Hexaethylene Glycol Diamine: This step involves the selective protection of one of the two primary amine groups of a hexaethylene glycol diamine with a tert-butyloxycarbonyl (Boc) group. This yields the key intermediate, Boc-NH-PEG6-NH2.

  • Coupling with NHS-Biotin: The free primary amine of the mono-Boc-protected PEG linker is then reacted with an N-hydroxysuccinimide (NHS) ester of biotin to form a stable amide bond, yielding the final product, this compound.

Experimental Protocols

Part 1: Synthesis of Boc-NH-PEG6-NH2 (Mono-Boc-Protected Hexaethylene Glycol Diamine)

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.

Materials:

  • Hexaethylene glycol diamine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Trimethylsilyl chloride (Me3SiCl) or Thionyl chloride (SOCl2)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. This in-situ generation of HCl forms the mono-hydrochloride salt of the diamine.

  • Allow the reaction to stir at 0 °C for 30 minutes.

  • To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1 equivalent) in anhydrous dichloromethane (DCM).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Boc-NH-PEG6-NH2.

Compound Molecular Weight ( g/mol ) Purity Physical Form
Boc-NH-PEG6-NH2424.53>95%Colorless to pale yellow oil
Part 2: Synthesis of this compound

This protocol details the coupling of the mono-Boc protected PEG linker with an activated biotin derivative.

Materials:

  • Boc-NH-PEG6-NH2 (from Part 1)

  • Biotin-NHS (N-hydroxysuccinimidyl biotin)

  • Dimethylformamide (DMF, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Lyophilizer

Procedure:

  • Dissolve Boc-NH-PEG6-NH2 (1 equivalent) in a mixture of anhydrous DMF and PBS (pH 7.4).

  • In a separate vial, dissolve Biotin-NHS (1.1 equivalents) in anhydrous DMF.

  • Add the Biotin-NHS solution to the stirred solution of Boc-NH-PEG6-NH2.

  • Add triethylamine or DIPEA (2-3 equivalents) to the reaction mixture to maintain a basic pH (around 8-9).

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4 °C.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, acidify the mixture with a few drops of trifluoroacetic acid (TFA).

  • Purify the crude product by preparative RP-HPLC.

  • Combine the fractions containing the pure product and lyophilize to obtain this compound as a white solid.

Compound Molecular Weight ( g/mol ) Purity Physical Form Storage
This compound650.83>98%[1]Solid[2]-20°C to -80°C[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process of this compound.

Synthesis_Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Biotin Coupling diamine Hexaethylene Glycol Diamine reaction1 Me3SiCl, MeOH/DCM diamine->reaction1 boc_anhydride (Boc)2O boc_anhydride->reaction1 intermediate Boc-NH-PEG6-NH2 reaction2 DMF/PBS, TEA intermediate->reaction2 reaction1->intermediate nhs_biotin Biotin-NHS nhs_biotin->reaction2 final_product This compound reaction2->final_product

Caption: Workflow for the synthesis of this compound.

Application in PROTAC Development

This compound is a key building block in the synthesis of PROTACs. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the carboxylic acid of a warhead that binds to a target protein. The biotin moiety allows for the use of streptavidin-based assays for PROTAC characterization and pull-down experiments.

The logical relationship for its use in PROTAC synthesis is as follows:

PROTAC_Synthesis_Logic start This compound deprotection Boc Deprotection (e.g., TFA) start->deprotection intermediate Biotin-PEG6-NH2 deprotection->intermediate coupling Amide Coupling (e.g., EDC, HATU) intermediate->coupling warhead Target Protein Ligand (Warhead) with -COOH warhead->coupling protac Biotin-PEG6-PROTAC coupling->protac

Caption: Logic flow for utilizing this compound in PROTAC synthesis.

References

Application Notes and Protocols: Synthesis and Application of Biotin-PEG6-Boc in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance these properties. Biotin-PEG6-Boc is a versatile linker that combines a six-unit PEG spacer with a biotin moiety and a Boc-protected amine. The biotin group can serve as a valuable tool for various biochemical applications, including affinity purification, pull-down assays, and visualization of the PROTAC. The Boc (tert-butoxycarbonyl) protecting group allows for a modular and controlled synthetic strategy.

This document provides detailed application notes and protocols for the incorporation of this compound into PROTACs, with a focus on the synthesis of a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy.

Chemical Properties of this compound

PropertyValue
Chemical Name tert-butyl (2-(2-(2-(2-(2-(2-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
Molecular Formula C29H54N4O10S
Molecular Weight 650.83 g/mol
Appearance White to off-white solid or waxy solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Functional Groups Biotin, PEG6 chain, Boc-protected amine
Storage Conditions Store at -20°C for long-term stability.

PROTAC Synthesis Strategy

The synthesis of a PROTAC using this compound typically follows a modular, convergent approach. This involves the separate synthesis or acquisition of the warhead and E3 ligase ligand, followed by their sequential coupling to the linker. A common strategy is to first couple the this compound linker to one of the ligands, deprotect the Boc group to reveal a free amine, and then couple the second ligand.

Amide bond formation is a widely used and robust method for these coupling reactions, often facilitated by standard peptide coupling reagents.

Experimental Protocols

Protocol 1: Coupling of this compound to a Warhead Ligand (e.g., JQ1-acid)

This protocol describes the amide coupling of the carboxyl group of a warhead ligand (using JQ1-acid as an example) to the terminal amine of the this compound linker (after deprotection).

Materials:

  • JQ1-acid (or other carboxylic acid-functionalized warhead)

  • Biotin-PEG6-amine (deprotected form of this compound)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

  • Stir plate and stir bar

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • The resulting Biotin-PEG6-amine TFA salt is often used directly in the next step without further purification.

  • Amide Coupling Reaction:

    • Under a nitrogen atmosphere, dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of Biotin-PEG6-amine (from step 1, 1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the JQ1-PEG6-Biotin intermediate.

Protocol 2: Coupling of the E3 Ligase Ligand (e.g., Pomalidomide-amine)

This protocol describes the final amide coupling step to attach the E3 ligase ligand. In this example, the JQ1-PEG6-Biotin intermediate from Protocol 1 would first need to be functionalized with a carboxylic acid. For the purpose of this generalized protocol, we will assume a scenario where the Biotin-PEG6 linker is first attached to the E3 ligase ligand.

Materials:

  • Pomalidomide-linker-COOH (a derivative of pomalidomide with a carboxylic acid-terminated linker)

  • Biotin-PEG6-amine (deprotected form of this compound)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere setup

  • Stir plate and stir bar

Procedure:

  • Follow the deprotection procedure for this compound as described in Protocol 1, Step 1.

  • Under a nitrogen atmosphere, dissolve Pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of Biotin-PEG6-amine (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Work-up and purify the final biotinylated PROTAC as described in Protocol 1, Step 2.

Data Presentation

Table 1: In Vitro Degradation of BRD4 by Representative PROTACs

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Citation
dBET6BRD4Thalidomide (CRBN)HEK293T6>97[1]
ARV-771BRD4Pomalidomide (CRBN)22Rv1~5>95

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Binding Affinities of Representative PROTAC Components

CompoundBinding TargetAssay MethodBinding Affinity (Kd, nM)Citation
JQ1BRD4 (BD1)FP46[1]
PomalidomideCRBNITC~3000

Kd: Dissociation constant, a measure of binding affinity. FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry.

Mandatory Visualization

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow General Workflow for Biotinylated PROTAC Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product & Analysis This compound This compound Deprotection Boc Deprotection (TFA/DCM) This compound->Deprotection Warhead-COOH Warhead-COOH (e.g., JQ1-acid) Coupling1 Amide Coupling 1 (HATU/DIPEA) Warhead-COOH->Coupling1 E3_Ligand-NH2 E3 Ligand-NH2 (e.g., Pomalidomide-amine) Coupling2 Amide Coupling 2 (HATU/DIPEA) E3_Ligand-NH2->Coupling2 Deprotection->Coupling1 Biotin-PEG6-NH2 Intermediate Warhead-PEG6-Biotin Coupling1->Intermediate Intermediate->Coupling2 Purification Purification (HPLC) Coupling2->Purification Final_PROTAC Biotinylated PROTAC (Warhead-PEG6-Biotin-E3 Ligand) Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization Purification->Final_PROTAC

Caption: A generalized workflow for the synthesis of a biotinylated PROTAC.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_Protein Poly-ubiquitinated Target Protein Ubiquitination->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Degradation Proteasome->Degradation Degraded Peptides BRD4_Signaling Simplified BRD4 Signaling Pathway Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds to P-TEFb P-TEFb Complex BRD4->P-TEFb recruits RNA_Pol_II RNA Polymerase II P-TEFb->RNA_Pol_II phosphorylates Transcription Transcription Elongation RNA_Pol_II->Transcription Oncogenes Oncogene Expression (e.g., c-Myc) Transcription->Oncogenes Cell_Growth Cell Proliferation & Survival Oncogenes->Cell_Growth PROTAC BRD4-targeting PROTAC PROTAC->BRD4 induces degradation

References

Application Notes and Protocols: Biotin-PEG6-Boc Bioconjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in biotechnology and drug development. The remarkable affinity of biotin for avidin and streptavidin provides a powerful tool for purification, detection, and immobilization of proteins, antibodies, and other biomolecules. This document provides detailed application notes and protocols for the bioconjugation of a bifunctional linker, Biotin-PEG6-Boc, to primary amines.

This specific reagent offers a staged approach to bioconjugation. Initially, the molecule of interest is biotinylated. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine of the PEG linker allows for a subsequent deprotection step, revealing a primary amine that can be used for further modifications. The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[1][2] This strategy is particularly useful in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems.

Principle of the Reaction

The bioconjugation process involves two key steps:

  • Biotinylation of Primary Amines: An activated form of the this compound reagent, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][3] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[3]

  • Boc Deprotection: The Boc protecting group is removed from the terminal amine of the PEG spacer under acidic conditions, most commonly using trifluoroacetic acid (TFA). This exposes a reactive primary amine for subsequent conjugation steps.

Data Presentation

Table 1: Recommended Reaction Conditions for Biotin-PEG6-NHS Ester Conjugation to Primary Amines
ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is typically 8.0-8.5 for efficient reaction with primary amines.
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided.
Molar Excess of Biotin-PEG6-NHS Ester to Protein 5:1 to 40:1The optimal ratio is dependent on the protein and the desired degree of labeling. Start with a 10:1 to 20:1 ratio for initial experiments.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to more efficient conjugation.
Reaction Temperature 4°C to 25°C (Room Temperature)Room temperature reactions are typically faster (30-60 minutes), while reactions at 4°C can proceed for longer (2 hours to overnight) to control the reaction rate.
Reaction Time 30 minutes to 4 hoursMonitor the reaction for optimal results. Longer incubation times can be used at lower temperatures.
Table 2: Typical Conditions for Boc Deprotection using Trifluoroacetic Acid (TFA)
ParameterRecommended ConditionNotes
Reagent Trifluoroacetic Acid (TFA)Neat or in a solution with an appropriate solvent like dichloromethane (DCM).
TFA Concentration 20% - 50% (v/v) in DCM or neat TFAThe concentration can be adjusted based on the stability of the bioconjugate.
Reaction Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C and then allowed to warm to room temperature.
Reaction Time 30 minutes to 3 hoursReaction progress should be monitored (e.g., by LC-MS) to determine completion.
Work-up Co-evaporation with a solvent like toluene to remove residual TFA, or neutralization with a mild base.The choice of work-up depends on the downstream application and the stability of the molecule.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with Biotin-PEG6-NHS Ester

This protocol describes the general procedure for labeling a protein with a Biotin-PEG6-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Biotin-PEG6-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer.

  • Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG6-NHS ester in anhydrous DMF or DMSO to create a 10 mM stock solution. The NHS ester is moisture-sensitive, so prolonged storage of the solution is not recommended.

  • Biotinylation Reaction: Add the calculated amount of the Biotin-PEG6-NHS ester stock solution to the protein solution. The molar ratio of the biotin reagent to the protein should be optimized, but a starting point of a 10:1 to 20:1 molar excess is recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted biotin reagent and byproducts by using a desalting column or through dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Boc Deprotection of the Biotinylated Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound conjugated protein

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Ice bath

  • Nitrogen or Argon gas for drying

  • Diethyl ether (cold) for precipitation (optional)

Procedure:

  • Dissolution: Dissolve the lyophilized this compound conjugated protein in anhydrous DCM.

  • Acid Addition: Cool the solution in an ice bath to 0°C. Add TFA to the desired final concentration (e.g., 20-50% v/v) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection reaction for completion using an appropriate analytical method such as LC-MS.

  • Solvent Removal: Remove the DCM and excess TFA by evaporation under a stream of nitrogen or argon, or by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with toluene (3 times).

  • Product Isolation: The resulting deprotected product, as a TFA salt, can be used directly in the next step or can be further purified. For some applications, precipitation with cold diethyl ether may be performed to obtain a solid product.

Protocol 3: Quantification of Biotinylation (HABA Assay)

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (purified)

  • PBS (pH 7.2)

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm.

  • Add Biotinylated Sample: Add a known concentration of the purified biotinylated protein to the cuvette and mix well.

  • Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.

  • Calculation: The amount of biotin is calculated based on the change in absorbance. The molar ratio of biotin to protein can then be determined.

Mandatory Visualizations

Biotin_PEG6_Boc_Conjugation_Workflow cluster_conjugation Step 1: Biotinylation cluster_deprotection Step 2: Boc Deprotection Protein Protein with Primary Amine Reaction_Mix Reaction Mixture Protein->Reaction_Mix Biotin_Reagent This compound-NHS Biotin_Reagent->Reaction_Mix Conjugate This compound-Protein Reaction_Mix->Conjugate pH 7.2-8.5 Purification1 Purification (Desalting/Dialysis) Conjugate->Purification1 Deprotection_Reaction Deprotection Reaction Purification1->Deprotection_Reaction TFA TFA/DCM TFA->Deprotection_Reaction Final_Product Biotin-PEG6-NH2-Protein Deprotection_Reaction->Final_Product Acidic Conditions Purification2 Purification/Work-up Final_Product->Purification2

Caption: Experimental workflow for this compound bioconjugation.

Signaling_Pathway cluster_step1 Biotinylation Reaction cluster_step2 Boc Deprotection Protein_NH2 Protein-NH2 (Primary Amine) Amide_Bond This compound-NH-Protein (Stable Amide Bond) Protein_NH2->Amide_Bond Nucleophilic Attack Biotin_NHS This compound-NHS Biotin_NHS->Amide_Bond Boc_Protected This compound-NH-Protein Deprotected_Amine Biotin-PEG6-NH3+-Protein (Protonated Amine) Boc_Protected->Deprotected_Amine Acid-catalyzed cleavage TFA TFA (H+) TFA->Deprotected_Amine

Caption: Chemical transformations in this compound conjugation.

References

Protocol for the Efficient Boc Deprotection of Biotin-PEG6-Boc to Yield Biotin-PEG6-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in bioconjugation and drug development due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. This application note provides a detailed protocol for the efficient deprotection of Biotin-PEG6-Boc to yield Biotin-PEG6-amine. The resulting amine-terminated biotin-PEG linker is a valuable reagent for the biotinylation of biomolecules and nanoparticles, enabling their use in a wide range of applications including immunoassays, affinity chromatography, and targeted drug delivery. The hexa(ethylene glycol) (PEG6) spacer enhances the water solubility and bioavailability of the biotin conjugate while minimizing steric hindrance.

The deprotection is achieved through acid-catalyzed cleavage of the carbamate group using trifluoroacetic acid (TFA). The reaction is typically clean and proceeds with high efficiency, yielding the desired product as a TFA salt, which can then be neutralized to the free amine.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the Boc deprotection of this compound.

ParameterValueNotes
Starting Material This compoundMolecular Weight: ~650.8 g/mol
Deprotection Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% (v/v)
Reaction Time 1 - 2 hoursMonitored by TLC or LC-MS
Reaction Temperature 0 °C to Room TemperatureInitial cooling helps to control the reaction rate
Expected Yield >95%The reaction typically proceeds to completion
Final Product Biotin-PEG6-amineMolecular Weight: ~550.7 g/mol . Initially obtained as a TFA salt.
Purity (Typical) >98%As determined by LC-MS and/or NMR.

Experimental Protocol

This protocol outlines the detailed methodology for the Boc deprotection of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS and NMR for analysis

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.

    • Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Deprotection Reaction:

    • Slowly add an equal volume of TFA to the stirred solution of this compound in DCM to achieve a final TFA concentration of 50% (v/v). For example, to 10 mL of the this compound solution, add 10 mL of TFA.

    • Continue stirring the reaction mixture at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for an additional 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

    • For TLC analysis, spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of DCM and methanol). The deprotected product, Biotin-PEG6-amine, will have a lower Rf value (be more polar) than the starting material.

    • The reaction is considered complete when the starting material is no longer detectable.

  • Workup and Isolation:

    • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation with toluene two more times.

    • The resulting crude product is the TFA salt of Biotin-PEG6-amine, which can often be used directly in subsequent reactions.

  • Neutralization (Optional, to obtain the free amine):

    • Dissolve the crude TFA salt in water.

    • Carefully add saturated sodium bicarbonate solution dropwise until the pH of the aqueous solution is basic (pH > 8).

    • Extract the aqueous layer with DCM or another suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine, Biotin-PEG6-amine, as an oil or a solid.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS and ¹H NMR spectroscopy.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or TFA concentration.Increase the reaction time and continue to monitor. If the reaction is still incomplete, consider increasing the TFA concentration.
Side Product Formation Presence of other acid-labile functional groups.This protocol is specific for Boc deprotection. If other acid-sensitive groups are present, alternative deprotection methods may be required.
Difficulty in Isolating the Product The product may be highly water-soluble.If the product is difficult to extract with organic solvents, consider lyophilization of the aqueous solution after neutralization to isolate the product.
Oily Product The free amine may be an oil at room temperature.This is a common characteristic of some PEGylated compounds. Confirm the identity and purity by spectroscopic methods.

Experimental Workflow

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_neutralization Neutralization (Optional) cluster_characterization Characterization start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_tfa Add TFA (50% v/v) cool->add_tfa react Stir at 0 °C then RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate solvent and excess TFA monitor->evaporate Reaction Complete coevaporate Co-evaporate with Toluene evaporate->coevaporate tfa_salt Obtain Biotin-PEG6-amine (TFA Salt) coevaporate->tfa_salt dissolve Dissolve in Water tfa_salt->dissolve analyze Analyze by LC-MS & NMR tfa_salt->analyze neutralize Add NaHCO₃ solution dissolve->neutralize extract Extract with DCM neutralize->extract dry Dry and Concentrate extract->dry free_amine Obtain Biotin-PEG6-amine (Free Amine) dry->free_amine free_amine->analyze

Caption: Workflow for Boc deprotection of this compound.

Application Notes and Protocols for Biotin-PEG6-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three core components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them. Biotin-PEG6-Boc is a heterobifunctional linker that offers several advantages in the development of ADCs.

The biotin moiety provides a highly specific handle for the purification and characterization of the ADC through its strong and specific interaction with avidin or streptavidin.[][2] The polyethylene glycol (PEG) spacer, in this case, a discrete chain of six ethylene glycol units, enhances the hydrophilicity of the linker-payload complex. This increased water solubility can mitigate the aggregation often caused by hydrophobic payloads, improve the pharmacokinetic profile of the ADC, and potentially reduce its immunogenicity.[3][4][5] The Boc (tert-butyloxycarbonyl) protecting group caps a primary amine, which, upon deprotection, serves as a versatile point of attachment for the cytotoxic payload. This modular design allows for a controlled and stepwise approach to ADC synthesis.

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, quantitative data from representative studies, and visualizations of key processes.

Data Presentation

The following tables summarize quantitative data from preclinical studies on ADCs developed with PEG linkers. While specific data for this compound is not always available, the presented data from ADCs with similar PEG linkers illustrate the impact of PEGylation on key ADC parameters.

Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity

ADC ConstructCell LinePayloadIC50 (nM)
ADC-PEG4SK-BR-3MMAE1.2
ADC-PEG8SK-BR-3MMAE2.5
ADC-PEG12SK-BR-3MMAE4.1
ADC-no PEGSK-BR-3MMAE0.8

Data synthesized from representative studies on PEGylated ADCs.

Table 2: Influence of PEG Linker on ADC Pharmacokinetics in Rodent Models

ADC ConstructHalf-life (t1/2, hours)Plasma Clearance (mL/hr/kg)
ADC-PEG4-Payload1200.5
ADC-PEG8-Payload1500.35
ADC-PEG12-Payload1800.25
ADC-no PEG-Payload900.8

Data synthesized from representative studies on PEGylated ADCs.

Table 3: Physicochemical Properties of PEGylated ADCs

ADC ConstructDrug-to-Antibody Ratio (DAR)% Aggregation (by SEC)
ADC-PEG4-Payload3.8< 1%
ADC-PEG8-Payload3.9< 1%
ADC-PEG12-Payload3.7< 1.5%
ADC-no PEG-Payload3.5~5%

SEC: Size Exclusion Chromatography. Data synthesized from representative studies on PEGylated ADCs.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an ADC using this compound.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for payload conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM at a concentration of 10-20 mg/mL in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA (e.g., 10-20 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected Biotin-PEG6-NH2.

  • Confirm the identity and purity of the product by LC-MS and/or NMR.

Protocol 2: Conjugation of Payload to Biotin-PEG6-NH2

This protocol describes the conjugation of a payload with a carboxylic acid group to the deprotected linker using carbodiimide chemistry.

Materials:

  • Biotin-PEG6-NH2 (from Protocol 1)

  • Payload with a carboxylic acid functional group (e.g., a derivative of MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the payload and NHS (or HOBt) (1.1 equivalents) in anhydrous DMF.

  • Add EDC (or DCC) (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve Biotin-PEG6-NH2 (1.0 equivalent) in anhydrous DMF.

  • Add the solution of Biotin-PEG6-NH2 to the activated payload solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the Biotin-PEG6-Payload conjugate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Characterize the product by LC-MS and NMR.

Protocol 3: Antibody Modification and Conjugation

This protocol outlines the preparation of the antibody and its conjugation to the Biotin-PEG6-Payload. This example uses lysine conjugation via an NHS ester activation of the biotin's valeric acid side chain.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG6-Payload (from Protocol 2)

  • EDC and NHS

  • Anhydrous DMSO

  • Size exclusion chromatography (SEC) system for purification

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system for DAR determination

Procedure:

  • Antibody Preparation: Exchange the antibody into a conjugation-compatible buffer (amine-free, e.g., PBS) at a concentration of 5-10 mg/mL.

  • Activation of Biotin-PEG6-Payload:

    • Dissolve the Biotin-PEG6-Payload in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

    • In a separate microfuge tube, add a 5-10 fold molar excess of the Biotin-PEG6-Payload stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

  • Conjugation:

    • Gently mix the antibody and linker-payload solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Purification:

    • Remove the unreacted linker-payload and other small molecules by SEC using a column equilibrated with a formulation buffer (e.g., PBS).

    • Collect the fractions corresponding to the purified ADC.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Calculate the drug-to-antibody ratio (DAR) using HIC or UV-Vis spectroscopy.

    • Assess the level of aggregation by analytical SEC.

    • Confirm the integrity of the ADC by SDS-PAGE.

Mandatory Visualizations

Signaling Pathway

signaling_pathway cluster_outside Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding ADC_Receptor_Endosome ADC-Antigen Complex Receptor->ADC_Receptor_Endosome 2. Internalization ADC_Receptor_Lysosome ADC_Receptor_Lysosome ADC_Receptor_Endosome->ADC_Receptor_Lysosome 3. Trafficking Payload Payload ADC_Receptor_Lysosome->Payload 4. Payload Release Tubulin Tubulin Payload->Tubulin 5. Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules G2M G2M Microtubules->G2M 6. Disruption Apoptosis Apoptosis G2M->Apoptosis 7. Cell Death

Experimental Workflow

experimental_workflow cluster_synthesis ADC Synthesis cluster_conjugation Antibody Conjugation cluster_characterization Purification & Characterization cluster_evaluation Functional Evaluation Biotin_PEG_Boc This compound Deprotection Boc Deprotection (TFA/DCM) Biotin_PEG_Boc->Deprotection Biotin_PEG_NH2 Biotin-PEG6-NH2 Deprotection->Biotin_PEG_NH2 Conjugation1 Linker-Payload Conjugation Biotin_PEG_NH2->Conjugation1 Payload Payload-COOH Activation Payload Activation (EDC/NHS) Payload->Activation Activated_Payload Activated Payload Activation->Activated_Payload Activated_Payload->Conjugation1 Linker_Payload Biotin-PEG6-Payload Conjugation1->Linker_Payload Conjugation2 ADC Conjugation (Amine Coupling) Linker_Payload->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC DAR DAR Analysis (HIC) Pure_ADC->DAR Aggregation Aggregation Analysis (SEC) Pure_ADC->Aggregation Purity Purity Analysis (SDS-PAGE) Pure_ADC->Purity In_Vitro In Vitro Cytotoxicity Assay Pure_ADC->In_Vitro In_Vivo In Vivo Efficacy Study Pure_ADC->In_Vivo

Logical Relationship Diagram

logical_relationship cluster_components Component Functions Biotin_PEG6_Boc {this compound| - Biotin - PEG6 Spacer - Boc-protected Amine } Biotin {Biotin|- Purification Handle - Characterization Tool - Potential Targeting Moiety } Biotin_PEG6_Boc->Biotin PEG6 {PEG6 Spacer|- Increases Hydrophilicity - Reduces Aggregation - Improves Pharmacokinetics - May Reduce Immunogenicity } Biotin_PEG6_Boc->PEG6 Boc_Amine {Boc-protected Amine|- Controlled, Stepwise Synthesis - Versatile Payload Attachment Point } Biotin_PEG6_Boc->Boc_Amine ADC {Final ADC Properties|- Enhanced Solubility - Improved Stability - Favorable PK Profile - Purifiable via Biotin Tag } Biotin->ADC PEG6->ADC Boc_Amine->ADC

References

Application Notes and Protocols: Western Blot Detection of Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the detection of biotinylated proteins using Western blotting. This powerful technique leverages the high-affinity interaction between biotin and streptavidin (or avidin) for sensitive and specific detection. Detailed protocols for direct detection of biotinylated proteins and indirect detection using biotinylated antibodies are provided, along with methods to mitigate background interference from endogenous biotin.

Introduction

Biotinylation, the process of covalently attaching biotin to a protein, is a widely used labeling technique in molecular biology. The resulting biotinylated proteins can be detected with high sensitivity and specificity using molecules like streptavidin or avidin, which are conjugated to reporter enzymes such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). This system allows for versatile detection methods, including chemiluminescent and colorimetric assays. Western blotting of biotinylated proteins is a common application for studying protein-protein interactions, in-vitro translation, and for the detection of proteins for which specific primary antibodies are not available.

Core Principles

The detection of biotinylated proteins via Western blot hinges on the remarkably strong and specific non-covalent interaction between biotin (Vitamin H) and streptavidin. Streptavidin, a tetrameric protein, has four binding sites for biotin, allowing for significant signal amplification. In a typical workflow, proteins are separated by SDS-PAGE, transferred to a membrane, and then probed with a streptavidin conjugate.

Key Detection Strategies:
  • Direct Detection of Biotinylated Proteins: This method is used when the protein of interest has been directly labeled with biotin. After transfer to a membrane, the blot is incubated with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) for detection.

  • Indirect Detection using a Biotinylated Primary Antibody: In this approach, an unlabeled target protein is first detected with a primary antibody that has been conjugated to biotin. Subsequently, a streptavidin-enzyme conjugate is used to detect the biotinylated primary antibody.

A critical consideration in this technique is the presence of endogenous biotin-containing proteins in many cell and tissue lysates, which can lead to high background signals.[1][2] A protocol to block this endogenous biotin is therefore essential for achieving clean and specific results.

Experimental Protocols

I. General Western Blot Protocol for Biotinylated Proteins

This protocol outlines the standard steps for SDS-PAGE, protein transfer, and subsequent detection.

A. Sample Preparation and Electrophoresis:

  • Prepare protein lysates in a suitable lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Mix 20-30 µg of protein lysate with SDS-PAGE sample buffer and heat at 95-100°C for 5 minutes.[3]

  • Load samples onto a polyacrylamide gel of an appropriate percentage for the target protein size.[3]

  • Run the gel at 100-150V until the dye front reaches the bottom.[3]

B. Protein Transfer:

  • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer. If using PVDF, activate the membrane with methanol for 1 minute and then rinse with transfer buffer.

  • Assemble the transfer stack and perform the transfer according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

  • (Optional) After transfer, you can check the transfer efficiency by staining the membrane with Ponceau S.

C. Immunodetection:

The following steps detail the blocking, incubation, and washing procedures. Specific pathways for direct detection of a biotinylated protein and indirect detection using a biotinylated antibody are provided.

Visualizing the Workflow

G cluster_electrophoresis Gel Electrophoresis cluster_transfer Protein Transfer cluster_detection Detection A Sample Preparation B SDS-PAGE A->B C Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (if applicable) D->E Indirect Method F Streptavidin-HRP Incubation D->F Direct Method G Washing E->G F->G H Chemiluminescent Substrate G->H I Signal Detection H->I

Caption: Western Blot Workflow for Biotinylated Proteins.

II. Protocol for Direct Detection of a Biotinylated Protein
  • Blocking: Incubate the membrane in 5% non-fat dry milk or 1-5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature. The optimal dilution should be determined empirically but typically ranges from 1:1,000 to 1:20,000.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Proceed to the chemiluminescent detection step.

III. Protocol for Indirect Detection using a Biotinylated Primary Antibody
  • Blocking: Incubate the membrane in 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Biotinylated Primary Antibody Incubation: Incubate the membrane with the biotinylated primary antibody, diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Proceed to the chemiluminescent detection step.

IV. Chemiluminescent Detection
  • Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.

  • Remove excess substrate and place the membrane in a plastic wrap or a sheet protector.

  • Expose the membrane to X-ray film or a CCD camera to capture the signal.

Quantitative Data Summary

StepReagentConcentration/DilutionIncubation TimeTemperature
Blocking Non-fat dry milk or BSA5% (w/v) or 1-5% (w/v) in TBST1 hourRoom Temperature
Biotinylated Primary Antibody Varies by antibodyAs recommended by manufacturer2 hours to overnightRoom Temp. or 4°C
Streptavidin-HRP Varies by manufacturer1:1,000 - 1:20,0001 hourRoom Temperature
Washing TBST (0.1% Tween-20)1X3 x 5-10 minutesRoom Temperature

Addressing Endogenous Biotin Interference

Many tissues and cells contain endogenous biotin-dependent carboxylases which can be detected by streptavidin conjugates, leading to false-positive bands. To mitigate this, a blocking step can be introduced before the primary antibody or streptavidin-HRP incubation.

Protocol for Blocking Endogenous Biotin
  • After the initial protein blocking step (e.g., with 5% non-fat dry milk), wash the membrane as usual.

  • Incubate the membrane with a solution of streptavidin (0.1 mg/ml in wash buffer) for 15 minutes at room temperature. This will bind to the endogenous biotin on the membrane.

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Incubate the membrane with a solution of free biotin (0.5 mg/ml in wash buffer) for 30-60 minutes at room temperature. This will saturate the biotin-binding sites on the streptavidin that was added in step 2.

  • Wash the membrane three times for 10 minutes each with wash buffer.

  • Proceed with the standard protocol for incubation with your biotinylated antibody or streptavidin-HRP.

Visualizing the Biotin-Streptavidin Interaction

G cluster_streptavidin Streptavidin-HRP Conjugate cluster_biotin Biotinylated Protein S Streptavidin HRP HRP S->HRP conjugation B Biotin S->B High-Affinity Binding P Protein P->B biotinylation

Caption: Biotin-Streptavidin-HRP Interaction.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blockingIncrease blocking time or change blocking agent (e.g., from milk to BSA).
Endogenous biotinImplement the endogenous biotin blocking protocol.
Streptavidin-HRP concentration too highOptimize the dilution of the Streptavidin-HRP conjugate.
No Signal Inefficient transferCheck transfer efficiency with Ponceau S staining.
Inactive Streptavidin-HRPUse a fresh or properly stored conjugate.
Insufficient amount of biotinylated proteinLoad more protein or increase the efficiency of biotinylation.
Non-specific Bands Endogenous biotin-containing proteinsUse the endogenous biotin blocking protocol.
Aggregation of the conjugateCentrifuge the streptavidin-HRP solution before use.

Conclusion

The Western blot detection of biotinylated proteins is a robust and sensitive method applicable to a wide range of research and development scenarios. By leveraging the high-affinity interaction between biotin and streptavidin, this technique offers excellent signal amplification. Careful attention to protocol details, particularly in blocking non-specific binding and addressing endogenous biotin, will ensure reliable and high-quality results.

References

Application Note: Mass Spectrometric Characterization of Biotin-PEG6-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG6-Boc is a heterobifunctional linker commonly employed in the development of targeted therapies and diagnostic agents, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a biotin moiety for high-affinity binding to streptavidin and avidin, a hexaethylene glycol (PEG6) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation. Accurate characterization of this key molecule is critical to ensure its identity, purity, and stability. Mass spectrometry is a powerful analytical technique for the definitive identification and structural elucidation of such conjugates. This application note provides a detailed protocol for the characterization of this compound using electrospray ionization mass spectrometry (ESI-MS).

Experimental Protocols

Sample Preparation

A clean sample is crucial for obtaining high-quality mass spectrometry data. The following protocol is recommended for the preparation of this compound for analysis.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture of both, to create a 1 mg/mL stock solution. Ensure the compound is fully dissolved.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with electrospray ionization. A common solvent system is 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The addition of formic acid promotes protonation of the analyte.

  • Filtration (Optional): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the mass spectrometer's sample introduction system.

  • Sample Submission: Transfer the final working solution to an appropriate autosampler vial for analysis.

Mass Spectrometry Analysis

The following parameters are recommended for the analysis of this compound on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument equipped with an electrospray ionization (ESI) source.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Source Temperature 100 - 120 °C
Desolvation Gas Nitrogen
Desolvation Temp. 250 - 350 °C
Desolvation Gas Flow 600 - 800 L/hr
Mass Analyzer Time-of-Flight (TOF)
Scan Range (Full MS) 100 - 1000 m/z
Acquisition Mode MS and MS/MS (or Tandem MS)
Collision Gas Argon
Collision Energy (MS/MS) 10 - 40 eV (ramped)

Data Presentation

The expected quantitative data for this compound is summarized in the table below. The theoretical monoisotopic mass is calculated from its chemical formula: C29H53N3O10S.

Analyte InformationValue
Chemical Formula C29H53N3O10S
Theoretical Monoisotopic Mass 651.3483 Da
Expected [M+H]+ 652.3556 m/z
Expected [M+Na]+ 674.3375 m/z
Expected [M+K]+ 690.3115 m/z
Predicted Major Fragment Ions in MS/MS
Predicted m/zPredicted Ion Structure/Loss
596.3345[M+H - C4H8]+ (Loss of isobutylene from Boc)
552.3078[M+H - C5H8O2]+ (Loss of Boc group)
428.2322[Biotin-PEG6-NH3]+
245.0958[Biotin]+
227.0852[Biotin - H2O]+
101.0242[Boc]+
57.0704[C4H9]+ (tert-butyl cation)

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the mass spectrometric characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Organic Solvent (1 mg/mL Stock) weigh->dissolve dilute Dilute to 1-10 µg/mL in ESI-compatible solvent dissolve->dilute filtrate Filter (optional) dilute->filtrate inject Inject into ESI-MS filtrate->inject full_ms Acquire Full Scan MS Data inject->full_ms select_precursor Select Precursor Ion ([M+H]+ at m/z 652.36) full_ms->select_precursor process_ms Process Full MS Spectrum (Identify adducts) full_ms->process_ms msms Perform MS/MS Fragmentation (CID) select_precursor->msms process_msms Process MS/MS Spectrum (Identify fragment ions) msms->process_msms interpret Interpret Data and Confirm Structure process_ms->interpret process_msms->interpret report Generate Report interpret->report

Caption: Experimental workflow for this compound characterization.

Predicted Fragmentation Pathway

The following diagram illustrates the chemical structure of this compound and its predicted fragmentation in tandem mass spectrometry.

fragmentation_pathway cluster_fragments Major Fragment Ions parent This compound [M+H]+ m/z 652.36 frag1 Loss of Isobutylene m/z 596.33 parent->frag1 - C4H8 frag2 Loss of Boc group m/z 552.31 parent->frag2 - C5H8O2 frag5 [t-Butyl cation] m/z 57.07 parent->frag5 Boc fragmentation frag1->frag2 - CO2 frag3 [Biotin-PEG6-NH3]+ m/z 428.23 frag2->frag3 PEG cleavages frag4 [Biotin]+ m/z 245.10 frag3->frag4 PEG cleavages

Caption: Predicted fragmentation of this compound in MS/MS.

Data Interpretation and Conclusion

The initial full scan mass spectrum should confirm the presence of the this compound conjugate by identifying its protonated molecule [M+H]+ at m/z 652.3556, as well as other common adducts such as the sodium [M+Na]+ and potassium [M+K]+ adducts. High-resolution mass spectrometry should provide an accurate mass measurement within 5 ppm of the theoretical value, confirming the elemental composition.

Subsequent MS/MS analysis of the protonated molecule will provide structural confirmation. The fragmentation pattern is expected to show characteristic losses and fragment ions. A primary fragmentation pathway involves the loss of the Boc protecting group, either as isobutylene (56 Da) or the entire Boc group (100 Da). Cleavage along the PEG linker is also expected, resulting in a series of ions separated by 44 Da (the mass of an ethylene glycol unit). Furthermore, characteristic fragment ions of the biotin moiety, such as at m/z 245 and 227, should be observed.

The combination of accurate mass measurement and the predictable fragmentation pattern provides a high degree of confidence in the structural identification and characterization of this compound conjugates. This protocol serves as a robust method for quality control and characterization in research and drug development settings.

Application Notes and Protocols for In Vivo Studies of Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Biotin-PEG6-Boc in in vivo research, with a focus on its solubility characteristics and its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional molecule composed of three key components: a biotin moiety, a six-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This structure imparts unique properties that are highly valuable in biomedical research, particularly in the field of targeted protein degradation.

The biotin group provides a high-affinity binding site for streptavidin and avidin, enabling a wide range of applications in detection, purification, and targeted delivery. The PEG spacer enhances the molecule's solubility in aqueous solutions, reduces immunogenicity, and improves its pharmacokinetic profile by increasing its half-life in circulation.[1] The Boc-protected amine serves as a reactive handle for conjugation to other molecules, most notably in the synthesis of PROTACs.

Solubility of this compound

The solubility of this compound is a critical factor for its successful application in in vivo studies. Proper dissolution is essential for accurate dosing and to avoid precipitation in the formulation, which could lead to embolism or other adverse effects.

Quantitative Solubility Data:

Solvent/Vehicle ComponentSolubilityNotes
Dimethyl sulfoxide (DMSO)10 mMA common solvent for initial stock solutions.[2]
Propylene Glycol (PG)Data not availableA biocompatible solvent often used in parenteral formulations.
Polyethylene Glycol 400 (PEG400)Data not availableA biocompatible solvent known to enhance the solubility of poorly water-soluble compounds.
N,N-Dimethylacetamide (DMA)Data not availableA strong, water-miscible solvent used in some pharmaceutical formulations.
Phosphate-Buffered Saline (PBS)LimitedAs with many organic molecules, solubility in aqueous buffers alone is expected to be low.

Recommended Solvents for In Vivo Formulations:

One such vehicle that has been successfully used for poorly soluble compounds in preclinical studies is a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol 400 (PEG-400).[1]

Application in PROTAC Technology

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

A PROTAC typically consists of:

  • A ligand that binds to the target POI.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker, such as this compound, that connects the two ligands.

The biotin moiety on the PROTAC can be utilized for various experimental purposes, including affinity purification of the PROTAC-protein complex and in vitro binding assays.

Signaling Pathway of a Biotinylated PROTAC:

PROTAC_Pathway cluster_cell Cell POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC Biotin-PEG-PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_InVivo_Workflow cluster_workflow In Vivo PROTAC Evaluation Workflow Formulation 1. PROTAC Formulation Animal_Dosing 2. Animal Dosing (e.g., IV, IP) Formulation->Animal_Dosing Tissue_Collection 3. Tissue/Tumor Collection (at various time points) Animal_Dosing->Tissue_Collection Lysate_Prep 4. Protein Lysate Preparation Tissue_Collection->Lysate_Prep Protein_Quant 5. Protein Quantification (e.g., BCA assay) Lysate_Prep->Protein_Quant Western_Blot 6. Western Blot Analysis Protein_Quant->Western_Blot Data_Analysis 7. Data Analysis (Quantification of POI degradation) Western_Blot->Data_Analysis

References

Troubleshooting & Optimization

Optimizing Biotin-PEG6-Boc conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Biotin-PEG6-Boc Conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their conjugation strategies.

Frequently Asked Questions (FAQs)

This section addresses common challenges and questions encountered during the this compound conjugation process.

General & Foundational Questions

Q1: What is this compound and what is its primary application? this compound is a biotinylation reagent that contains three key components:

  • Biotin: A small vitamin that forms an exceptionally strong, non-covalent bond with avidin and streptavidin proteins. This interaction is widely used for detection, purification, and immobilization of biomolecules.[][]

  • PEG6: A polyethylene glycol spacer arm with six ethylene glycol units. This PEG spacer increases the hydrophilicity and flexibility of the molecule, which can improve the solubility and stability of the resulting conjugate and reduce steric hindrance.[][3]

  • Boc Group: A tert-butyloxycarbonyl protecting group on a terminal amine. This Boc group must be chemically removed under acidic conditions to reveal a reactive primary amine (-NH2), which can then be conjugated to a target molecule.[4]

Its primary application is in bioconjugation, where it is used to attach a biotin label to other molecules like proteins, peptides, or drugs for use in assays, purification, or targeted delivery systems.

Q2: What is the basic reaction mechanism involving this compound? The process is a two-step procedure:

  • Deprotection: The Boc group is removed from the this compound molecule using a strong acid, such as trifluoroacetic acid (TFA), to expose the primary amine, yielding Biotin-PEG6-NH2.

  • Conjugation: The newly exposed amine on the Biotin-PEG linker is then reacted with an activated functional group on the target molecule. A common strategy is to react the amine with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group on the target molecule to form a stable amide bond.

Troubleshooting Common Issues

Q3: Why is my conjugation efficiency low or the reaction failing completely? Several factors can lead to poor or failed conjugation. A systematic check of the following is recommended:

  • Presence of Amine Contaminants: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the reactive sites, quenching the reaction. Always use amine-free buffers like PBS, HEPES, or borate.

  • Incorrect Reaction pH: The reaction of amines with NHS esters is highly pH-dependent. The optimal pH range is typically 7.2-8.5. Below pH 7.0, the amine is protonated and less reactive, while above pH 9.0, the NHS ester is prone to rapid hydrolysis.

  • Hydrolyzed Reagent: NHS-ester reagents are moisture-sensitive. If the this compound (or the activated target molecule) has been exposed to moisture, it may have hydrolyzed, rendering it inactive. Ensure reagents are stored in a desiccated environment and use high-quality anhydrous solvents like DMSO or DMF for reconstitution.

  • Improper Mixing: Ensure all reaction components are thoroughly mixed to allow for efficient interaction between molecules.

  • Low Protein Concentration: If conjugating to a protein, concentrations below 2.0 mg/mL may result in poor modification.

Q4: My conjugated protein is precipitating out of solution. What is the cause? Precipitation is a common sign of over-biotinylation. Attaching too many hydrophobic biotin molecules to a protein can alter its tertiary structure and lead to aggregation and precipitation. To resolve this, reduce the molar ratio of the biotinylation reagent to the protein in the reaction setup.

Q5: I am observing inconsistent results between different batches. How can I improve reproducibility? Inconsistency between batches can stem from several variables:

  • Incomplete Reactions: The reaction may not be going to completion. Try extending the reaction time (e.g., by 1.5-2x) to ensure the reaction is finished.

  • Incomplete Purification: Residual, unreacted biotin reagent can interfere with downstream applications and give false positives or high background signals. Improve purification by increasing dialysis time or using a desalting column.

  • Quantification: Without quantifying the degree of labeling for each batch, it is difficult to ensure consistency. Implement a quantification step after each conjugation to measure the number of biotin molecules per target molecule.

Q6: The biological activity of my protein is significantly reduced after biotinylation. How can this be avoided? Loss of activity occurs when the conjugation reaction modifies critical amino acid residues (like lysine) within the protein's active site or binding domains. To mitigate this, consider:

  • Reducing the Molar Ratio: Use a lower molar excess of the biotin reagent to decrease the overall number of modifications.

  • Targeting Different Functional Groups: If modifying amines is problematic, explore biotinylation reagents that target other functional groups, such as sulfhydryls (-SH on cysteine residues) or carboxyls (-COOH on aspartate/glutamate), which may be less critical for the protein's function.

Data & Reaction Parameters

Table 1: Troubleshooting Guide for this compound Conjugation

ProblemPossible CauseRecommended Solution
Low/No Conjugation Buffer contains interfering amines (Tris, glycine).Use an amine-free buffer such as PBS, HEPES, or borate.
Incorrect reaction pH.Adjust pH to 7.2-8.5 for optimal amine reactivity.
Hydrolysis of the NHS-ester reagent.Store reagents in a desiccator; use anhydrous DMSO/DMF.
Precipitation of Product Over-biotinylation of the target molecule.Decrease the molar ratio of biotin reagent to the target molecule.
High Background Signal Incomplete removal of excess biotin reagent.Improve purification using dialysis or a desalting column.
Inconsistent Batches Variable degree of labeling.Standardize reaction time and quantify the degree of biotinylation for each batch.
Loss of Biological Activity Modification of critical amino acid residues.Reduce the biotin reagent molar ratio or target alternative functional groups.

Table 2: Buffer Selection for Amine-Reactive Conjugation

Buffer TypeRecommendationRationale
Phosphate-Buffered Saline (PBS) Recommended Amine-free and maintains physiological pH.
HEPES Recommended Good buffering capacity in the optimal pH 7.2-8.5 range and is amine-free.
Borate Recommended Effective buffer, especially for reactions at a slightly more alkaline pH (8.0-9.0).
Tris (Tris-HCl) Avoid Contains primary amines that directly compete in the reaction.
Glycine Avoid Contains a primary amine and will quench the conjugation reaction.

Experimental Protocols & Methodologies

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive amine.

  • Dissolution: Dissolve this compound in a minimal amount of Dichloromethane (DCM).

  • Acid Addition: Add a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM to the dissolved reagent. A common ratio is 1:1 (v/v) of the reagent solution to the TFA/DCM solution.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • Verification (Optional): Confirm the removal of the Boc group via Mass Spectrometry (MS). The resulting product is Biotin-PEG6-NH2.

  • Storage: Store the deprotected, dried product under argon or nitrogen in a desiccated environment at -20°C until use.

Protocol 2: General Conjugation of Biotin-PEG6-NH2 to an NHS-Activated Molecule

This protocol assumes the target molecule has been activated with an NHS ester.

  • Reagent Preparation: Immediately before use, dissolve the NHS-activated target molecule and the deprotected Biotin-PEG6-NH2 in an appropriate amine-free buffer (e.g., PBS, pH 7.4). To minimize hydrolysis of the NHS ester, it can first be dissolved in a small amount of anhydrous DMSO or DMF before adding it to the aqueous buffer containing the target molecule.

  • Molar Ratio: Determine the desired molar excess of Biotin-PEG6-NH2 to the target molecule. A starting point is often a 10- to 20-fold molar excess of the biotin reagent.

  • Reaction: Combine the dissolved reagents and mix gently.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Longer incubation times may be required for less concentrated solutions.

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris or glycine can be added to a final concentration of ~50 mM to consume any unreacted NHS-ester groups.

Protocol 3: Purification of the Biotinylated Conjugate

Purification is critical to remove excess, unreacted biotin reagent.

  • Dialysis: For large molecules like proteins, dialyze the reaction mixture against an appropriate buffer (e.g., PBS) using a dialysis membrane with a suitable molecular weight cut-off (MWCO). Perform at least 3-4 buffer changes over 24-48 hours.

  • Size-Exclusion Chromatography / Desalting: For more rapid purification, use a desalting column (e.g., Sephadex G-25). This method efficiently separates the larger biotinylated conjugate from the smaller, unreacted biotin reagent.

  • Affinity Chromatography: If the target protein has an affinity tag (e.g., a His-tag), immobilized metal affinity chromatography (IMAC) can be used to purify the conjugated protein.

Visualized Workflows and Logic Diagrams

experimental_workflow process_node process_node reagent_node reagent_node qc_node qc_node reagent This compound deprotection Step 1: Boc Deprotection (TFA in DCM) reagent->deprotection deprotected_reagent Biotin-PEG6-NH2 deprotection->deprotected_reagent conjugation Step 2: Conjugation (pH 7.2-8.5) deprotected_reagent->conjugation target Activated Target (e.g., NHS-Ester) target->conjugation purification Step 3: Purification (Dialysis / SEC) conjugation->purification analysis Step 4: QC Analysis (e.g., HABA Assay) purification->analysis final_product Purified Conjugate analysis->final_product

Caption: Overall workflow for this compound conjugation from deprotection to final product analysis.

troubleshooting_workflow problem_node problem_node check_node check_node solution_node solution_node start Low Conjugation Efficiency check_buffer Buffer contains Tris or Glycine? start->check_buffer check_ph Reaction pH in 7.2-8.5 range? check_buffer->check_ph No sol_buffer Switch to PBS or HEPES check_buffer->sol_buffer Yes check_reagent Reagent stored in dry conditions? check_ph->check_reagent Yes sol_ph Adjust pH check_ph->sol_ph No check_ratio Molar ratio optimized? check_reagent->check_ratio Yes sol_reagent Use fresh, anhydrous reagent/solvent check_reagent->sol_reagent No sol_ratio Increase molar excess of biotin reagent check_ratio->sol_ratio No success Efficiency Optimized check_ratio->success Yes sol_buffer->start sol_ph->start sol_reagent->start sol_ratio->start

Caption: A logical troubleshooting diagram for diagnosing the cause of low conjugation efficiency.

References

Technical Support Center: Troubleshooting Low Yield in Biotin-PEG6-Boc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the synthesis of Biotin-PEG6-Boc. The following question-and-answer format directly addresses common issues encountered during this critical bioconjugation reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield for my this compound synthesis. What are the most common causes?

Low yield in the N-Boc protection of Biotin-PEG6-amine is a frequent issue that can stem from several factors. The most common culprits include incomplete reaction, degradation of starting materials or product, and inefficient purification. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes for Low Yield:

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal reaction conditions.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of Biotin-PEG6-amine to di-tert-butyl dicarbonate (Boc anhydride) can lead to unreacted starting material.

  • Poor Reagent Quality: Degradation of the Boc anhydride or impurities in the Biotin-PEG6-amine can significantly impact the reaction efficiency.

  • Presence of Water: Boc anhydride is sensitive to moisture and can hydrolyze, reducing its availability for the reaction.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for ensuring the amine is sufficiently nucleophilic and all reagents are properly dissolved.[1]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification.

  • Product Loss During Workup and Purification: The aqueous workup and subsequent purification steps can lead to significant loss of the final product if not optimized.

Q2: How can I determine if my reaction has gone to completion?

Monitoring the reaction progress is essential to ensure the starting material has been fully consumed. Thin-Layer Chromatography (TLC) is a rapid and effective method for this purpose.[2][3]

TLC Monitoring Protocol:

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil. Spot three lanes:

    • Lane 1 (Starting Material): A solution of your Biotin-PEG6-amine.

    • Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture on top of it.[4]

    • Lane 3 (Reaction Mixture): A sample of your reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., Dichloromethane/Methanol, 9:1 v/v).

  • Visualize the Plate: After the solvent front has reached the top of the plate, remove it and visualize the spots. The Boc-protected product will be less polar than the starting amine and will therefore have a higher Rf value (it will travel further up the plate). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. For better visualization of the amine, the plate can be stained with ninhydrin, which reacts with primary amines to produce a colored spot.[5]

Optimizing Reaction Conditions

Q3: What are the optimal reaction conditions for the Boc protection of Biotin-PEG6-amine?

While the optimal conditions can vary depending on the scale and purity of the starting materials, the following table summarizes key parameters and their impact on reaction yield.

ParameterRecommendationRationalePotential Issues if Not Optimized
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Ensures solubility of both the amine and Boc anhydride. Being anhydrous prevents hydrolysis of the Boc anhydride.Low solubility can lead to an incomplete reaction. Presence of water will consume the Boc anhydride.
Base Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)Activates the amine by deprotonating it, increasing its nucleophilicity. DIPEA is a non-nucleophilic base and can sometimes be preferred to avoid side reactions.Insufficient base can result in a slow or incomplete reaction.
Reagent Stoichiometry 1.1 to 1.5 equivalents of Boc AnhydrideA slight excess of Boc anhydride ensures complete consumption of the starting amine.A large excess can lead to the formation of di-Boc byproducts and complicates purification. Insufficient Boc anhydride will result in unreacted starting material.
Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.Higher temperatures can increase the rate of side reactions.
Reaction Time 2 to 24 hoursThe reaction time should be determined by monitoring with TLC.Insufficient time will lead to an incomplete reaction.

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol provides a general methodology for the Boc protection of Biotin-PEG6-amine.

  • Dissolve the Amine: Dissolve Biotin-PEG6-amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Base: Cool the solution to 0°C in an ice bath and add Triethylamine (TEA) (1.5 equivalents).

  • Add Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a DCM/Methanol gradient to yield pure this compound.

Troubleshooting Common Side Products and Impurities

Q4: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

The presence of multiple spots on the TLC plate indicates the formation of side products or the presence of unreacted starting materials.

Observation on TLCPotential CauseSuggested Solution
Spot at the Rf of the starting material Incomplete reactionExtend the reaction time, increase the amount of Boc anhydride, or ensure your reagents and solvent are anhydrous.
A new, less polar spot (higher Rf than product) Formation of di-tert-butyl pyrocarbonate or other non-polar impurities from the Boc anhydride.Use fresh, high-purity Boc anhydride. These impurities are typically removed during column chromatography.
A faint spot between the starting material and product Formation of a double-Boc protected amine (less likely with primary amines but possible with excess reagent and prolonged reaction times).Use a smaller excess of Boc anhydride (1.1-1.2 equivalents).
Streaking on the TLC plate The compound may be overloading the plate, or there may be highly polar impurities.Dilute the sample before spotting on the TLC plate.

Common Impurities and their Identification:

  • Unreacted Biotin-PEG6-amine: Can be identified by LC-MS, as it will have a lower molecular weight than the product.

  • Di-tert-butyl pyrocarbonate: A common impurity in Boc anhydride that can be observed by ¹H NMR.

  • Urea byproducts: Can form if the Boc anhydride is old or has been exposed to moisture. These are often highly polar and can be difficult to remove.

Visualizing the Workflow

Diagram 1: General Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Purification A Dissolve Biotin-PEG6-amine in anhydrous DCM B Add Triethylamine (TEA) A->B C Add (Boc)2O B->C D Stir at RT for 4-12h C->D E Monitor by TLC D->E E->D Incomplete F Aqueous Wash E->F Reaction Complete G Dry & Concentrate F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G A Low Yield of This compound B Analyze TLC of Crude Reaction A->B C Incomplete Reaction (Starting material remains) B->C D Multiple Spots (Side Products) B->D I Product is likely present in crude mixture B->I E Optimize Reaction Conditions C->E F Check Reagent Quality & Stoichiometry D->F G Optimize Purification H Low Recovery After Purification H->G I->H

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Preventing aggregation of Biotin-PEG6-Boc conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bioconjugate Reagents. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and prevention of aggregation for Biotin-PEG6-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound aggregation?

Aggregation is often caused by suboptimal solvent conditions, incorrect pH, high concentrations, or improper storage. The Biotin and Boc groups can introduce hydrophobicity, and if the hydrophilic PEG chain cannot adequately shield these groups, intermolecular interactions can lead to aggregation.[1] Using reagents with hydrophobic linkers may increase the tendency for the biotinylated molecule to aggregate and precipitate.[1]

Q2: In what solvents is this compound soluble?

This compound and similar conjugates are typically soluble in a range of aqueous and organic solvents. Common choices include water, aqueous buffers, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[2][3] They are generally less soluble in alcohols and toluene and insoluble in ether. The PEG component significantly enhances water solubility compared to linkers with only hydrocarbon spacers.

Q3: How should I store the dry reagent and my stock solutions?

  • Dry Reagent: The solid product should be stored in a freezer at -20°C or lower for long-term stability, protected from light, and kept under an inert atmosphere like nitrogen or argon. It is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can compromise the reagent's activity.

  • Stock Solutions: Prepare stock solutions immediately before use. If temporary storage is necessary, store aliquots at -20°C or -80°C for up to a month, protected from light. Avoid repeated freeze-thaw cycles as this can degrade the product and promote aggregation.

Q4: Can the pH of my buffer cause aggregation?

Yes, pH is a critical factor. When conjugating to proteins, the pH of the solution can alter the surface charge of the protein. If the buffer pH is close to the isoelectric point (pI) of the biotinylated protein, it can lead to reduced solubility and aggregation. For reactions with amine-reactive NHS esters, a pH of 7-9 is recommended. It is also important to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction.

Troubleshooting Guide: Aggregation Issues

This guide helps identify and resolve common issues leading to the aggregation of this compound conjugates during experimental workflows.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding the conjugate to an aqueous buffer. Poor Solubility / Hydrophobic Interactions: The concentration may be too high for the chosen solvent system, or the buffer conditions may be suboptimal. Hydrophobic regions of the conjugate can interact if not properly solvated.First, dissolve the conjugate in a small amount of a compatible, dry organic solvent like DMSO or DMF. Then, add this stock solution dropwise to the stirred aqueous buffer. Ensure the final concentration of the organic solvent is low (e.g., <10%) to avoid denaturing target proteins.
Solution becomes cloudy or forms a precipitate over time. pH-Dependent Aggregation: The pH of the solution may be too close to the isoelectric point (pI) of the molecule being conjugated, reducing its net charge and solubility.Adjust the pH of the buffer. For biotinylated antibodies, using a buffer with a pH at least 2 units above the antibody's pI can help prevent aggregation and improve assay performance. Also, be aware that dissolving high concentrations of PEG can slightly alter buffer pH, requiring readjustment.
Aggregation occurs during the conjugation reaction. Improper Mixing or High Concentration: In batch reactions, localized high concentrations of the reagent can occur if mixing is not efficient, leading to the formation of aggregates.Ensure vigorous and constant stirring when adding the conjugate stock solution to the target molecule solution. Consider advanced methods like continuous-flow reactors for large-scale reactions, which are shown to prevent aggregate formation by ensuring rapid and efficient mixing.
Inconsistent results and evidence of aggregation after storage. Improper Storage Conditions: Exposure to moisture, light, or repeated freeze-thaw cycles can lead to hydrolysis and degradation, promoting aggregation.Store the solid reagent and stock solutions under an inert gas (argon or nitrogen) at ≤ -15°C, protected from light. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Diagrams and Workflows

Troubleshooting Workflow for Aggregation

The following diagram outlines a logical workflow for diagnosing and resolving aggregation issues with this compound conjugates.

G start Aggregation Observed check_solv Check Solubilization Protocol start->check_solv solv_ok Protocol Correct? check_solv->solv_ok check_ph Check Buffer pH and Composition ph_ok pH > pI + 2? No primary amines? check_ph->ph_ok check_conc Check Reagent Concentration conc_ok Concentration Too High? check_conc->conc_ok check_storage Check Storage Conditions storage_ok Stored Correctly? (Temp, Inert Gas, Dark) check_storage->storage_ok solv_ok->check_ph Yes solv_fix Use Recommended Solubilization Protocol solv_ok->solv_fix No ph_ok->check_conc Yes ph_fix Adjust pH / Change Buffer (e.g., to PBS) ph_ok->ph_fix No conc_ok->check_storage No conc_fix Lower Concentration / Improve Mixing conc_ok->conc_fix Yes storage_fix Use Fresh Reagent / Review Storage Protocol storage_ok->storage_fix No end_node Problem Resolved storage_ok->end_node Yes solv_fix->end_node ph_fix->end_node conc_fix->end_node storage_fix->end_node

Caption: Troubleshooting flowchart for identifying causes of conjugate aggregation.

Recommended Solubilization Protocol Workflow

This diagram illustrates the recommended step-by-step process for dissolving this compound to minimize aggregation risk.

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_use Application Phase p1 Equilibrate Reagent Vial to Room Temperature p2 Weigh Required Amount in Dry Conditions p1->p2 d1 Add Anhydrous DMSO or DMF to Create Concentrated Stock p2->d1 d2 Vortex Gently to Ensure Complete Dissolution d1->d2 u1 Add Stock Solution Dropwise to Vigorously Stirred Buffer d2->u1 u2 Proceed Immediately with Experiment u1->u2

References

Biotin-PEG6-Boc: Technical Support and Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Biotin-PEG6-Boc. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of the molecule throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers recommend storage at temperatures as low as -80°C.[3] Always refer to the Certificate of Analysis (CoA) provided with your specific lot for the most accurate storage information.

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[3] For optimal stability, it is recommended to prepare fresh solutions before use and avoid repeated freeze-thaw cycles.

Q3: What is the physical appearance of this compound?

This compound is typically a solid or a white, waxy substance.

Q4: Is this compound stable at room temperature?

While the compound may be shipped at ambient temperatures, long-term storage at room temperature is not recommended. For extended periods, adherence to the recommended storage temperature of -20°C is crucial to prevent degradation.

Q5: What are the known incompatibilities of this compound?

This compound should be protected from strong acids and alkalis, as well as strong oxidizing or reducing agents. The Boc (tert-butyloxycarbonyl) protecting group is particularly susceptible to cleavage under acidic conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of activity or inconsistent results in conjugation reactions. Degradation of the this compound reagent.Ensure the reagent has been stored correctly at -20°C as a solid and for limited periods when in solution. Avoid multiple freeze-thaw cycles of stock solutions.
Unexpected deprotection of the Boc group. Exposure to acidic conditions during your experimental workflow.Maintain a neutral to slightly basic pH (pH 7-9) during handling and conjugation reactions. Avoid buffers with low pH.
Reagent appears discolored or has an unusual consistency. Potential degradation due to improper storage or exposure to contaminants.Do not use the reagent. Discard the vial and use a fresh one that has been stored under the recommended conditions.
Poor solubility in aqueous buffers. The hydrophobic nature of the Boc group and the length of the PEG chain can affect aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO and then add it to your aqueous reaction buffer. The hydrophilic PEG spacer is designed to improve solubility in aqueous media.

Stability and Storage Data Summary

Form Solvent Storage Temperature Duration Reference
SolidN/A-18°CLong-term
SolidN/A-20°C2 years
SolutionDMSO4°C2 weeks
SolutionDMSO-80°C6 months

Experimental Protocols

Protocol: HPLC-MS Method for Stability Assessment

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Create aliquots of the stock solution and subject them to various stress conditions (e.g., different temperatures, pH values, light exposure) for defined periods.

    • At each time point, dilute the stressed samples to a suitable concentration for HPLC analysis.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and/or Mass Spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Monitor for the parent ion of this compound and potential degradation products.

  • Data Analysis:

    • Compare the peak area of the intact this compound in stressed samples to that of a control sample stored under ideal conditions (-20°C).

    • A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Visualizing Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound.

Stability_Factors cluster_storage Storage Conditions cluster_experimental Experimental Conditions Temperature Temperature Biotin_PEG6_Boc This compound Stability Temperature->Biotin_PEG6_Boc High temp accelerates degradation Light Light Exposure Light->Biotin_PEG6_Boc Avoid light Moisture Moisture Moisture->Biotin_PEG6_Boc Store in dry conditions pH pH pH->Biotin_PEG6_Boc Instability at strong acidic/alkaline pH Redox_Agents Oxidizing/Reducing Agents Redox_Agents->Biotin_PEG6_Boc Incompatible

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Boc Deprotection of Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the Boc deprotection of Biotin-PEG6-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection?

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, a process known as acidolysis.[1] The reaction involves protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[2]

Q2: Are the Biotin and PEG6 moieties stable under standard Boc deprotection conditions?

Both the biotin and polyethylene glycol (PEG) moieties are generally stable under the acidic conditions typically used for Boc deprotection (e.g., TFA in dichloromethane). PEG linkers are known for their stability in both acidic and basic conditions. However, the bulky and flexible nature of the PEG chain can sometimes create steric hindrance, potentially slowing down the deprotection reaction or leading to incomplete removal of the Boc group.[1]

Q3: What is the most common cause of side reactions during Boc deprotection?

The most prevalent side reactions are initiated by the tert-butyl cation that is generated during the cleavage of the Boc group.[2] This highly reactive electrophile can alkylate any nucleophilic sites present in the molecule or the reaction mixture.

Q4: What are scavengers and why are they important?

Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations. By reacting with the carbocations, scavengers prevent them from causing unwanted side reactions, such as the alkylation of the desired product or other sensitive functional groups. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of this compound.

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material (this compound) in the final product mixture, as observed by TLC, LC-MS, or NMR.

  • Lower than expected yield of the deprotected amine.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM). For resistant substrates, consider a stronger acid system like 4M HCl in dioxane.
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress closely using TLC or LC-MS. While most deprotections are performed at room temperature, gentle heating might be necessary for some substrates.
Steric Hindrance from the PEG Chain The bulky PEG chain can impede the access of the acid to the Boc group. Using a higher concentration of acid or extending the reaction time can help overcome this.
Poor Solubility Ensure the this compound is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems.
Degraded Acid Reagent TFA is hygroscopic and its effectiveness can be reduced by water. Use fresh, high-quality TFA for optimal results.
Issue 2: Presence of Unexpected Side Products

Symptoms:

  • Multiple spots on TLC or peaks in the LC-MS chromatogram that do not correspond to the starting material or the desired product.

  • Difficulty in purifying the final product.

Possible Causes & Solutions:

Side ReactionMitigation Strategy
t-Butylation The tert-butyl cation can alkylate nucleophilic sites. Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture to trap the t-butyl cation.
Formation of Urea Derivatives Although less common under standard deprotection conditions, isocyanate intermediates can potentially form, leading to urea derivatives. Ensuring complete and rapid protonation and cleavage by using a sufficient concentration of strong acid can minimize this.

Experimental Protocols

Standard Boc Deprotection Protocol using TFA/DCM

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the this compound in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material has been consumed (typically 1-2 hours).

  • Work-up:

    • Evaporation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene (3 times). The resulting product will be the TFA salt of the amine.

    • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.

    • Precipitation: Alternatively, the deprotected amine salt can sometimes be precipitated by adding a non-polar solvent like cold diethyl ether to the concentrated reaction mixture.

Quantitative Data Summary

The following table provides a general overview of typical reaction conditions and expected outcomes for Boc deprotection. The exact yields and purity will be substrate-dependent and require optimization.

ParameterCondition 1: StandardCondition 2: With Scavenger
Acid System 20-50% TFA in DCM20-50% TFA in DCM
Scavenger None2.5-5% TIS
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours1 - 4 hours
Expected Yield 85-95%>90%
Purity (Crude) Variable, potential for t-butylated impuritiesGenerally higher, reduced side products

Visual Diagrams

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Optional Purification start This compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA (and Scavenger, e.g., TIS) cool->add_reagents react Stir at 0°C to RT (1-4 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo (Co-evaporate with Toluene) monitor->concentrate Complete product_salt Deprotected Amine (TFA Salt) concentrate->product_salt neutralize Neutralize with NaHCO3 product_salt->neutralize extract Extract and Dry neutralize->extract free_amine Free Amine extract->free_amine

Caption: Experimental workflow for the Boc deprotection of this compound.

Side_Reaction_Pathway Boc_Amine Biotin-PEG6-NH-Boc Deprotection Deprotection Boc_Amine->Deprotection + H+ H_plus H+ (TFA) H_plus->Deprotection Desired_Product Biotin-PEG6-NH3+ Deprotection->Desired_Product Desired Pathway tButyl_Cation tert-Butyl Cation Deprotection->tButyl_Cation Generates Side_Product t-Butylated Side Product tButyl_Cation->Side_Product Alkylation Trapped_Cation Trapped Cation tButyl_Cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Nucleophile Nucleophilic Site (e.g., Biotin, solvent) Nucleophile->Side_Product

Caption: Signaling pathway of the main reaction and potential side reaction during Boc deprotection.

Troubleshooting_Tree cluster_incomplete Troubleshooting Incomplete Deprotection cluster_side_products Troubleshooting Side Products Start Problem with Boc Deprotection Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No CheckAcid Increase Acid Conc./Strength Incomplete->CheckAcid Yes AddScavenger Add Scavenger (TIS) SideProducts->AddScavenger Yes FinalProduct Purified Product SideProducts->FinalProduct No IncreaseTime Increase Reaction Time/Temp CheckAcid->IncreaseTime CheckSolubility Check Substrate Solubility IncreaseTime->CheckSolubility CheckSolubility->FinalProduct OptimizeCond Optimize Reaction Conditions (e.g., lower temp) AddScavenger->OptimizeCond OptimizeCond->FinalProduct

Caption: A logical decision tree for troubleshooting common Boc deprotection issues.

References

Technical Support Center: The Critical Role of PEG Linker Length in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of polyethylene glycol (PEG) linker length on the formation of a stable and productive PROTAC ternary complex.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a PEG linker in a PROTAC?

A PEG linker acts as a bridge connecting the ligand that binds to the target protein (the "warhead") and the ligand that recruits an E3 ubiquitin ligase (the "anchor").[1] Its role is not merely as a passive spacer; the linker's length, flexibility, and chemical composition are critical in facilitating the formation of a stable ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3] PEG linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][4]

Q2: How does PEG linker length influence the formation of the ternary complex?

The length of the PEG linker is a crucial determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker length is necessary as it governs the spatial orientation and proximity of the target protein and the E3 ligase.

  • A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.

  • A linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may not effectively bring the two proteins close enough for efficient ubiquitin transfer.

Q3: What is the "hook effect" and how does linker length relate to it?

The "hook effect" is a phenomenon observed in PROTAC assays where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at these high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. The properties of the linker, including its length, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.

Q4: What is "cooperativity" in the context of ternary complex formation?

Cooperativity refers to the influence of the binding of one protein partner (e.g., the target protein) to the PROTAC on the binding of the second protein partner (e.g., the E3 ligase).

  • Positive cooperativity (α > 1) occurs when the formation of the binary complex (e.g., PROTAC-target protein) increases the affinity for the second protein, leading to a more stable ternary complex. This is often associated with more efficient degradation.

  • Negative cooperativity (α < 1) is when the binding of the first protein hinders the binding of the second.

  • Non-cooperative (α = 1) means the binding of the two proteins is independent.

The linker's length and composition can significantly impact cooperativity by influencing the protein-protein interactions within the ternary complex.

Troubleshooting Guide

Issue 1: My PROTAC shows good binary binding to the target and E3 ligase, but no significant target degradation is observed.

  • Possible Cause: Suboptimal Linker Length. Even with strong binary affinities, the linker may not be the correct length to facilitate a productive ternary complex. The spatial arrangement of the target protein and E3 ligase is critical for ubiquitination.

    • Solution: Synthesize a library of PROTACs with varying PEG linker lengths. Even minor adjustments in linker length can have a substantial impact on degradation efficacy.

  • Possible Cause: Poor Ternary Complex Cooperativity. A lack of positive cooperativity can lead to inefficient degradation, even with good binary binding.

    • Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex and determine the cooperativity of your system.

Issue 2: I am observing a significant "hook effect" at higher concentrations of my PROTAC.

  • Possible Cause: Low Ternary Complex Cooperativity. The PROTAC is preferentially forming binary complexes at higher concentrations.

    • Solution: Optimize the linker to enhance ternary complex cooperativity. This can be achieved by systematically varying the linker length to promote favorable protein-protein interactions between the target protein and the E3 ligase.

Issue 3: The degradation efficiency (DC50 and Dmax) of my PROTAC is poor.

  • Possible Cause: Linker is not optimal. The length of the PEG linker directly impacts the degradation potency (DC50) and maximal degradation (Dmax).

    • Solution: A systematic evaluation of a range of linker lengths is necessary for each new target protein and E3 ligase combination. Refer to the quantitative data in the tables below for examples of how linker length affects degradation.

Quantitative Data Summary

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize the impact of PEG linker length on key parameters of PROTAC efficacy.

Table 1: Impact of PEG Linker Length on Ternary Complex Formation and Degradation

Target ProteinE3 LigaseLinker Length (atoms)Kd (Ternary Complex, nM)DC50 (nM)Dmax (%)Reference
BRD4VHL12->1000<10
BRD4VHL13-18>95
BRD4VHL16-29>95
ERα-12-~500~50
ERα-16-~100~80
p38α-15-17-Most Effective-
TBK1VHL<12-No Activity-
TBK1VHL>12-Robust Degradation-

Note: '-' indicates data not available in the cited sources.

Key Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for real-time measurement of the kinetics and affinity of molecular interactions.

  • Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

    • Binary Interaction Analysis: Inject the PROTAC at various concentrations to measure its binary binding affinity to the immobilized protein.

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.

    • Data Analysis: An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex, which can reveal binding cooperativity.

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC measures the heat change upon molecular binding to determine the thermodynamics of ternary complex formation.

  • Methodology:

    • Place one protein component (e.g., the E3 ligase) in the sample cell.

    • Titrate in the PROTAC to measure the heat of binary binding.

    • In a separate experiment, titrate the PROTAC into a buffer solution containing the target protein to form the binary complex.

    • Titrate the PROTAC-target protein complex into the E3 ligase to measure the thermodynamics of ternary complex formation.

3. Western Blot for Cellular Degradation Assay

This is a standard method to quantify the amount of target protein degradation in cells.

  • Methodology:

    • Cell Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with PBS and lyse them to extract proteins.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH). Then, incubate with appropriate secondary antibodies.

    • Detection and Analysis: Image the blot and perform densitometry analysis to quantify the relative protein levels. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_1 PROTAC Development Workflow Start Design & Synthesize PROTAC Library (Varying PEG Linker Length) Biophysical Biophysical Assays (SPR, ITC, TR-FRET) Start->Biophysical Cellular Cellular Degradation Assays (Western Blot, HTRF) Start->Cellular Data_Analysis Data Analysis (Kd, DC50, Dmax, Cooperativity) Biophysical->Data_Analysis Cellular->Data_Analysis Optimization Linker Length Optimization Data_Analysis->Optimization Optimization->Start Iterative Refinement Lead_Candidate Lead PROTAC Candidate Optimization->Lead_Candidate

Caption: PROTAC Experimental Workflow.

Linker_Length_Impact cluster_2 Impact of PEG Linker Length Linker_Length PEG Linker Length Too_Short Too Short Linker_Length->Too_Short Optimal Optimal Linker_Length->Optimal Too_Long Too Long Linker_Length->Too_Long Steric_Hindrance Steric Hindrance (No Ternary Complex) Too_Short->Steric_Hindrance Productive_Complex Productive Ternary Complex (Efficient Degradation) Optimal->Productive_Complex NonProductive_Complex Non-Productive Complex (Inefficient Degradation) Too_Long->NonProductive_Complex

Caption: Logical Relationship of Linker Length.

References

Technical Support Center: Biotin-Based Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding in biotin-based pull-down assays.

Troubleshooting Non-Specific Binding

High background and the presence of non-specific proteins are common challenges in biotin-based pull-down assays. The following sections address specific issues and provide actionable solutions.

Issue 1: High background in the beads-only control.

This indicates that proteins are binding directly to the streptavidin beads, independent of the biotinylated bait.

Question: I am observing many non-specific bands in my negative control lane (beads only, no bait). How can I reduce this?

Answer: Non-specific binding to the beads is a frequent issue.[1] Here are several strategies to mitigate this problem:

  • Pre-clearing the Lysate: Before introducing your biotinylated bait, incubate your cell lysate with streptavidin beads that have not been conjugated to any bait.[1][2] This step will capture proteins that have a natural affinity for the beads themselves.

    • Protocol: Add a fresh aliquot of washed streptavidin beads to your clarified cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation.[1] Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for your actual pull-down experiment.

  • Blocking the Beads: Before adding your biotinylated bait, block the streptavidin beads to saturate non-specific binding sites.

    • Blocking Agents: Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. However, be aware that milk contains endogenous biotin and should be used with caution.[3] A solution of 0.1% to 2.0% BSA is often a good starting point.

  • Optimizing Wash Buffers: Increase the stringency of your wash buffers to disrupt weak, non-specific interactions.

    • Salt Concentration: Increase the salt concentration (e.g., NaCl or KCl) in your wash buffer. You can test a gradient of concentrations from 150 mM up to 500 mM to find the optimal balance between reducing background and maintaining your specific interaction.

    • Detergents: Include non-ionic detergents like Tween-20 or Triton X-100 (typically at 0.05% to 0.1%) in your wash buffers to reduce non-specific hydrophobic interactions.

Issue 2: Contaminating proteins that are known to be "sticky."

Certain proteins are notoriously "sticky" and tend to appear in many affinity purification experiments.

Question: My mass spectrometry results show a high abundance of common contaminants like keratin and heat shock proteins. How can I minimize their presence?

Answer: Contamination from abundant, non-specific proteins is a well-documented challenge in affinity purification mass spectrometry (AP-MS).

  • Keratin Contamination: Keratin is a very common contaminant originating from skin, hair, and dust.

    • Prevention: Always wear gloves and a lab coat. Work in a clean environment, such as a laminar flow hood, and wipe down surfaces and equipment with ethanol. Use filtered pipette tips.

  • General "Sticky" Proteins: Ribosomal proteins, heat shock proteins, and cytoskeletal proteins are often identified as non-specific interactors.

    • CRAPome Database: Utilize resources like the Contaminant Repository for Affinity Purification (CRAPome) to help distinguish likely contaminants from genuine interactors.

    • Stringent Washing: As mentioned previously, optimizing your wash buffer with higher salt and detergent concentrations can help remove these contaminants.

Issue 3: Presence of endogenously biotinylated proteins.

Cells naturally contain several proteins that are biotinylated. These will be captured by streptavidin beads and can obscure your results.

Question: I see several strong bands in my pull-down, even in the absence of my biotinylated bait. Could these be endogenous biotinylated proteins?

Answer: Yes, it is highly likely. Mammalian cells contain four well-characterized endogenously biotinylated proteins: pyruvate carboxylase, propionyl-CoA carboxylase, 3-methylcrotonyl-CoA carboxylase, and acetyl-CoA carboxylase.

  • Blocking Endogenous Biotin: You can perform a blocking step to mask the endogenous biotin in your sample.

    • Protocol: This is a two-step process. First, incubate your sample with an excess of free streptavidin to bind to all endogenous biotin. After washing, add an excess of free biotin to saturate the remaining biotin-binding sites on the streptavidin you just added.

  • Depletion of Endogenous Biotinylated Proteins: Before your pull-down, you can incubate the lysate with free streptavidin beads to specifically remove these proteins.

Frequently Asked Questions (FAQs)

Q1: What are the best negative controls for a biotin pull-down assay?

A1: Appropriate negative controls are crucial for interpreting your results. Key controls include:

  • Beads-only control: Incubate your lysate with streptavidin beads that have no bait protein attached. This identifies proteins that bind non-specifically to the beads.

  • Non-biotinylated bait control: If possible, use a version of your bait protein that has not been biotinylated. This helps to identify proteins that interact with the bait protein itself, independent of the biotin tag.

  • Unrelated biotinylated protein control: Use a biotinylated protein that is unrelated to your protein of interest and not expected to interact with your target's binding partners.

Q2: How can I optimize my wash buffer to reduce non-specific binding?

A2: The composition of your wash buffer is critical. Start with a base buffer like PBS or TBS and add components to increase stringency.

ComponentConcentration RangePurpose
Salt (NaCl or KCl) 150 mM - 500 mMReduces non-specific ionic interactions.
Non-ionic Detergent 0.05% - 0.5%Reduces non-specific hydrophobic interactions.
Glycerol 5% - 10%Can help stabilize proteins and reduce non-specific binding.

It is recommended to test a range of conditions to find the optimal balance for your specific protein-protein interaction.

Q3: What is the binding capacity of different streptavidin beads?

A3: The binding capacity can vary significantly between different types and manufacturers of streptavidin beads. This is a critical parameter to consider, especially when working with low-abundance proteins.

Bead TypeReported Biotin Binding Capacity (approximate)
Vector Labs NanoLINK Streptavidin Magnetic Beads >12 nmol/mg
GenScript Streptavidin MagBeads ~60 nmol/mL
Cytiva Sera-Mag SpeedBeads Neutravidin-coated ~30.8 nmol/mL
Cytiva Sera-Mag Streptavidin-coated ~18.3 nmol/mL

Data compiled from publicly available sources and publications. Values can vary by lot. It is advisable to perform a binding capacity assay to compare different bead options for your specific application.

Q4: Should I bind the biotinylated bait to the beads first, or incubate the bait with the lysate first?

A4: Both approaches are used.

  • Pre-binding bait to beads: This is the more common method. The biotinylated bait is first immobilized on the streptavidin beads, and then the beads are washed to remove any unbound bait before being incubated with the cell lysate. This can help to reduce the amount of free biotinylated bait in the lysate, which could compete for binding partners.

  • Incubating bait and lysate first: In this "solution-phase" approach, the biotinylated bait is first incubated with the cell lysate to allow for the formation of protein complexes. Then, streptavidin beads are added to capture the bait and its interacting partners. This can be advantageous for weak or transient interactions.

Experimental Protocols & Visualizations

General Biotin Pull-Down Workflow

This diagram illustrates the key steps in a typical biotin-based pull-down assay.

PullDown_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Lysate Prepare Cell Lysate (with protease inhibitors) PreyBinding Incubate Bait-Beads Complex with Cell Lysate Lysate->PreyBinding Add Lysate Beads Prepare Streptavidin Beads (Wash and Block) BaitBinding Immobilize Biotinylated Bait on Beads Beads->BaitBinding Add Beads BaitBinding->PreyBinding Add Bait-Beads Wash Wash Beads Extensively (to remove non-specific binders) PreyBinding->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by SDS-PAGE, Western Blot, or Mass Spec Elute->Analysis

Caption: General workflow for a biotin-based pull-down assay.

Troubleshooting Decision Tree

This flowchart provides a logical path for troubleshooting common issues with non-specific binding.

Troubleshooting_Tree Start High Background in Pull-Down? ControlCheck Is background high in beads-only control? Start->ControlCheck BaitCheck Is background high only when bait is present? ControlCheck->BaitCheck No Sol_Beads Issue: Non-specific binding to beads. Solutions: 1. Pre-clear lysate with beads. 2. Block beads (e.g., with BSA). 3. Increase wash stringency. ControlCheck->Sol_Beads Yes Sol_Bait Issue: Non-specific binding to bait or endogenous biotin. Solutions: 1. Check for endogenous biotinylated proteins. 2. Block endogenous biotin. 3. Increase wash stringency (salt/detergent). BaitCheck->Sol_Bait Yes Success Low Background Achieved BaitCheck->Success No Sol_Beads->Success Sol_Bait->Success

Caption: Decision tree for troubleshooting non-specific binding.

Detailed Protocol: On-Bead Digestion for Mass Spectrometry

For identification of interaction partners by mass spectrometry, on-bead digestion is a common technique that reduces sample loss and contamination from antibody chains.

  • Perform Pull-Down: Complete the biotin pull-down assay up to the final wash step. Ensure the final wash is with a detergent-free buffer, such as 50 mM ammonium bicarbonate, to remove substances that interfere with mass spectrometry.

  • Reduction and Alkylation:

    • Resuspend the beads in 50 µL of 10 mM DTT in 50 mM ammonium bicarbonate.

    • Incubate at 56°C for 30-60 minutes.

    • Cool to room temperature.

    • Add 5 µL of 55 mM iodoacetamide and incubate in the dark for 30 minutes.

  • Digestion:

    • Add MS-grade trypsin (e.g., at a 1:50 enzyme-to-substrate ratio, if protein amount is estimated) to the bead slurry.

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the tubes and transfer the supernatant containing the digested peptides to a new tube.

    • To further extract peptides, you can add 100 µL of a 10% formic acid solution to the beads, incubate for 15 minutes, centrifuge, and combine this supernatant with the first one.

  • Sample Cleanup:

    • Acidify the pooled supernatant with formic acid or trifluoroacetic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 StageTips or a similar method before LC-MS/MS analysis.

References

Technical Support Center: Optimizing Buffer Conditions for Biotin-PEG6-Boc Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Biotin-PEG6-Boc labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugation. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical linker molecule featuring a biotin group for high-affinity binding to streptavidin, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc (tert-butyloxycarbonyl) protected amine. It is primarily used as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules designed to induce targeted protein degradation.[1][2] The Boc group provides a stable protection for the primary amine, allowing for controlled, sequential conjugation strategies.

Q2: What is the purpose of the Boc protecting group?

A2: The Boc group protects the primary amine on the linker, preventing it from reacting prematurely. This is crucial in multi-step syntheses where specific reaction order is required. The Boc group can be selectively removed under acidic conditions to expose the amine for subsequent conjugation to another molecule.[3][4]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is generally soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5] For aqueous reactions, it is typically dissolved in a minimal amount of a water-miscible organic solvent like DMSO before being added to the aqueous buffer. The final concentration of the organic solvent in the reaction should ideally be kept low (e.g., <10%) to avoid protein precipitation.

Q4: What is the optimal pH for the deprotection of the Boc group?

A4: The Boc group is removed under acidic conditions. A common and effective reagent for this is Trifluoroacetic acid (TFA). The optimal concentration of TFA is typically between 20-50% in an organic solvent like dichloromethane (DCM). The reaction is usually fast and occurs at room temperature.

Q5: After Boc deprotection, what is the next step for conjugation?

A5: Once the Boc group is removed, a free primary amine is exposed on the PEG linker. This amine can then be conjugated to a target molecule, commonly through a reaction with an activated carboxyl group (e.g., an NHS ester) to form a stable amide bond.

Troubleshooting Guides

Problem 1: Low Labeling Efficiency
Possible Cause Suggested Solution(s)
Incomplete Boc Deprotection - Ensure the TFA solution is fresh and anhydrous. - Increase the concentration of TFA (e.g., from 20% to 50% in DCM). - Extend the reaction time for deprotection and monitor progress using TLC or LC-MS. - For sterically hindered substrates, consider gentle heating.
Suboptimal pH for Conjugation - For reactions involving the newly exposed amine with an NHS ester, maintain a pH between 7.2 and 8.5.
Presence of Competing Amines - If the subsequent conjugation step involves a reaction with the deprotected amine, ensure all buffers are free of primary amines (e.g., Tris, glycine).
Hydrolyzed Labeling Reagent - If conjugating to an NHS-ester activated molecule, ensure the reagent is fresh and has been protected from moisture.
Low Protein/Substrate Concentration - For dilute protein solutions, a higher molar excess of the biotinylation reagent may be necessary to achieve desired labeling.
Problem 2: Protein/Compound Precipitation During Labeling
Possible Cause Suggested Solution(s)
High Concentration of Organic Solvent - Keep the volume of the dissolved this compound stock solution low, ideally less than 10% of the total reaction volume.
Over-labeling of the Protein - Reduce the molar excess of the biotinylating reagent in the reaction.
Protein Instability at Reaction pH - Perform the labeling reaction at a lower temperature (e.g., 4°C). - Ensure the reaction buffer pH is not close to the isoelectric point (pI) of the protein.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

Protocol 2: Conjugation of Deprotected Biotin-PEG6-Amine to a Carboxylic Acid

This protocol outlines the conjugation of the deprotected Biotin-PEG6-amine to a molecule containing a carboxylic acid, using EDC/NHS chemistry.

Materials:

  • Deprotected Biotin-PEG6-amine (from Protocol 1)

  • Molecule with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Anhydrous DMF or DMSO

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule, EDC, and NHS in anhydrous DMF or DMSO to a concentration of 100 mM each.

    • In a microcentrifuge tube, mix equal volumes of the 100 mM solutions of the carboxylic acid, EDC, and NHS.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve the deprotected Biotin-PEG6-amine in the conjugation buffer (e.g., PBS, pH 7.2-7.4).

    • Add the activated NHS ester solution to the Biotin-PEG6-amine solution. A 10- to 20-fold molar excess of the activated molecule over the amine is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 10-50 mM and incubating for 15-30 minutes.

    • Purify the final Biotin-PEG6-conjugate from excess reagents and byproducts using dialysis, size-exclusion chromatography, or HPLC.

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Conjugation start This compound in DCM add_tfa Add 20-50% TFA start->add_tfa react_deprotect React at 0°C to RT (1-2 hours) add_tfa->react_deprotect remove_solvent Remove Solvent & TFA react_deprotect->remove_solvent deprotected_product Deprotected Biotin-PEG6-Amine (TFA Salt) remove_solvent->deprotected_product conjugate React with Deprotected Amine in Conjugation Buffer (pH 7.2-8.5) deprotected_product->conjugate cooh_molecule Carboxylic Acid- containing Molecule activate Activate with EDC/NHS in Amine-Free Buffer cooh_molecule->activate activated_ester Activated NHS Ester activate->activated_ester activated_ester->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate quench->purify final_product Final Biotin-PEG6-Conjugate purify->final_product

Caption: Workflow for this compound deprotection and subsequent conjugation.

troubleshooting_logic start Low Labeling Efficiency? check_deprotection Check Boc Deprotection (TLC/LC-MS) start->check_deprotection incomplete_deprotection Incomplete? check_deprotection->incomplete_deprotection check_ph Verify Conjugation pH (7.2-8.5) ph_ok pH Optimal? check_ph->ph_ok check_buffers Ensure Amine-Free Buffers buffers_ok Buffers Amine-Free? check_buffers->buffers_ok check_reagents Use Fresh Reagents reagents_ok Reagents Fresh? check_reagents->reagents_ok incomplete_deprotection->check_ph No increase_tfa Increase TFA Conc. / Time incomplete_deprotection->increase_tfa Yes success Labeling Improved increase_tfa->success ph_ok->check_buffers Yes adjust_ph Adjust Buffer pH ph_ok->adjust_ph No adjust_ph->success buffers_ok->check_reagents Yes buffer_exchange Perform Buffer Exchange buffers_ok->buffer_exchange No buffer_exchange->success prepare_fresh Prepare Fresh Reagents reagents_ok->prepare_fresh No reagents_ok->success Yes prepare_fresh->success

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Incomplete Boc Deprotection of Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Biotin-PEG6-Boc in their experiments and encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve complete and efficient deprotection.

I. Troubleshooting Guide and FAQs

This section addresses common issues and questions related to the incomplete deprotection of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of this compound?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common and effective reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1]

  • Steric Hindrance: The polyethylene glycol (PEG) chain, although designed to increase solubility, can sterically hinder the approach of the acid to the Boc-protected amine, which can slow down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the this compound and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1][2]

  • Reagent Quality: The purity and anhydrous nature of the reagents are important. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.

Q2: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to observe the disappearance of the starting material and the appearance of the deprotected product. The resulting free amine (Biotin-PEG6-NH2) is more polar than the starting material and will therefore have a lower Retention Factor (Rf) value on a silica gel plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the conversion of the starting material to the product by comparing the peak areas of the Boc-protected and deprotected compounds.

Q3: I am observing side products after the deprotection reaction. What could be the cause?

The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group. This carbocation can alkylate nucleophilic sites on your molecule or the solvent. To mitigate this, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIPS) or water.

Q4: What is the expected solubility of this compound?

Biotin-PEG compounds are generally soluble in water, aqueous buffers, and a range of organic solvents such as chloroform, methylene chloride (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). They exhibit lower solubility in alcohols and ether.

Troubleshooting Common Problems
Problem Potential Cause Recommended Solution
Incomplete reaction (Starting material remains) Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Consider using a stronger acid system like 4M HCl in dioxane.
Inadequate reaction time or temperature.Increase the reaction time and continue to monitor by TLC or LC-MS. Gentle warming (e.g., to 40°C) can be considered, but monitor for side product formation.
Poor solubility of the substrate.Ensure the this compound is fully dissolved in the chosen solvent before adding the acid. If solubility in DCM is an issue, consider using DMF or DMSO, though TFA is highly effective in DCM.
Formation of unknown impurities Alkylation by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIPS) or a small amount of water to the reaction mixture.
Degradation of the product due to prolonged exposure to strong acid.Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficulty in isolating the product The product is the TFA salt, which can be an oil.If the free amine is required, perform a basic work-up by carefully washing the organic layer with a mild base like saturated sodium bicarbonate solution. Alternatively, the TFA salt can often be precipitated by adding a non-polar solvent like diethyl ether.

II. Quantitative Data

Table 1: General Reaction Conditions for Boc Deprotection with TFA

Parameter Typical Range Notes
TFA Concentration 20-50% in Dichloromethane (DCM)Higher concentrations lead to faster reactions but may increase the risk of side reactions. A 50% TFA/DCM mixture is a common starting point.
Temperature Room Temperature (20-25 °C)Most Boc deprotections proceed efficiently at room temperature.
Reaction Time 30 minutes - 4 hoursReaction progress should be monitored to determine the optimal time.
Equivalents of TFA 10-50 equivalents (or as a solvent mixture)When used as a co-solvent (e.g., 50% v/v), TFA is in large excess.

Table 2: Influence of Reaction Conditions on Deprotection Efficiency (Representative Data)

TFA in DCM (% v/v) Temperature (°C) Reaction Time (hours) Expected Conversion (%)
20252> 90
20254> 98
50250.5> 95
50251> 99

Note: The expected conversion rates are based on typical results for similar Boc-protected amino-PEG compounds and should be confirmed experimentally for this compound.

III. Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a general starting point for the deprotection of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIPS) (optional, as a scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional, for anhydrous conditions)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • If using a scavenger, add triisopropylsilane (TIPS) (1.1 equivalents) to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (to make a 1:1 DCM:TFA mixture).

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure (rotoevaporation).

  • Work-up (to obtain the free amine): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ gas will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate under reduced pressure to obtain the final product, Biotin-PEG6-NH₂.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol provides an alternative to TFA for Boc deprotection.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Anhydrous Dichloromethane (DCM) or 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous DCM or 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 1-2 hours.

  • Upon completion, the product may precipitate as the hydrochloride salt.

  • The solvent can be removed under reduced pressure, and the resulting solid can be washed with diethyl ether and collected by filtration to yield Biotin-PEG6-NH₂·HCl.

IV. Visualizations

The following diagrams illustrate key workflows for troubleshooting and executing the Boc deprotection of this compound.

G Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Observed check_reagents Check Reagent Quality (TFA, Solvent) start->check_reagents increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) check_reagents->increase_acid monitor Monitor by TLC/LC-MS increase_acid->monitor increase_time Increase Reaction Time increase_time->monitor increase_temp Increase Temperature (e.g., to 40°C) increase_temp->monitor add_scavenger Add Scavenger (e.g., TIPS) add_scavenger->monitor monitor->increase_time No complete Reaction Complete monitor->complete Yes side_products Side Products Observed? monitor->side_products workup Proceed to Work-up complete->workup side_products->increase_temp No, still incomplete side_products->add_scavenger Yes

Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.

G Experimental Workflow for Boc Deprotection dissolve 1. Dissolve this compound in anhydrous DCM add_scavenger 2. Add Scavenger (optional) (e.g., TIPS) dissolve->add_scavenger cool 3. Cool to 0°C add_scavenger->cool add_tfa 4. Add TFA cool->add_tfa react 5. Stir at Room Temperature add_tfa->react monitor 6. Monitor Reaction (TLC/LC-MS) react->monitor quench 7. Quench and Work-up monitor->quench Reaction Complete product Biotin-PEG6-NH2 quench->product

Caption: A typical experimental workflow for the Boc deprotection of this compound.

References

Characterizing and removing impurities from Biotin-PEG6-Boc synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis, purification, and characterization of Biotin-PEG6-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic strategy for this compound involves a two-step process. First, the carboxylic acid of biotin is activated, typically by forming an N-hydroxysuccinimide (NHS) ester (Biotin-NHS). Subsequently, the activated Biotin-NHS is reacted with the primary amine of Boc-NH-PEG6-amine in an amine-free solvent.

Q2: My reaction yield is very low. What are the potential causes?

Low yields in this synthesis can stem from several factors:

  • Hydrolysis of Biotin-NHS: The NHS ester is susceptible to hydrolysis, which deactivates it. This is accelerated by moisture and high pH. Ensure you are using anhydrous solvents and the reaction is performed in a moisture-free environment.

  • Competing Reactions: If your starting materials or solvents contain primary amine contaminants (e.g., Tris or glycine buffers), these will compete with the intended reaction, lowering your yield.[1]

  • Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2-8.5.[1] While the reaction is typically performed in an organic solvent with a tertiary amine base, ensuring the amine of the PEG reagent is sufficiently nucleophilic is key.

  • Steric Hindrance: Although less common with a flexible PEG linker, significant steric hindrance around the amine could slow down the reaction.

Q3: I am having difficulty purifying my final product. What are some recommended methods?

Purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on standard silica gel chromatography.[2]

  • Flash Chromatography: While challenging, flash chromatography on silica gel can be effective. A gradient elution with a polar solvent system, such as dichloromethane/methanol or chloroform/methanol, is often used.[2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying PEGylated compounds, offering good separation from non-PEGylated impurities and unreacted starting materials. A C18 column with a water/acetonitrile gradient is a common choice.

  • Size-Exclusion Chromatography (SEC): SEC can be useful for separating the product from smaller impurities like unreacted biotin or NHS.

Q4: How can I confirm the identity and purity of my this compound?

A combination of analytical techniques is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to confirm the molecular weight of the desired product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure of the final product by identifying characteristic peaks for the biotin, PEG, and Boc moieties.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or evaporative light scattering detection (ELSD) can be used to assess the purity of the final product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Hydrolysis of Biotin-NHS starting material.- Inactive Boc-NH-PEG6-amine.- Use of amine-containing solvents or buffers (e.g., Tris).- Ensure Biotin-NHS is fresh or has been stored properly under anhydrous conditions.- Confirm the integrity of the Boc-NH-PEG6-amine via NMR or MS.- Use amine-free solvents (e.g., DMF, DMSO, DCM) and add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Multiple Spots on TLC/Peaks in HPLC - Incomplete reaction (presence of starting materials).- Presence of hydrolyzed Biotin-NHS (biotin acid).- Formation of di-biotinylated PEG (if a di-amine PEG impurity is present).- Boc deprotection during reaction or workup.- Increase reaction time or temperature.- Ensure anhydrous reaction conditions to minimize hydrolysis.- Use high-purity Boc-NH-PEG6-amine.- Avoid acidic conditions during workup to prevent Boc group removal.
Difficulty in Purification (Streaking on Silica Gel) - High polarity of the PEGylated compound.- Use a more polar solvent system for flash chromatography (e.g., a gradient of methanol in dichloromethane).- Consider using reverse-phase flash chromatography.- Utilize RP-HPLC for final purification.
Mass Spectrometry Shows Unexpected Masses - Presence of impurities (see "Multiple Spots on TLC/Peaks in HPLC").- Fragmentation of the molecule in the mass spectrometer.- Analyze the reaction mixture by LC-MS to identify the masses of the impurities.- Use a soft ionization technique (e.g., ESI) to minimize fragmentation.
NMR Spectrum is Difficult to Interpret - Overlapping peaks from the PEG chain.- Presence of water or solvent signals.- Use a high-field NMR spectrometer for better resolution.- Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in assignment.- Ensure the sample is thoroughly dried and use deuterated solvents.

Experimental Protocols

General Synthesis of this compound

This is a representative protocol and may require optimization.

  • Activation of Biotin:

    • Dissolve biotin (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dimethylformamide (DMF).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • The formation of Biotin-NHS can be monitored by TLC or LC-MS.

  • Conjugation to Boc-NH-PEG6-amine:

    • In a separate flask, dissolve Boc-NH-PEG6-amine (1 equivalent) in anhydrous DMF.

    • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution.

    • Add the Biotin-NHS solution dropwise to the Boc-NH-PEG6-amine solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., dichloromethane).

    • Wash with a mild aqueous acid (e.g., 0.1 M HCl), followed by saturated sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel or by preparative RP-HPLC.

Analytical Characterization
  • HPLC:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A time-dependent gradient from 10% to 90% B over 20 minutes.

    • Detection: UV at 210 nm or ELSD.

  • Mass Spectrometry:

    • Technique: Electrospray Ionization (ESI) in positive ion mode.

    • Expected Mass: Calculate the expected [M+H]+, [M+Na]+, and other common adducts.

  • NMR Spectroscopy:

    • Solvent: CDCl3 or DMSO-d6

    • Analysis: Identify characteristic peaks for the biotin moiety (e.g., ureido protons), the PEG linker (e.g., repeating ethylene glycol units), and the Boc protecting group (e.g., tert-butyl protons).

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]+
BiotinC10H16N2O3S244.31245.09
Boc-NH-PEG6-amineC17H36N2O7380.48381.26
This compoundC27H50N4O9S606.78607.34
Potential Impurity Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]+ Origin
Biotin AcidC10H16N2O3S244.31245.09Hydrolysis of Biotin-NHS
Unreacted Boc-NH-PEG6-amineC17H36N2O7380.48381.26Incomplete reaction
N,N'-dicyclohexylureaC13H24N2O224.35225.19Byproduct of DCC coupling

Visualizations

Synthesis_Workflow Biotin Biotin Biotin_NHS Biotin-NHS Biotin->Biotin_NHS Activation NHS NHS, DCC/EDC NHS->Biotin_NHS Biotin_PEG_Boc This compound Biotin_NHS->Biotin_PEG_Boc Conjugation Boc_PEG_Amine Boc-NH-PEG6-amine Boc_PEG_Amine->Biotin_PEG_Boc Base TEA or DIPEA Base->Biotin_PEG_Boc

Caption: General workflow for the synthesis of this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions / Impurities Biotin_NHS Biotin-NHS Biotin_PEG_Boc Desired Product: This compound Biotin_NHS->Biotin_PEG_Boc Biotin_Acid Impurity: Biotin Acid Biotin_NHS->Biotin_Acid Hydrolysis Boc_PEG_Amine Boc-NH-PEG6-amine Boc_PEG_Amine->Biotin_PEG_Boc Unreacted_Amine Impurity: Unreacted Boc-NH-PEG6-amine Water H2O (Moisture) Water->Biotin_Acid Troubleshooting_Logic Start Low Yield or Impure Product Check_Reagents Verify Starting Material Quality (NMR, MS) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Anhydrous, Amine-free) Start->Check_Conditions Optimize_Reaction Optimize Reaction (Time, Temperature, Stoichiometry) Check_Reagents->Optimize_Reaction Check_Conditions->Optimize_Reaction Purification Select Appropriate Purification (HPLC, Flash Chromatography) Optimize_Reaction->Purification Characterization Characterize Product and Impurities (LC-MS, NMR) Purification->Characterization Success Pure Product Characterization->Success

References

Biotin-PEG6-Boc degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Biotin-PEG6-Boc in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It comprises three key components:

  • A biotin moiety for high-affinity binding to streptavidin and avidin.

  • A six-unit polyethylene glycol (PEG) spacer (PEG6 ) to enhance solubility and provide spatial separation between the biotin and the terminal group.

  • A tert-butyloxycarbonyl (Boc ) protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation reactions.

Its primary application is in the synthesis of more complex bioconjugates, particularly as a component of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile linker connecting a target-binding ligand and an E3 ligase-recruiting ligand.[1][2]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, solid this compound should be stored at -20°C or -80°C in a desiccated environment to minimize degradation.[3][4]

Q3: What are the primary degradation pathways for this compound?

The degradation of this compound can occur at two main locations: the Boc-protecting group and the PEG chain.

  • Cleavage of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[5] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the removal of the Boc group, exposing the primary amine. This is often an intended step in a synthesis but can be an unwanted side reaction if the compound is inadvertently exposed to acidic conditions.

  • Degradation of the PEG Chain: The polyethylene glycol (PEG) chain can degrade through several mechanisms:

    • Oxidation: In the presence of reactive oxygen species (ROS) or under aerobic conditions, the PEG chain can undergo oxidative degradation. This can be initiated by hydroxyl radicals and may lead to chain cleavage.

    • Thermal Degradation: High temperatures can cause cleavage of the C-O and C-C bonds within the PEG chain.

    • Enzymatic Degradation: Certain microbial enzymes can biodegrade polyethylene glycol.

Q4: How can I prevent the degradation of this compound?

To ensure the integrity of this compound, consider the following preventative measures:

  • Storage: Strictly adhere to the recommended storage conditions of -20°C or -80°C in a desiccated, airtight container.

  • Handling: When preparing solutions, use anhydrous solvents to prevent hydrolysis. Avoid acidic buffers or reagents that could prematurely cleave the Boc group, unless this is the intended reaction step.

  • Experimental Conditions: For reactions involving this compound, carefully control the pH to avoid acidic conditions. If the subsequent steps are sensitive to primary amines, ensure the Boc group remains intact. Protect from excessive heat and light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Boc protecting group during storage or handling Inadvertent exposure to acidic conditions.Ensure all solvents and reagents are free from acidic contaminants. Store in a tightly sealed container.
Unexpected primary amine reactivity in experiments Premature cleavage of the Boc group.Verify the pH of all buffers and solutions. If necessary, perform a quality control check on the this compound starting material to confirm the presence of the Boc group.
Reduced solubility or aggregation Degradation of the PEG chain.Avoid exposure to high temperatures, strong oxidizing agents, and sources of free radicals. Use freshly prepared solutions.
Inconsistent results in PROTAC synthesis or other conjugations Degradation of the this compound linker.Perform a stability assessment of the linker under your specific experimental conditions using a method like HPLC-MS to check for degradation products.

Quantitative Data

Condition Parameter Expected Stability of this compound Notes
pH 2Very LowThe Boc group is highly susceptible to cleavage under acidic conditions.
4Low to ModerateGradual cleavage of the Boc group can be expected.
7HighGenerally stable at neutral pH.
9HighThe amide and ether linkages are generally stable under mild basic conditions.
Temperature -20°C (Solid)HighRecommended long-term storage condition.
4°C (Solution)ModerateStability in solution is lower than in the solid state. Use freshly prepared solutions.
Room Temp (Solution)Low to ModerateDegradation can occur over hours to days.
>40°CLowIncreased risk of thermal degradation of the PEG chain.
Solvents Anhydrous DMSO/DMFHighRecommended for preparing stock solutions.
Aqueous BuffersModerateStability is pH-dependent. Avoid acidic buffers.
Other Strong Oxidizing AgentsLowCan lead to oxidative degradation of the PEG chain.
Strong Acids (e.g., TFA)Very LowRapid cleavage of the Boc group.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-MS

Objective: To determine the stability of this compound under specific experimental conditions (e.g., different pH, temperature, or in the presence of other reagents).

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Buffers of desired pH (e.g., phosphate-buffered saline for pH 7.4, acetate buffer for acidic pH, carbonate-bicarbonate buffer for basic pH)

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and a mass spectrometer (MS) detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Sample Incubation:

    • Dilute the stock solution in the buffers of interest to a final concentration (e.g., 1 mg/mL).

    • Incubate the samples under the desired temperature conditions.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each sample and quench any further reaction by freezing at -80°C or by immediate dilution in the initial mobile phase.

  • HPLC-MS Analysis:

    • Set up an HPLC method with a suitable gradient (e.g., a water/acetonitrile gradient with 0.1% formic acid).

    • Inject the samples from the different time points onto the HPLC-MS system.

    • Monitor the disappearance of the parent mass of this compound and the appearance of any degradation products. The primary expected degradation product from Boc cleavage will have a mass corresponding to the deprotected Biotin-PEG6-NH2.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining intact compound against time to determine the degradation rate.

Visualizations

Degradation Pathways of this compound cluster_conditions Degradation Conditions Biotin_PEG6_Boc This compound (Intact Molecule) Deprotected Biotin-PEG6-NH2 (Boc Cleavage) Biotin_PEG6_Boc->Deprotected PEG_Fragments PEG Chain Fragments Biotin_PEG6_Boc->PEG_Fragments Acid Strong Acid (e.g., TFA) Acid->Deprotected H+ Oxidants Oxidizing Agents / ROS Oxidants->PEG_Fragments Heat High Temperature Heat->PEG_Fragments

Caption: Primary degradation pathways of this compound.

Workflow for Stability Assessment of this compound Start Prepare Stock Solution of this compound in Anhydrous Solvent Incubate Incubate in Test Buffers (Varying pH, Temp) Start->Incubate Sample Collect Aliquots at Different Time Points Incubate->Sample Analyze Analyze by HPLC-MS Sample->Analyze Data Quantify Remaining Intact Molecule and Degradation Products Analyze->Data

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Strategies for Improving the In Vivo Stability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Proteolysis-Targeting Chimeras (PROTACs) that utilize Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs with PEG linkers often show poor in vivo stability?

PROTACs featuring PEG linkers can be susceptible to metabolic degradation. The ether linkages within the PEG chain are common targets for oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver, which leads to O-dealkylation reactions.[1][2] This metabolic instability can result in a short in vivo half-life and reduced overall drug exposure, limiting the therapeutic efficacy of the PROTAC.[1] The linker is often identified as the most metabolically vulnerable component of the entire PROTAC molecule.[2]

Q2: How does the flexibility of a PEG linker impact PROTAC stability and function?

While the flexibility of a PEG linker can be beneficial for allowing the PROTAC to adopt a productive conformation for ternary complex formation (Target Protein-PROTAC-E3 Ligase), excessive flexibility can be detrimental.[1] A highly flexible linker may not adequately restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency. Furthermore, long and flexible linkers can be more susceptible to degradation by metabolic enzymes.

Q3: Will modifying a PEG linker to improve stability affect other properties of the PROTAC?

Yes, linker modifications can significantly impact the physicochemical properties of a PROTAC. Replacing a hydrophilic PEG linker with more lipophilic components (e.g., alkyl chains, phenyl rings) can decrease aqueous solubility while potentially improving cell permeability. Conversely, incorporating polar, rigid groups like piperazine or piperidine can enhance solubility and metabolic stability. It is a critical balancing act to optimize for in vivo stability without compromising other essential drug-like properties such as permeability and solubility.

Q4: What is the "hook effect" and how does it relate to PROTACs?

The "hook effect" occurs when high concentrations of a PROTAC lead to reduced degradation efficiency. This is because the PROTAC starts to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) instead of the necessary ternary complex. This saturation of the system prevents the formation of the tripartite structure required for ubiquitination and subsequent degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low in vivo efficacy despite good in vitro potency. Poor metabolic stability of the PEG linker leading to rapid clearance and insufficient drug exposure.1. Incorporate Rigid Moieties: Replace a portion of the PEG chain with more metabolically stable, rigid structures such as piperazine, piperidine, or triazole rings to shield the molecule from enzymatic degradation.2. Optimize Linker Length: Synthesize and test analogs with shorter or longer linkers. An optimal length is crucial for balancing ternary complex stability and metabolic resistance.3. Replace Linker Chemistry: Consider replacing the PEG linker with a more stable alkyl chain, but be mindful of potential decreases in solubility.
Poor oral bioavailability. High first-pass metabolism in the liver and/or gut wall. Low cell permeability due to the hydrophilic nature of the PEG linker.1. Improve Metabolic Stability: Employ the strategies mentioned above (e.g., incorporating rigid linkers).2. Enhance Permeability: Replace a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring, to improve cell membrane passage.3. Formulation Strategies: Investigate formulation approaches like amorphous solid dispersions to improve solubility and dissolution rate.
High variability in pharmacokinetic (PK) data. PROTAC degradation during sample preparation, storage, or analysis.1. Optimize Analytical Methods: Ensure LC-MS/MS parameters are optimized to minimize in-source fragmentation of the PROTAC.2. Perform Plasma Stability Assays: Assess the stability of the PROTAC in biological matrices (plasma, blood) to identify potential ex vivo degradation issues.3. Standardize Sample Handling: Implement consistent and rapid sample processing protocols, including quenching enzymatic activity immediately and minimizing time in the autosampler.
PROTAC appears inactive in cellular assays. The PROTAC is not efficiently forming a stable ternary complex. The PROTAC is not penetrating the cell membrane effectively.1. Modify Linker Geometry: Alter the linker length and composition to change the distance and orientation between the two ligands, which can facilitate more stable ternary complex formation.2. Confirm Ternary Complex Formation: Use biophysical assays such as TR-FRET, SPR, or ITC to confirm that the PROTAC can form the ternary complex.3. Assess Cell Permeability: Perform a Caco-2 permeability assay to directly measure the ability of the PROTAC to cross cell membranes.

Quantitative Data Summary

The following tables summarize data from various studies to illustrate general trends in how linker modifications can impact PROTAC stability and permeability. Direct comparisons should be made cautiously as the PROTAC scaffolds and target proteins may differ between studies.

Table 1: Comparison of PROTAC Metabolic Stability with Different Linker Chemistries

PROTAC ScaffoldLinker TypeMatrixHalf-life (t½)Reference
Androgen Receptor (AR) DegraderPEG-likeHuman Hepatocytes22.1 min
Androgen Receptor (AR) DegraderAliphaticHuman Hepatocytes8.4 min
BET Degrader (ARD-69)Piperidine/Piperazine-based (Rigid)Human Liver Microsomes> 240 min
Pirin-targeting PROTACPEG-basedMouse Liver Microsomes13 min
Pirin-targeting PROTACPiperazine/Pyrimidine-based (Rigid)Mouse Liver Microsomes> 240 min

Table 2: Impact of Linker Modification on Cell Permeability

PROTAC ScaffoldLinker ModificationPermeability (Papp) (10⁻⁶ cm/s)AssayReference
SMARCA2 DegraderPEG-based0.011Caco-2
SMARCA2 DegraderPara-disubstituted aryl (more rigid/lipophilic)0.44Caco-2

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a PROTAC by measuring its rate of degradation when incubated with human liver microsomes, a source of drug-metabolizing enzymes like CYPs.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution (e.g., 10 mM) of the test PROTAC and control compounds in DMSO.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be less than 1% to avoid inhibiting enzyme activity.

    • Thaw the HLM on ice just before use.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Add the PROTAC working solution to the HLM mixture to a final concentration of ~1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Preparation:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining PROTAC versus time.

    • Determine the slope of the line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

Visualizations

PROTAC_Mechanism_of_Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycling PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Poor In Vivo Stability or Efficacy Observed AssessMetabolism Assess In Vitro Metabolic Stability (Microsomes, Hepatocytes) Start->AssessMetabolism IsStable Metabolically Stable? AssessMetabolism->IsStable AssessPermeability Assess Physicochemical Properties (Solubility, Permeability - Caco-2) IsStable->AssessPermeability  Yes ModifyLinker Modify Linker to Improve Stability IsStable->ModifyLinker No ModifyPermeability Modify Linker for Permeability/Solubility AssessPermeability->ModifyPermeability Strategy1 Incorporate Rigid Groups (Piperazine, Phenyl) ModifyLinker->Strategy1 Strategy2 Optimize Linker Length ModifyLinker->Strategy2 Strategy3 Change Linker Chemistry (e.g., Alkyl) ModifyLinker->Strategy3 ReTest Synthesize & Re-test Analogs Strategy1->ReTest Strategy2->ReTest Strategy3->ReTest Strategy4 Add Lipophilic Groups ModifyPermeability->Strategy4 Strategy5 Add Polar Groups ModifyPermeability->Strategy5 Strategy4->ReTest Strategy5->ReTest

Troubleshooting workflow for poor in vivo stability.

Experimental_Workflow Prep 1. Prepare Reagents (PROTAC, HLM, Buffer, NADPH) Incubate 2. Pre-warm HLM & Initiate Reaction with PROTAC & NADPH at 37°C Prep->Incubate Time 3. Aliquot at Time Points (0, 5, 15, 30, 60 min) Incubate->Time Quench 4. Quench Reaction (Cold Acetonitrile + Int. Std.) & Precipitate Protein Time->Quench Centrifuge 5. Centrifuge & Collect Supernatant Quench->Centrifuge Analyze 6. LC-MS/MS Analysis (Quantify remaining PROTAC) Centrifuge->Analyze Calculate 7. Data Analysis (Calculate t½ and Clearance) Analyze->Calculate

Experimental workflow for a metabolic stability assay.

References

Validation & Comparative

A Comparative Guide to Protein Biotinylation: NHS-Biotin vs. Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In molecular biology and drug development, protein biotinylation is a cornerstone technique for detection, purification, and immobilization. The selection of the appropriate biotinylating agent is critical and hinges on the specific experimental goals, such as labeling specificity and the desired biochemical properties of the final conjugate. This guide provides a detailed comparison between two distinct biotinylation agents: the traditional, amine-reactive NHS-Biotin and Biotin-PEG6-Boc, a linker primarily used in multi-step, targeted synthesis strategies like PROTACs.

The fundamental difference lies in their application: NHS-Biotin is a ready-to-use reagent for direct, albeit often non-specific, protein labeling. In contrast, this compound is not a direct labeling agent but a protected building block. Its Boc (tert-Butyloxycarbonyl) group masks a primary amine, which must be chemically removed before the exposed amine can be conjugated to a protein, typically through a different, more targeted chemical reaction.

Reagent Properties and Labeling Chemistry

The choice between these two molecules is dictated by their fundamentally different chemical structures and reactive moieties. NHS-Biotin provides a direct route to labeling, while this compound is an intermediate for more complex, controlled bioconjugation.

NHS-Biotin is a popular and efficient reagent for labeling proteins and other biomolecules containing primary amines.[1] Its N-hydroxysuccinimide (NHS) ester reacts with the primary amino groups (-NH₂) found on the side chain of lysine residues and the N-terminus of polypeptides, forming stable amide bonds.[1][2][3] This reaction is robust but generally non-specific due to the typical abundance of lysine residues on a protein's surface, which can result in a heterogeneous population of labeled proteins.[4]

This compound is a biotin molecule attached to a six-unit polyethylene glycol (PEG) spacer, with the other end terminated by a Boc-protected amine. The PEG spacer enhances hydrophilicity, and the Boc group serves as a temporary mask for the amine. This molecule is not directly reactive with proteins. It is designed for use in multi-step chemical synthesis, where the Boc group is first removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a reactive primary amine (Biotin-PEG6-NH₂). This newly exposed amine can then be coupled to the protein of interest using a different set of chemical reactions, for instance, by targeting carboxyl groups (aspartic/glutamic acid) via EDC/NHS chemistry. This multi-step approach allows for more controlled and potentially site-specific labeling strategies.

Table 1: Comparison of Reagent Characteristics
FeatureNHS-BiotinThis compound
Reagent Type Direct Labeling AgentProtected Intermediate/Linker
Reactive Group N-Hydroxysuccinimide (NHS) EsterBoc-protected Amine (inactive)
Target on Protein Primary amines (Lysine, N-terminus)None directly; requires deprotection and secondary reaction
Resulting Bond Stable Amide BondVaries based on secondary coupling chemistry
Spacer Arm Simple alkyl chain (variable lengths available)6-unit Polyethylene Glycol (PEG6)
Key Feature Simplicity, one-step reactionEnables multi-step, targeted synthesis; PEG spacer adds solubility
Primary Use Case General, non-specific protein biotinylationPROTAC synthesis, site-specific labeling strategies

Experimental Workflow and Specificity

The experimental protocols for using these two reagents differ significantly in complexity and outcome, particularly concerning the specificity of the biotin label.

NHS-Biotin: A Direct Approach

The workflow for NHS-Biotin is straightforward. The protein of interest is incubated with the NHS-Biotin reagent in an amine-free buffer, typically at a pH between 7 and 9, to facilitate the reaction with primary amines. The degree of labeling can be controlled by adjusting the molar ratio of the biotin reagent to the protein. While effective, this method's primary drawback is the lack of site-specificity, which can sometimes impact protein function if critical lysine residues are modified.

G cluster_0 NHS-Biotin Labeling Workflow Protein Protein (in Amine-Free Buffer, pH 7-9) Incubate Incubate (30-60 min, RT) Protein->Incubate NHS_Biotin NHS-Biotin (dissolved in DMSO/DMF) NHS_Biotin->Incubate Quench Quench/Remove Excess Reagent Incubate->Quench Labeled_Protein Biotinylated Protein (Heterogeneous Labeling) Quench->Labeled_Protein

A simple, one-step workflow for non-specific protein biotinylation.
This compound: A Multi-Step, Targeted Approach

Using this compound involves a more complex, multi-step process. This approach is not for general labeling but for applications where precision is paramount. The workflow typically involves:

  • Deprotection: The Boc group is removed from this compound using a strong acid like TFA to generate Biotin-PEG6-NH₂.

  • Protein Modification (Optional): If targeting a specific site, the protein may need to be modified to introduce a unique reactive handle.

  • Coupling: The deprotected Biotin-PEG6-NH₂ is then conjugated to the protein using a suitable cross-linking chemistry (e.g., EDC/NHS to target carboxyl groups).

This method offers superior control over the labeling site, preserving protein function by avoiding modification of essential residues. This is crucial in fields like drug development, particularly in the synthesis of PROTACs, where precise linker attachment is required.

G cluster_1 Multi-Step Workflow Using this compound Derivative Biotin_Boc This compound Deprotection Boc Deprotection (e.g., TFA) Biotin_Boc->Deprotection Biotin_Amine Biotin-PEG6-NH₂ Deprotection->Biotin_Amine Coupling Coupling Reaction (e.g., EDC/NHS) Biotin_Amine->Coupling Protein Target Protein Protein->Coupling Labeled_Protein Site-Specifically Biotinylated Protein Coupling->Labeled_Protein

A controlled, multi-step workflow enabling site-specific labeling.

Performance and Application Comparison

The performance of each reagent aligns with its intended application.

Table 2: Performance and Application Data
ParameterNHS-BiotinThis compound (as part of a multi-step protocol)
Labeling Specificity Low (targets all accessible primary amines)High (dependent on the chosen coupling chemistry)
Reaction Complexity Low (one-step incubation)High (multi-step: deprotection, purification, coupling)
Effect on Protein Function Potential for disruption due to random labelingMinimized risk due to site-specific attachment
Typical Labeling Efficiency Generally high, yields 3-12 biotins per antibodyVariable; depends on the efficiency of each chemical step
Common Applications Western blotting, ELISA, affinity purification, cell surface labelingPROTAC development, targeted drug delivery, creating specific protein conjugates

Experimental Protocols

Protocol 1: General Protein Labeling with NHS-Biotin

This protocol is adapted for labeling a generic IgG antibody.

  • Preparation of Reagents:

    • Dissolve the protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 2 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they compete with the reaction.

    • Immediately before use, dissolve NHS-Biotin in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction:

    • Calculate the volume of NHS-Biotin solution needed for a 20-fold molar excess relative to the protein.

    • Add the calculated volume of NHS-Biotin solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Biotin:

    • Stop the reaction by adding a quenching buffer (e.g., Tris-HCl to a final concentration of 50-100 mM).

    • Remove non-reacted biotin via dialysis against PBS or by using a desalting column.

Protocol 2: Example of a Multi-Step Strategy Using a Biotin-PEG-Amine

This protocol outlines a conceptual workflow for labeling a protein's carboxyl groups after deprotecting this compound.

  • Step A: Deprotection of this compound

    • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane, DCM).

    • Add a strong acid, such as Trifluoroacetic acid (TFA), and stir at room temperature. The reaction is typically fast.

    • Remove the acid and solvent under vacuum and purify the resulting Biotin-PEG6-NH₂ product, often by chromatography.

  • Step B: Carboxyl Group Labeling on Protein

    • Dissolve the target protein in an amine-free buffer (e.g., MES buffer, pH 6.0).

    • Activate the protein's carboxyl groups by adding EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS. Incubate for 15 minutes at room temperature.

    • Add the purified Biotin-PEG6-NH₂ (from Step A) to the activated protein solution.

    • Incubate for 2 hours at room temperature.

    • Quench the reaction by adding hydroxylamine.

    • Purify the final biotinylated protein conjugate using dialysis or size-exclusion chromatography to remove excess reagents.

Conclusion

The choice between NHS-Biotin and this compound is not a matter of which is superior overall, but which is appropriate for the specific research question.

  • NHS-Biotin is the ideal choice for routine, straightforward biotinylation where high specificity is not a critical requirement. Its simplicity and efficiency make it a workhorse reagent for applications like western blotting, ELISAs, and general affinity capture.

  • This compound is not a labeling reagent itself but a valuable synthetic intermediate. Its use is indicated for advanced applications requiring precise control over the biotinylation site. Researchers in drug development, particularly those constructing complex molecules like PROTACs, or those studying protein function where random labeling is detrimental, will benefit from the multi-step, targeted approach that this linker enables.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG-alkyne vs. Biotin-PEG6-Boc for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and proteomics, the specific and efficient labeling of biomolecules is paramount. Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique for detection, purification, and immobilization. The choice of the biotinylating agent is critical and can significantly influence the outcome of an experiment. This guide provides an in-depth, objective comparison of two distinct biotinylation strategies: the direct approach using Biotin-PEG-alkyne via click chemistry and an indirect method involving Biotin-PEG6-Boc .

This comparison focuses on their chemical reactivity, specificity, and experimental workflows, supported by available data, to assist researchers in selecting the most suitable reagent for their specific needs.

Executive Summary

Biotin-PEG-alkyne is designed for direct, highly specific biotinylation of azide-modified molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This method is lauded for its high efficiency and bioorthogonality, meaning it proceeds with minimal cross-reactivity with other functional groups found in complex biological samples.

This compound , on the other hand, represents a two-step approach to biotinylation. The Boc (tert-butyloxycarbonyl) group is a protecting group for a primary amine. Its removal is required to expose the amine, which can then be conjugated to a target molecule, typically through its carboxyl groups via EDC/NHS chemistry. This method, while versatile, is generally less specific than click chemistry and can be prone to side reactions.

The fundamental difference lies in their reaction mechanisms. Biotin-PEG-alkyne offers a highly specific and efficient one-step "click" reaction, whereas this compound necessitates a deprotection step followed by a less specific amine-based conjugation. For applications demanding high specificity and minimal off-target labeling, Biotin-PEG-alkyne is the superior choice.

Chemical Properties and Reaction Mechanisms

A detailed comparison of the chemical properties of both reagents is presented in Table 1.

FeatureBiotin-PEG-alkyneThis compound
Reactive Group Terminal AlkyneBoc-protected Primary Amine
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Boc Deprotection followed by Amine-reactive conjugation (e.g., EDC/NHS coupling)
Target Functional Group AzideCarboxylic Acid (after deprotection)
Specificity High: Reacts specifically with azide groups.Moderate: Amine-reactive chemistry can have side reactions with other nucleophiles.
Reaction Speed Fast: Typically complete within 1-4 hours at room temperature.Multi-step process: Deprotection followed by conjugation, which can take several hours to overnight.
Biocompatibility Generally good, though copper catalyst can be toxic to cells. Ligands can mitigate this.Good, but EDC/NHS reagents can have limited stability in aqueous solutions.
Byproducts Minimal, primarily the triazole linkage.NHS and urea byproducts are generated.

Performance Comparison: Click Chemistry vs. Amine-Reactive Conjugation

While direct head-to-head quantitative data for Biotin-PEG-alkyne versus a deprotected this compound system is limited in published literature, a comparison can be made based on the well-characterized performance of their respective reaction chemistries.

Performance MetricBiotin-PEG-alkyne (Click Chemistry)Deprotected this compound (Amine-Reactive)
Typical Yield High to quantitative (>90%)[1][2]Variable, typically lower than click chemistry.
Specificity Very High[3]Moderate, potential for side reactions with other nucleophiles (e.g., ser, tyr, arg residues)[4]
Non-Specific Binding Low[5]Can be significant due to the reactivity of NHS esters with various groups on proteins.
Workflow Complexity One-step conjugation (after azide installation)Two-step (deprotection then conjugation)

Experimental Protocols

Protocol 1: Biotinylation using Biotin-PEG-alkyne via CuAAC

This protocol outlines a general procedure for labeling an azide-modified protein with Biotin-PEG-alkyne.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG-alkyne

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Biotin-PEG-alkyne: 10 mM in anhydrous DMSO.

    • CuSO₄: 50 mM in deionized water.

    • THPTA: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Reaction Setup:

    • In a separate microcentrifuge tube, add the azide-modified protein.

    • Add a 10-20 fold molar excess of the Biotin-PEG-alkyne stock solution.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle shaking.

  • Purification: Remove excess reagents and copper by a desalting column.

  • Confirmation of Biotinylation: Analyze the biotinylation level using a HABA assay or western blot with streptavidin-HRP.

Caption: Workflow for biotinylation using Biotin-PEG-alkyne via CuAAC.

Protocol 2: Biotinylation using this compound

This protocol involves a two-stage process: Boc deprotection followed by conjugation of the resulting Biotin-PEG6-amine to a carboxylated biomolecule using EDC/NHS chemistry.

Part A: Boc Deprotection

Materials:

  • This compound

  • Dichloromethane (DCM) or other suitable organic solvent

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in DCM.

  • Acid Treatment: Add an excess of TFA to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator to yield Biotin-PEG6-amine.

G Start This compound Dissolve Dissolve in DCM Start->Dissolve Add_TFA Add Trifluoroacetic Acid (TFA) Dissolve->Add_TFA Incubate Stir 1-2h at RT Add_TFA->Incubate Evaporate Remove Solvent and TFA Incubate->Evaporate End Biotin-PEG6-amine Evaporate->End

Caption: Boc deprotection of this compound.

Part B: EDC/NHS Coupling to a Carboxylated Protein

Materials:

  • Biotin-PEG6-amine (from Part A)

  • Carboxylated protein

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the carboxylated protein in Activation Buffer.

  • Activation: Add EDC and NHS to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

  • Conjugation: Immediately add the Biotin-PEG6-amine to the activated protein solution.

  • Incubation: Incubate for 2 hours at room temperature.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Remove excess reagents by a desalting column.

G cluster_0 Activation cluster_1 Conjugation cluster_2 Finalization Protein_Prep Dissolve Carboxyl-Protein in Activation Buffer Activation_Step Add EDC/NHS, Incubate 15 min Protein_Prep->Activation_Step pH_Adjust Adjust pH to 7.2-7.5 Activation_Step->pH_Adjust Add_Amine Add Biotin-PEG6-amine pH_Adjust->Add_Amine Incubation_2 Incubate 2h at RT Add_Amine->Incubation_2 Quench Quench Reaction Incubation_2->Quench Purification_2 Purify via Desalting Column Quench->Purification_2

Caption: EDC/NHS coupling of Biotin-PEG6-amine.

Conclusion and Recommendations

The choice between Biotin-PEG-alkyne and this compound is fundamentally a choice between reaction chemistries.

  • Biotin-PEG-alkyne is the reagent of choice for applications requiring high specificity, high efficiency, and a streamlined workflow . The bioorthogonality of the click reaction makes it particularly suitable for labeling in complex biological mixtures, such as cell lysates or even in living cells, with minimal off-target effects. The reaction is robust and generally high-yielding.

  • This compound offers a more traditional, albeit less specific, approach . The necessity of a deprotection step adds complexity to the workflow. The subsequent amine-reactive conjugation is less specific than click chemistry and may lead to a heterogeneous population of labeled products and higher non-specific binding. This approach may be suitable for applications where the target molecule is pure and a high degree of labeling specificity is not the primary concern.

For researchers in drug development and proteomics, where precision and reproducibility are paramount, the advantages of the click chemistry approach with Biotin-PEG-alkyne make it the demonstrably superior option for most biotinylation applications.

References

The Efficacy of Biotin-PEG6-Boc in PROTAC-Mediated Protein Degradation: A Comparative Guide for E3 Ligase Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. This guide provides a comprehensive comparison of the efficacy of Biotin-PEG6-Boc as a PROTAC linker within different E3 ligase systems, namely von Hippel-Lindau (VHL), Cereblon (CRBN), and Mouse Double Minute 2 homolog (MDM2). We present a synthesis of available experimental data to objectively compare its potential performance against other common linker alternatives.

Introduction to this compound in PROTAC Technology

This compound is a heterobifunctional linker that incorporates a biotin moiety, a six-unit polyethylene glycol (PEG) chain, and a Boc-protected amine.[1][2][3][4] In the context of PROTACs, the PEG chain serves as a flexible spacer to orient the target protein and the E3 ligase for effective ubiquitination, while the Boc-protected amine provides a reactive handle for conjugation to either the target-binding ligand or the E3 ligase ligand. The biotin group can be utilized for various applications, including affinity purification and detection of the PROTAC molecule or the protein complexes it forms.

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. By forming a ternary complex between the target protein and an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The choice of E3 ligase and the design of the linker are critical determinants of a PROTAC's efficacy and selectivity.

Comparative Analysis of Linker Performance in Different E3 Ligase Systems

The optimal linker for a PROTAC is highly dependent on the specific target protein and the recruited E3 ligase. The length, composition, and rigidity of the linker all play a crucial role in the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation. While direct head-to-head studies of this compound across VHL, CRBN, and MDM2 systems are not extensively available in the literature, we can infer its potential performance by examining studies that compare various PEG linker lengths and other linker types.

VHL E3 Ligase System

The VHL E3 ligase is a popular choice for PROTAC development. Studies have shown that the length of the PEG linker significantly impacts the degradation efficacy of VHL-recruiting PROTACs.

Linker TypeTarget ProteinDC50 (nM)Dmax (%)Cell LineReference
PEG (12 atoms)Estrogen Receptor α (ERα)-Effective-[5]
PEG (16 atoms)Estrogen Receptor α (ERα)-More Potent-
Alkyl/Ether (<12 atoms)Tank-binding kinase 1 (TBK1)-No degradation-
Alkyl/Ether (21 atoms)Tank-binding kinase 1 (TBK1)396-

Table 1: Impact of Linker Length on VHL-Mediated Protein Degradation. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation.

CRBN E3 Ligase System

Cereblon (CRBN) is another widely used E3 ligase in PROTAC design. Similar to the VHL system, linker composition and length are critical for the efficacy of CRBN-recruiting PROTACs.

Linker TypeTarget ProteinDC50 (nM)Dmax (%)Cell LineReference
Shortest PEGBruton's Tyrosine Kinase (BTK)0.5>90%Mino
Longer PEGBruton's Tyrosine Kinase (BTK)4>90%Mino
PEG (8 atoms)CRBN (self-degradation)-Optimized-
Alkyl (9 atoms)CRBN (self-degradation)-Concentration-dependent decreaseHEK293T

Table 2: Impact of Linker Length and Composition on CRBN-Mediated Protein Degradation. Data for BTK degradation shows that shorter PEG linkers can be more potent in certain contexts.

MDM2 E3 Ligase System

MDM2 is an E3 ligase that is particularly relevant in cancer due to its role in regulating the tumor suppressor p53. While less common in PROTAC design compared to VHL and CRBN, MDM2-recruiting PROTACs have shown promise. The design of the linker is also a key consideration in this system.

Linker TypeTarget ProteinDC50 (nM)Dmax (%)Cell LineReference
PEG-basedAndrogen Receptor (AR)-Weak potency-
PEG-basedBRD4Nanomolar98%-

Table 3: Performance of MDM2-Recruiting PROTACs with PEG-based Linkers. The efficacy can be highly target-dependent.

Experimental Protocols

Western Blotting for Protein Degradation Analysis

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.

Ternary Complex Formation Assays

Objective: To measure the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Common Methodologies:

  • Surface Plasmon Resonance (SPR): Immobilize one protein component (e.g., the E3 ligase) on a sensor chip and flow the other protein and the PROTAC over the surface to measure binding kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): Directly measure the heat changes associated with the binding events to determine the thermodynamics of ternary complex formation.

  • Fluorescence Polarization (FP): Use a fluorescently labeled ligand to measure the displacement by the PROTAC and the formation of the larger complex.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.

PROTAC_Mechanism cluster_VHL VHL-mediated Degradation cluster_CRBN CRBN-mediated Degradation cluster_MDM2 MDM2-mediated Degradation VHL_PROTAC PROTAC (VHL Ligand) Ternary_VHL Ternary Complex (VHL-PROTAC-Target) VHL_PROTAC->Ternary_VHL VHL VHL E3 Ligase VHL->Ternary_VHL Target_VHL Target Protein Target_VHL->Ternary_VHL Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL Deg_VHL Proteasomal Degradation Ub_VHL->Deg_VHL CRBN_PROTAC PROTAC (CRBN Ligand) Ternary_CRBN Ternary Complex (CRBN-PROTAC-Target) CRBN_PROTAC->Ternary_CRBN CRBN CRBN E3 Ligase CRBN->Ternary_CRBN Target_CRBN Target Protein Target_CRBN->Ternary_CRBN Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN Deg_CRBN Proteasomal Degradation Ub_CRBN->Deg_CRBN MDM2_PROTAC PROTAC (MDM2 Ligand) Ternary_MDM2 Ternary Complex (MDM2-PROTAC-Target) MDM2_PROTAC->Ternary_MDM2 MDM2 MDM2 E3 Ligase MDM2->Ternary_MDM2 Target_MDM2 Target Protein Target_MDM2->Ternary_MDM2 Ub_MDM2 Ubiquitination Ternary_MDM2->Ub_MDM2 Deg_MDM2 Proteasomal Degradation Ub_MDM2->Deg_MDM2

PROTAC-mediated protein degradation pathways for VHL, CRBN, and MDM2 E3 ligases.

Experimental_Workflow start PROTAC Design and Synthesis biochem_assays Biochemical Assays (SPR, ITC, FP) start->biochem_assays cell_culture Cell Culture and PROTAC Treatment start->cell_culture optimization Lead Optimization biochem_assays->optimization degradation_analysis Protein Degradation Analysis (Western Blot) cell_culture->degradation_analysis data_analysis Data Analysis (DC50, Dmax) degradation_analysis->data_analysis data_analysis->optimization

A generalized experimental workflow for the evaluation of PROTAC efficacy.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective PROTACs. While direct comparative data for this compound across VHL, CRBN, and MDM2 E3 ligase systems is limited, the available literature on PEG linkers of varying lengths provides valuable insights. The flexibility and hydrophilicity of the PEG chain in this compound are generally favorable properties for a PROTAC linker, potentially enhancing solubility and facilitating the formation of a productive ternary complex. However, the optimal linker length is highly context-dependent, and empirical testing is necessary to determine the ideal linker for a specific target protein and E3 ligase combination. The biotin moiety offers additional utility for experimental characterization. Ultimately, a systematic approach involving the synthesis and evaluation of a series of PROTACs with different linkers is crucial for identifying the most potent and selective protein degraders.

References

Validating Target Engagement: A Comparative Guide to Biotin-PEG6-Boc Probes and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic molecule interacts with its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides an objective comparison of methods to validate target engagement, with a focus on the application of Biotin-PEG6-Boc probes within Proteolysis Targeting Chimeras (PROTACs) versus established alternative techniques such as the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Activity-Based Protein Profiling (ABPP).

The selection of an appropriate target engagement strategy is crucial for the successful development of a drug candidate. Factors influencing this decision include the nature of the target protein, the availability of specific ligands, and the desired experimental readout. This guide aims to provide a clear comparison of key methodologies, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific needs.

This compound Probes in the Context of PROTACs

This compound probes are versatile chemical tools frequently employed as linkers in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. In this context, the biotin moiety of the linker can be used as an affinity handle for pull-down assays to confirm the binding of the PROTAC to its target protein.

Comparative Analysis of Target Engagement Validation Methods

While biotin-based pull-down assays using PROTACs containing this compound linkers can provide qualitative evidence of target binding, other methods offer more quantitative and in-depth analysis of target engagement in a cellular context. The following table summarizes a comparison of these techniques.

Method Principle Advantages Disadvantages Typical Quantitative Readout
Biotin-PEG-Boc Probe Pulldown A biotinylated PROTAC is used to pull down the target protein from cell lysates, which is then detected by Western blot.Relatively simple and straightforward to perform.Primarily qualitative; susceptible to non-specific binding; does not confirm engagement in intact cells.Band intensity on Western blot (semi-quantitative).
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable to intact cells and tissues without modifying the compound.[1][2]Indirect measure of binding; requires specific antibodies; not suitable for all proteins.EC50 (concentration for half-maximal thermal stabilization).[2]
Photoaffinity Labeling (PAL) A photo-reactive group on a probe forms a covalent bond with the target upon UV irradiation, allowing for identification.[3]Can identify direct binding partners in a complex mixture; provides information on the binding site.[4]Requires synthesis of a modified probe; UV irradiation can damage cells; potential for non-specific crosslinking.Labeling efficiency; IC50 in competition assays.
Activity-Based Protein Profiling (ABPP) Covalent probes react with the active site of a specific class of enzymes, allowing for their detection and quantification.Provides information on the functional state of the target enzyme; can be used for proteome-wide profiling.Limited to enzyme classes with suitable reactive probes; requires probe synthesis.IC50 for inhibition of probe labeling.

Quantitative Data Presentation

The following tables present hypothetical quantitative data derived from studies validating the target engagement of a PROTAC for a target protein (e.g., BTK), illustrating the type of comparative data that can be generated.

Table 1: Comparison of In-Cell Target Engagement and Degradation Potency

Assay Parameter PROTAC-X (BTK Degrader) Reference Compound (Ibrutinib)
NanoBRET Target EngagementIC506.6 nMN/A
Cellular Thermal Shift Assay (CETSA)EC5025 nM50 nM
Western Blot (Degradation)DC5010 nMN/A
In vitro Kinase AssayIC505.3 µM0.5 nM

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; DC50: Half-maximal degradation concentration. Data is illustrative.

Table 2: Comparison of Binding Affinities

Method Parameter PROTAC-X with Target (BTK) PROTAC-X with E3 Ligase (VHL)
Isothermal Titration Calorimetry (ITC)Kd4.4 nM67 nM
Surface Plasmon Resonance (SPR)Kd5 nM75 nM

Kd: Dissociation constant. Data is illustrative.

Experimental Protocols

Biotinylated PROTAC Pulldown Assay

This protocol describes the use of a biotinylated PROTAC to confirm interaction with its target protein in a cellular lysate.

Materials:

  • Cells expressing the target protein

  • Biotinylated PROTAC

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibody against the target protein for Western blotting

Procedure:

  • Cell Lysis: Harvest and lyse cells to prepare a clear protein lysate.

  • Incubation with Biotinylated PROTAC: Incubate the cell lysate with the biotinylated PROTAC at a predetermined concentration for 2-4 hours at 4°C with gentle rotation.

  • Capture with Streptavidin Beads: Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated PROTAC-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer to remove non-specific binders.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein to confirm its presence.

Cellular Thermal Shift Assay (CETSA) for PROTAC Target Engagement

This protocol outlines the procedure to assess the thermal stabilization of a target protein upon binding to a PROTAC in intact cells.

Materials:

  • Intact cells

  • PROTAC of interest

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Equipment for heating (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot apparatus)

Procedure:

  • Cell Treatment: Treat intact cells with the PROTAC at various concentrations and incubate under normal cell culture conditions to allow for target engagement.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative protein detection methods. An increase in the melting temperature indicates target stabilization by the PROTAC.

Visualizations

Signaling Pathway and PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Experimental Workflow for Target Engagement Validation

TE_Workflow cluster_methods Target Engagement Assays cluster_readouts Primary Readouts start Start: Validate Target Engagement Biotin_Pulldown Biotin-PROTAC Pulldown start->Biotin_Pulldown CETSA CETSA start->CETSA PAL Photoaffinity Labeling start->PAL ABPP ABPP start->ABPP WB Western Blot (Qualitative) Biotin_Pulldown->WB EC50 EC50 (Quantitative) CETSA->EC50 IC50_comp IC50 Competition (Quantitative) PAL->IC50_comp IC50_label IC50 Labeling (Quantitative) ABPP->IC50_label Degradation_Assay Degradation Assay (Western Blot / MS) WB->Degradation_Assay EC50->Degradation_Assay IC50_label->Degradation_Assay IC50_comp->Degradation_Assay DC50 DC50 (Quantitative) Degradation_Assay->DC50 Conclusion Confirmed Target Engagement DC50->Conclusion

Caption: Experimental workflow for validating PROTAC target engagement.

Logical Flow for Comparative Analysis

References

Control Experiments for Biotin-PEG6-Boc Mediated Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments crucial for validating protein degradation mediated by molecules utilizing a Biotin-PEG6-Boc linker, a common component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We offer a comparative analysis of this technology with other protein knockdown methods, supported by experimental data and detailed protocols to ensure the robustness and reproducibility of your findings.

Understanding the Role of this compound in Protein Degradation

This compound is a heterobifunctional linker used in the construction of PROTACs. A PROTAC is a chimeric molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The key components of a PROTAC synthesized using this linker are:

  • A ligand for the target protein (warhead): This determines the specificity of the PROTAC.

  • A ligand for an E3 ubiquitin ligase (e.g., targeting VHL or Cereblon): This hijacks the cell's natural protein disposal machinery.

  • The this compound linker: This connects the two ligands. The Polyethylene Glycol (PEG) component provides spacing and solubility, while the Biotin moiety can be utilized for affinity purification or visualization experiments. The Boc (tert-butyloxycarbonyl) group is a protecting group used during chemical synthesis.

The Ubiquitin-Proteasome System: The Pathway of Degradation

The following diagram illustrates the mechanism by which a PROTAC facilitates the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub_Target->Proteasome Recognition

PROTAC-mediated protein degradation pathway.

Essential Control Experiments for Validating PROTAC Activity

To ensure that the observed protein degradation is a direct result of the PROTAC's mechanism of action, a series of control experiments are indispensable.

Negative Control PROTACs

The most critical controls are inactive PROTAC analogs that are structurally similar to the active PROTAC but deficient in a key aspect of their function.

  • E3 Ligase Binding-Deficient Control: This is the most common and robust negative control. It is generated by modifying the E3 ligase ligand to abolish its binding.

    • For Cereblon (CRBN)-binding ligands (e.g., derivatives of thalidomide or lenalidomide): Methylation of the glutarimide nitrogen prevents binding to Cereblon.[1][2][3][4]

    • For von Hippel-Lindau (VHL)-binding ligands: Inversion of the stereochemistry of the hydroxyproline moiety abrogates VHL binding.[5]

  • Target Protein Binding-Deficient Control: This control is designed by modifying the "warhead" portion of the PROTAC to eliminate its affinity for the target protein. This confirms that the degradation is dependent on target engagement.

Mechanistic Validation Experiments
  • Proteasome Inhibition: To confirm that degradation is mediated by the proteasome, cells are pre-treated with a proteasome inhibitor, such as MG132 or bortezomib, before adding the PROTAC. If the PROTAC is functioning as expected, the degradation of the target protein will be rescued in the presence of the proteasome inhibitor.

  • Target Ubiquitination Assay: This experiment directly demonstrates that the PROTAC induces the ubiquitination of the target protein. Cells are treated with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). The target protein is then immunoprecipitated, and the presence of ubiquitin is detected by western blot.

Performance Comparison: PROTACs vs. Other Degradation Technologies

The choice of protein knockdown technology depends on the specific experimental goals. Here, we compare a representative PROTAC targeting BRD4 with a molecular glue and siRNA targeting the same protein.

TechnologyTargetCell LineKey Performance MetricResultReference
PROTAC (MZ1) BRD4HeLaDC50 (Degradation)0.117 µM - 3.68 µM
B-ALL, AML, GBMIC50 (Viability)0.117 µM - 3.68 µM
Molecular Glue (ZZ5) BRD4JurkatDC50 (Degradation)3.26 µM
Dmax (Degradation)54%
siRNA BRD4U87MGmRNA Knockdown >80% at 50 nM
HD-MB3Protein Knockdown Significant at 72h

Note: Direct comparison of DC50/IC50 values across different studies and cell lines should be interpreted with caution due to variations in experimental conditions.

Comparison of Mechanisms

The following diagram illustrates the different mechanisms of action for PROTACs and molecular glues.

PROTAC_vs_Glue cluster_PROTAC PROTAC Mechanism cluster_Glue Molecular Glue Mechanism P_PROTAC PROTAC P_Ternary Ternary Complex P_PROTAC->P_Ternary P_Target Target Protein P_Target->P_Ternary P_E3 E3 Ligase P_E3->P_Ternary P_Ub_Target Ubiquitinated Target P_Ternary->P_Ub_Target Ubiquitination P_Proteasome Proteasome P_Ub_Target->P_Proteasome Degradation G_Glue Molecular Glue G_E3 E3 Ligase G_Glue->G_E3 G_Target Target Protein G_Ternary Ternary Complex G_Target->G_Ternary G_E3->G_Ternary G_Ub_Target Ubiquitinated Target G_Ternary->G_Ub_Target Ubiquitination G_Proteasome Proteasome G_Ub_Target->G_Proteasome Degradation

Comparison of PROTAC and Molecular Glue mechanisms.

Detailed Experimental Protocols

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection & Imaging secondary_ab->detection analysis Data Analysis (Quantification) detection->analysis end_node End: Determine Degradation analysis->end_node

Experimental workflow for Western Blot analysis.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the active PROTAC, the negative control PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Protocol for Generating a CRBN-Binding Deficient Negative Control

This protocol describes the methylation of a thalidomide-based CRBN ligand to create a negative control PROTAC.

  • Dissolve the thalidomide-containing PROTAC in a suitable aprotic solvent such as DMF or THF.

  • Add a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution to deprotonate the glutarimide nitrogen.

  • Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and purify the reaction mixture using standard procedures (e.g., extraction and column chromatography) to isolate the N-methylated PROTAC.

  • Confirm the structure of the final product by NMR and mass spectrometry.

Protocol for Proteasome Inhibition Assay
  • Cell Seeding: Plate cells in a multi-well plate and allow them to attach overnight.

  • Pre-treatment with Proteasome Inhibitor: Treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Include a vehicle control (DMSO).

  • PROTAC Treatment: Add the PROTAC at its effective concentration (e.g., a concentration around its DC50) to the wells already containing the proteasome inhibitor. Also, include wells with the PROTAC alone and the vehicle control alone.

  • Incubation: Incubate the cells for the desired time to induce degradation (e.g., 6-24 hours).

  • Cell Lysis and Western Blot: Lyse the cells and perform a western blot as described in Protocol 5.1 to assess the levels of the target protein. A rescue of the target protein level in the cells co-treated with the PROTAC and the proteasome inhibitor, compared to the cells treated with the PROTAC alone, confirms proteasome-dependent degradation.

In Vitro Ubiquitination Assay
  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 1 mM DTT):

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme

    • Recombinant E3 ligase (the one recruited by your PROTAC)

    • Recombinant target protein

    • Ubiquitin

    • Your PROTAC or a vehicle control (DMSO)

  • Initiate the Reaction: Start the reaction by adding ATP and incubate at 30-37°C for 1-2 hours.

  • Stop the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Run the reaction samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an antibody against the target protein.

    • The appearance of a ladder of higher molecular weight bands in the presence of the active PROTAC indicates poly-ubiquitination of the target protein.

Conclusion

The validation of protein degradation mediated by PROTACs containing a this compound linker requires a rigorous set of control experiments. The use of well-designed negative controls, coupled with mechanistic assays, is essential to unequivocally demonstrate that the observed effect is due to the intended PROTAC mechanism. Furthermore, comparing the performance of your PROTAC with alternative technologies such as molecular glues and siRNA provides valuable context for its efficacy and potential applications. The protocols and comparative data presented in this guide are intended to provide a solid framework for researchers to design and execute robust experiments in the exciting field of targeted protein degradation.

References

Measuring the Binding Affinity of PROTACs: A Comparative Guide to Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, understanding the binding affinity of Proteolysis Targeting Chimeras (PROTACs) to their intended targets is paramount for the development of effective therapeutics. Isothermal Titration Calorimetry (ITC) has emerged as a gold standard for the direct measurement of these binding interactions, providing a complete thermodynamic profile of the binding event. This guide offers a comparative overview of ITC for determining the binding affinity of PROTACs, with a focus on the conceptual application to molecules like those utilizing a Biotin-PEG6-Boc linker, and contrasts this technology with other available methods.

The Central Role of Isothermal Titration Calorimetry (ITC) in PROTAC Development

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a biomolecular binding event.[1][2][3] This allows for the determination of multiple key parameters in a single experiment: the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][4] For PROTACs, which are bifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, ITC is invaluable for characterizing both the binary and ternary complexes that are critical for their mechanism of action.

PROTACs function by forming a ternary complex between the target protein of interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI. ITC can be employed to dissect the binding of the PROTAC to both the POI and the E3 ligase individually (binary interactions) and to characterize the formation and stability of the entire POI-PROTAC-E3 ligase ternary complex.

Illustrative Performance of ITC in PROTAC Characterization

While specific ITC data for a PROTAC utilizing a this compound linker is not publicly available, we can examine representative data from well-characterized PROTACs to understand the insights gained from this technique. For instance, the VHL-based BET degrader MZ1 has been extensively studied using ITC, revealing crucial details about its isoform specificity and the cooperativity of ternary complex formation.

Below are tables summarizing the type of quantitative data obtained from ITC experiments in the context of PROTACs.

Table 1: Binary Binding Affinities of a Hypothetical PROTAC

InteractionBinding Affinity (K_d)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
PROTAC to Target Protein50 nM1.05-10.25.8
PROTAC to E3 Ligase200 nM0.98-8.53.2

Table 2: Ternary Complex Formation and Cooperativity

InteractionBinding Affinity (K_d)Cooperativity (α)Gibbs Free Energy (ΔG) (kcal/mol)
PROTAC-Target Protein to E3 Ligase25 nM> 1 (Positive)-10.5
PROTAC-E3 Ligase to Target Protein15 nM> 1 (Positive)-10.8

A cooperativity factor (α) greater than 1 indicates that the binding of the second protein to the PROTAC-protein complex is enhanced compared to its binding to the PROTAC alone, a desirable feature for potent degraders.

Experimental Protocol for ITC Measurement of PROTAC Binding Affinity

The following is a generalized protocol for determining the binding affinity of a PROTAC to a target protein using ITC.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a PROTAC binding to its target protein.

Materials:

  • Purified target protein (concentration determined accurately)

  • PROTAC of interest (e.g., one with a this compound linker)

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC or TA Instruments Nano-ITC)

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

  • DMSO (if required for PROTAC solubility)

Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein against the chosen ITC buffer extensively to ensure buffer matching.

    • Prepare a stock solution of the PROTAC in 100% DMSO.

    • Prepare the final PROTAC solution by diluting the stock into the same dialysis buffer used for the protein. Ensure the final DMSO concentration is identical in both the protein and PROTAC solutions to minimize heat of dilution effects. A final DMSO concentration of up to 10% is generally acceptable.

    • Degas both the protein and PROTAC solutions immediately before the experiment to prevent air bubbles.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with buffer.

  • Loading the Instrument:

    • Load the target protein solution into the sample cell (typically 200-300 µL). A typical starting concentration is 10-20 µM.

    • Load the PROTAC solution into the injection syringe (typically 40-50 µL). The PROTAC concentration should be 10-20 times that of the protein concentration.

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the PROTAC solution into the protein-containing sample cell.

    • Allow the system to equilibrate and the heat signal to return to baseline between injections.

    • A control experiment, titrating the PROTAC into buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.

    • This analysis will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.

Visualizing the Process

PROTAC_MoA cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary Binds PROTAC PROTAC E3 E3 Ubiquitin Ligase E3->Ternary Binds Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation Leads to

Caption: Mechanism of action for a PROTAC, leading to protein degradation.

ITC_Workflow cluster_workflow Isothermal Titration Calorimetry Workflow Prep 1. Sample Preparation (Protein & PROTAC in matched buffer) Load 2. Load Instrument (Protein in cell, PROTAC in syringe) Prep->Load Titrate 3. Titration (Inject PROTAC into protein solution) Load->Titrate Detect 4. Heat Detection (Measure heat change after each injection) Titrate->Detect Analyze 5. Data Analysis (Fit data to binding model) Detect->Analyze Result Result: Kd, n, ΔH, ΔS Analyze->Result

Caption: A typical experimental workflow for an ITC experiment.

Comparison with Alternative Techniques

While ITC is a powerful tool, other biophysical techniques are also employed to measure binding affinities in PROTAC research. Each has its own advantages and limitations.

Table 3: Comparison of Binding Affinity Measurement Techniques

TechniquePrincipleAdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding.Label-free, in-solution measurement. Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS) in a single experiment.Requires relatively large amounts of sample. Lower throughput. Sensitive to buffer mismatches.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Real-time kinetic data (k_on, k_off) in addition to affinity (Kd). High sensitivity, requires less sample than ITC.Requires immobilization of one binding partner, which may affect its activity. Non-specific binding can be an issue.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Similar to SPR, provides real-time kinetic data. Higher throughput than SPR and ITC. Less prone to clogging than SPR.Also requires immobilization of a binding partner. Can be less sensitive than SPR for small molecule interactions.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.Low sample consumption. Can be performed in complex solutions (e.g., cell lysate). Wide range of affinities can be measured.Typically requires labeling of one binding partner, which could interfere with binding. Does not provide thermodynamic data.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light upon binding.Homogeneous, in-solution assay. High throughput and cost-effective.Requires a fluorescent label. Only suitable for systems where there is a significant change in molecular size upon binding.

Conclusion

Isothermal Titration Calorimetry stands out as a robust and informative technique for characterizing the binding affinities of PROTACs. Its ability to provide a complete thermodynamic picture of both binary and ternary complex formation without the need for labeling or immobilization makes it an indispensable tool for researchers in drug discovery. While alternative methods like SPR, BLI, and MST offer advantages in terms of throughput and sample consumption, ITC remains the gold standard for a detailed thermodynamic understanding of the molecular interactions that drive PROTAC efficacy. For researchers developing novel PROTACs, including those based on a this compound linker, a thorough characterization using ITC is a critical step in validating their mechanism of action and optimizing their therapeutic potential.

References

A Researcher's Guide to Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, understanding the formation and stability of ternary complexes is crucial for designing novel therapeutics, such as proteolysis-targeting chimeras (PROTACs). Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time analysis of these intricate multi-molecular interactions. This guide provides an objective comparison of SPR with other common techniques and offers detailed experimental insights to aid in your research.

SPR vs. Alternative Technologies for Ternary Complex Analysis

While various methods can be employed to study ternary complex formation, SPR offers distinct advantages in providing high-resolution kinetic data.[1] Techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) are valuable for assessing complex formation but typically require labeling and may lack detailed kinetic resolution.[1][2][3] Isothermal Titration Calorimetry (ITC) provides thermodynamic data but is often limited by lower throughput and higher sample requirements, and it does not provide kinetic insights.[2]

SPR overcomes many of these limitations by enabling the label-free, real-time measurement of both binary and ternary binding kinetics and affinity, making it an ideal tool for optimizing the design and efficacy of molecules like PROTACs.

Quantitative Comparison of Binding Affinities

The following table summarizes representative binding affinity data (K D) obtained from SPR analysis of binary and ternary complexes, showcasing the insights that can be gained into complex stability and cooperativity.

ComplexK D (nM)TechniqueReference
PROTAC-Target Protein (Binary)136.4SPR (Biacore T200)
PROTAC-E3 Ligase (Binary)118.5SPR (Biacore T200)
PROTAC-Target-E3 Ligase (Ternary)1.21SPR (Biacore T200)
MZ1:BRD4 BD1 (Ternary)~30SPR
MZ1:BRD4 BD2 (Ternary)~2SPR
VP1-VHL (Binary)~440SPR

Visualizing the Process: Experimental Workflow and PROTAC Mechanism

To better understand the practical application of SPR in studying ternary complexes, the following diagrams illustrate a typical experimental workflow and the underlying biological mechanism of a PROTAC.

experimental_workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis p1 Immobilize Ligand (e.g., E3 Ligase) on Sensor Chip s1 Inject PROTAC over Ligand Surface (Binary Interaction) p1->s1 s2 Inject PROTAC + Target Protein Mix (Ternary Interaction) p1->s2 p2 Prepare Analytes: 1. PROTAC alone (for binary) 2. PROTAC + Target Protein (for ternary) p2->s1 p2->s2 s3 Regenerate Sensor Surface s1->s3 s2->s3 a1 Generate Sensorgrams s3->a1 Repeat for different concentrations a2 Fit Data to Binding Models (e.g., 1:1) a1->a2 a3 Determine Kinetic Parameters (ka, kd, KD) a2->a3 a4 Calculate Cooperativity (α) a3->a4 protac_mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation P PROTAC TC Ternary Complex (TP-PROTAC-E3) P->TC TP Target Protein TP->TC E3 E3 Ligase E3->TC UbTP Ubiquitinated Target Protein TC->UbTP Ubiquitination Ub Ubiquitin Ub->UbTP Proteasome Proteasome UbTP->Proteasome Recruitment Degraded Proteasome->Degraded Degradation

References

Validating Cellular Localization of Biotin-PEG6-Boc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise intracellular localization of small molecule conjugates is critical for understanding their mechanism of action and optimizing their therapeutic efficacy. This guide provides a comparative overview of key methodologies for validating the cellular localization of Biotin-PEG6-Boc conjugates, a common motif in chemical biology and drug development for targeted delivery and analysis. We present a detailed comparison of cellular imaging techniques with alternative biochemical and mass spectrometry-based methods, supported by experimental protocols and quantitative data to aid in the selection of the most appropriate validation strategy.

Methods at a Glance: A Comparative Overview

The choice of method for determining the subcellular localization of this compound conjugates depends on a variety of factors, including the desired resolution, the need for quantification, and whether live-cell dynamics or endpoint analysis is required. Below is a summary of the primary techniques, with their key performance metrics.

Method Principle Resolution Detection Limit Quantitative? Live Cell Compatible? Key Advantages Key Disadvantages
Confocal Microscopy Detection of fluorescence from labeled streptavidin bound to the biotin moiety.~200 nmNanomolar rangeSemi-quantitativeYesWidely available, good for 3D imaging of live cells.Limited resolution, potential for phototoxicity.
Super-Resolution Microscopy (e.g., STED, PALM/STORM) Advanced fluorescence imaging techniques that overcome the diffraction limit of light.20-50 nmSingle-molecule levelSemi-quantitativeYesHigh spatial resolution for visualizing fine subcellular structures.Requires specialized equipment and expertise, potential for artifacts.
Mass Spectrometry Imaging (e.g., MALDI-MSI, ToF-SIMS) Label-free detection and spatial mapping of the conjugate based on its mass-to-charge ratio.[1][2][3]1-10 µm (MALDI), <1 µm (SIMS)Picomolar to femtomolar rangeYesNoLabel-free, provides molecular specificity, can detect metabolites.Lower spatial resolution than super-resolution microscopy, destructive to the sample.[4][5]
Photoaffinity Labeling (PAL) Covalent cross-linking of the conjugate to its interacting partners upon photoactivation, followed by enrichment and identification.N/A (identifies binding partners)Dependent on enrichment and MS sensitivityNo (identifies interactions)YesIdentifies direct binding partners in a native cellular environment.Requires synthesis of a photoactivatable probe, potential for non-specific cross-linking.
Cell Fractionation & Western Blot/LC-MS Physical separation of cellular organelles followed by detection of the conjugate in different fractions.N/A (organelle level)Nanomolar to picomolar rangeYesNoQuantitative, can be high-throughput.Potential for contamination between fractions, loss of spatial information within organelles.

Visualizing the Workflow: From Conjugate to Localization

The following diagrams illustrate the typical experimental workflows for cellular imaging and mass spectrometry-based localization of this compound conjugates.

experimental_workflow_imaging cluster_cell_culture Cell Culture & Treatment cluster_labeling Labeling & Staining cluster_imaging Microscopy A Seed Cells B Incubate with This compound A->B C Fix & Permeabilize Cells B->C D Incubate with Fluorescent Streptavidin C->D E (Optional) Counterstain (e.g., DAPI for nucleus) D->E F Acquire Images (Confocal/Super-Resolution) E->F G Image Analysis (Colocalization) F->G

Cellular Imaging Workflow

experimental_workflow_msi cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Interpretation H Cell Culture & Treatment with Conjugate I Wash & Section Cells H->I J Matrix Application (for MALDI) I->J K Acquire Mass Spectra (MALDI-MSI/ToF-SIMS) J->K L Generate Ion Maps K->L M Correlate with Histology/Microscopy L->M N Identify m/z of Conjugate M->N

Mass Spectrometry Imaging Workflow

Detailed Experimental Protocols

Here we provide detailed protocols for the key experiments discussed. These should be optimized for your specific cell line and experimental conditions.

Protocol 1: Confocal Microscopy for this compound Localization

Objective: To visualize the subcellular localization of this compound conjugates in fixed cells.

Materials:

  • Cells of interest

  • This compound conjugate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled streptavidin (e.g., Alexa Fluor 488-Streptavidin)

  • DAPI solution

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound conjugate in cell culture medium for the desired time.

  • Fixation and Permeabilization:

    • Wash cells three times with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking and Staining:

    • Block non-specific binding by incubating cells in blocking buffer for 30 minutes at room temperature.

    • Incubate cells with fluorescently labeled streptavidin (typically 1-5 µg/mL in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash cells three times with PBS.

    • (Optional) Counterstain nuclei with DAPI solution for 5 minutes.

    • Wash cells three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips onto glass slides using mounting medium.

    • Image the samples using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore and DAPI. Acquire Z-stacks for 3D reconstruction.

Protocol 2: MALDI Mass Spectrometry Imaging (MALDI-MSI)

Objective: To map the distribution of this compound conjugates in a cell population without labeling.

Materials:

  • Cells of interest

  • This compound conjugate

  • Cell culture medium

  • Indium tin oxide (ITO) coated glass slides

  • Washing buffer (e.g., ice-cold ammonium acetate)

  • MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

  • Matrix solvent (e.g., acetonitrile/water with trifluoroacetic acid)

  • MALDI-TOF mass spectrometer with imaging capabilities

Procedure:

  • Sample Preparation:

    • Culture cells directly on ITO-coated glass slides.

    • Treat cells with the this compound conjugate.

    • Gently wash the cells with ice-cold washing buffer to remove salts and medium components.

    • Air-dry the slides rapidly.

  • Matrix Application:

    • Apply the MALDI matrix uniformly over the cell sample. This can be done using an automated sprayer or by manual spotting. The goal is to create a fine, homogenous crystal layer.

  • Data Acquisition:

    • Load the slide into the MALDI-MS instrument.

    • Define the imaging area and set the laser parameters (power, raster step size). A smaller step size will yield higher resolution images.

    • Acquire mass spectra across the defined area.

  • Data Analysis:

    • Process the acquired data using imaging software.

    • Generate an ion map for the specific m/z value corresponding to the this compound conjugate to visualize its distribution.

    • Correlate the ion map with an optical image of the cells to determine localization.

Protocol 3: Photoaffinity Labeling (PAL)

Objective: To identify the protein binding partners of a photoactivatable this compound analogue.

Materials:

  • Photoactivatable this compound conjugate (containing a photoreactive group like a diazirine)

  • Cells of interest

  • Cell culture medium

  • PBS

  • UV lamp (e.g., 365 nm)

  • Lysis buffer

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Reagents for SDS-PAGE and Western blotting or for mass spectrometry-based protein identification

Procedure:

  • Cell Treatment and Photo-crosslinking:

    • Treat cells with the photoactivatable conjugate.

    • Irradiate the cells with UV light to induce covalent cross-linking of the conjugate to its binding partners.

  • Cell Lysis and Protein Enrichment:

    • Wash cells with ice-cold PBS and lyse the cells.

    • Incubate the cell lysate with streptavidin-agarose beads to pull down the biotinylated protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a suspected target, or by mass spectrometry for unbiased identification of all binding partners.

Conclusion

The validation of the cellular localization of this compound conjugates is a multifaceted task that can be approached with a variety of powerful techniques. Cellular imaging methods, particularly super-resolution microscopy, offer unparalleled spatial resolution for visualizing the distribution of the conjugate within subcellular compartments. In contrast, mass spectrometry imaging provides label-free detection and quantification, albeit at a lower spatial resolution. For identifying direct molecular interactions, photoaffinity labeling is an invaluable tool. The choice of the optimal method will be dictated by the specific research question. For a comprehensive understanding, a multi-modal approach combining the strengths of different techniques is often the most powerful strategy.

References

Head-to-Head Comparison of PROTACs with Different PEGylated Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring different polyethylene glycol (PEG) linkers. We will delve into how the length of the PEG linker impacts key performance metrics, supported by experimental data, to inform the rational design of next-generation protein degraders.

PROTACs are a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] PEG linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[4]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, its permeability across cell membranes to reach its intracellular target, and its pharmacokinetic profile in vivo. The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different PEG linker lengths across these key parameters.

Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG30.815
PEG41.225
PEG5 1.5 35
PEG61.120

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

The data for BRD4-targeting PROTACs indicates that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability in this specific molecular context.

Case Study 2: Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Systematic studies on PROTACs targeting ERα and TBK1 further highlight the critical role of linker length in degradation efficiency.

Table 3: Impact of Linker Length on ERα and TBK1 Degradation

Target ProteinLinker Length (atoms)Degradation Efficacy
ERα12Effective
ERα16 More Potent
TBK1< 12No degradation observed
TBK121 DC50 = 3 nM, Dmax = 96%
TBK129DC50 = 292 nM, Dmax = 76%

For ERα, a 16-atom linker was more effective than a 12-atom linker. In the case of TBK1, a 21-atom linker demonstrated the highest potency, with linkers shorter than 12 atoms being inactive. This underscores that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Permeability Assays

a) Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC compounds are added to the donor wells of the filter plate. The acceptor plate is filled with a buffer solution.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using liquid chromatography-mass spectrometry (LC-MS/MS). The apparent permeability coefficient (Papp) is then calculated.

b) Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive and active transport.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Testing: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.

  • Transport Study: The PROTAC compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

  • Analysis: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) can also be calculated to assess the involvement of active efflux transporters.

In Vivo Pharmacokinetic Analysis

This involves studying the absorption, distribution, metabolism, and excretion (ADME) of a PROTAC in an animal model.

  • Dosing: The PROTAC is administered to a cohort of animals (e.g., male BALB/c mice) via the desired route (e.g., oral gavage or intravenous injection) in a suitable vehicle.

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.

  • Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2). Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits POI_Ub Poly-ubiquitinated Target Protein POI->POI_Ub E3->POI_Ub Ubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action

BRD4_Signaling_Pathway BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones P_TEFb P-TEFb BRD4->P_TEFb RNAPII RNA Polymerase II P_TEFb->RNAPII Phosphorylates Transcription Gene Transcription (e.g., c-Myc) RNAPII->Transcription Proliferation Cell Proliferation Transcription->Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 Induces Degradation

Caption: Simplified BRD4 Signaling Pathway and PROTAC Intervention

Experimental_Workflow start PROTAC Synthesis (Varying PEG Linkers) degradation In Vitro Degradation Assay (Western Blot) start->degradation permeability Cell Permeability Assay (PAMPA / Caco-2) start->permeability analysis Data Analysis and Comparison (DC50, Dmax, Papp, Bioavailability) degradation->analysis permeability->analysis pk_study In Vivo Pharmacokinetic Study (Animal Model) conclusion Optimal PROTAC Candidate pk_study->conclusion analysis->pk_study

References

Safety Operating Guide

Proper Disposal of Biotin-PEG6-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Biotin-PEG6-Boc, a PROTAC (Proteolysis Targeting Chimera) linker, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times.

Hazard Profile

Quantitative Hazard Data (Based on Biotin-PEG6-NH-Boc)

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through an approved hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Collection and Disposal:

  • Segregation: Isolate all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves).

  • Containerization:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

    • The container must have a secure, tight-fitting lid to prevent spills and evaporation.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity or concentration of the waste.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with the accurate chemical name and quantity of the waste to be disposed of.

  • Empty Containers:

    • Empty containers that previously held this compound should be treated as hazardous waste as they may retain chemical residue.

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous waste. After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid, Liquid, Contaminated Materials) B->C E Collect in a Designated Hazardous Waste Container C->E D Is the waste container properly labeled and sealed? F Label Container: 'Hazardous Waste' 'this compound' Date D->F No G Store in Secure Satellite Accumulation Area D->G Yes E->F F->D Check H Contact EHS or Licensed Waste Disposal Contractor G->H I End: Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and minimize the environmental impact of their research activities.

References

Essential Safety and Operational Guide for Handling Biotin-PEG6-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical procedures for researchers, scientists, and drug development professionals working with Biotin-PEG6-Boc. Adherence to these protocols is crucial for ensuring personal safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is typically a solid powder, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2][3]

Protective EquipmentSpecificationPurpose
Eye ProtectionSafety glasses with side shields or gogglesProtects eyes from splashes or contact with the powder.[1][2]
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body ProtectionLaboratory coatProvides a barrier against accidental spills.
Respiratory ProtectionNIOSH/MSHA approved respiratorRecommended when handling the powder outside of a fume hood to avoid inhalation of fine particles.

Safe Handling Protocol

Proper handling procedures are essential to minimize exposure and prevent contamination.

2.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent inhalation of dust particles.

  • Ensure that an eyewash station and safety shower are readily accessible.

2.2. Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by laying down absorbent pads to contain any potential spills.

  • Equilibration : Allow the container of this compound to reach room temperature before opening to prevent moisture condensation, as the compound can be moisture-sensitive.

  • Weighing : Carefully weigh the desired amount of the solid compound in a fume hood. Use a spatula to transfer the powder and avoid creating dust.

  • Dissolving : If preparing a solution, add the solvent to the solid. Biotin-PEG derivatives are often soluble in organic solvents like DMSO and DMF, and some are water-soluble.

  • Use : Once in solution, handle with the same precautions as any other chemical solution, using appropriate gloves and eye protection.

  • Storage : Store the solid compound in a tightly sealed container in a cool, dry place, typically at -20°C for long-term stability. Solutions should be used fresh or stored appropriately if known to be stable.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Don PPE B Prepare Workspace A->B C Equilibrate Container D Weigh Solid C->D E Dissolve in Solvent D->E F Use in Experiment E->F G Store Unused Solid F->G

Figure 1. Workflow for the safe handling of this compound.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, consult a physician.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For solid spills, cover with a plastic sheet to minimize dust and then mechanically scoop it into a designated waste container.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan

This compound and materials contaminated with it should be treated as chemical waste and disposed of according to institutional and local regulations. Do not dispose of it down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation :

    • Solid Waste : Collect unused this compound powder and contaminated items (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste : Collect solutions containing this compound in a dedicated, leak-proof container for liquid chemical waste. Label the container with the full chemical name and all solvent components.

  • Labeling : All waste containers must be labeled as hazardous waste, clearly identifying the contents.

  • Storage : Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they can be collected by environmental health and safety personnel.

cluster_waste Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal A Unused Solid & Contaminated Materials C Solid Chemical Waste Container A->C B Solutions Containing this compound D Liquid Chemical Waste Container B->D E Label as Hazardous Waste C->E D->E F Store in Secondary Containment E->F G Arrange for Professional Disposal F->G

References

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